Methyl 4-aminopiperidine-1-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-aminopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)9-4-2-6(8)3-5-9/h6H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWGZKDLWYAABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651351 | |
| Record name | Methyl 4-aminopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019351-46-2 | |
| Record name | Methyl 4-aminopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-aminopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Methyl 4-aminopiperidine-1-carboxylate: Pathways, Protocols, and Mechanistic Insights
Abstract: Methyl 4-aminopiperidine-1-carboxylate is a pivotal bifunctional building block in modern medicinal chemistry. Its rigid piperidine core, combined with strategically placed amino and methyl carbamate functionalities, makes it an invaluable scaffold for the synthesis of complex pharmaceutical agents, including enzyme inhibitors and receptor modulators. This technical guide provides an in-depth analysis of the principal synthetic pathways to this target molecule. We will explore three core strategies: direct reductive amination, functional group interconversion from a hydroxyl precursor, and a selective protection-deprotection sequence. Each pathway is examined through the lens of mechanistic rationale, operational efficiency, and scalability, providing researchers and drug development professionals with the critical insights needed to select and implement the optimal synthetic route.
Retrosynthetic Analysis and Core Synthetic Strategies
The synthesis of this compound presents a classic challenge in organic synthesis: the selective functionalization of a molecule with two distinct nitrogen atoms. A successful strategy must efficiently install the primary amine at the C4 position while ensuring the piperidine nitrogen is protected as a methyl carbamate. Retrosynthetic analysis reveals three logical and industrially relevant disconnections, forming the basis of our exploration.
Caption: Retrosynthetic overview of the three primary pathways.
Pathway 1: Reductive Amination of a Piperidone Precursor
This is arguably the most direct and convergent approach, constructing the target C4-NH2 bond in a single, efficient step from a ketone.
Principle & Mechanistic Insight: Reductive amination is a cornerstone of amine synthesis that proceeds via a two-stage, one-pot process.[1] First, the ketone (Methyl 4-oxopiperidine-1-carboxylate) reacts with an ammonia source (e.g., ammonium acetate) to form an intermediate imine or iminium ion. Second, a selective reducing agent, present in the same pot, reduces this iminium ion to the final amine. The choice of reducing agent is critical; it must reduce the iminium ion much faster than it reduces the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation due to its excellent selectivity and mildness, operating effectively in common aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).[2][3]
References
"Methyl 4-aminopiperidine-1-carboxylate" chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 4-aminopiperidine-1-carboxylate
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its structure, featuring a piperidine scaffold functionalized with a primary amine at the C4 position and a methyl carbamate at the N1 position, offers a unique combination of reactivity and structural rigidity. This guide provides a comprehensive technical overview of its chemical and physical properties, spectroscopic profile, synthesis, and reactivity. Furthermore, it delves into its applications as a versatile intermediate in the development of novel therapeutic agents, supported by detailed safety protocols and exemplary experimental procedures. This document is intended for researchers, chemists, and professionals in the field of pharmaceutical development who require a deep, practical understanding of this valuable compound.
Chemical Identity and Physicochemical Properties
This compound is a bifunctional organic compound that serves as a cornerstone for constructing more complex molecular architectures. The N-carbamate group provides stability and influences the conformational properties of the piperidine ring, while the C4-amino group serves as a primary reactive handle for derivatization.
Table 1: Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 1019351-46-2[1][2] |
| Molecular Formula | C₇H₁₄N₂O₂[1] |
| Molecular Weight | 158.20 g/mol [1] |
| Canonical SMILES | COC(=O)N1CCC(CC1)N |
| InChI Key | KFWGZKDLWYAABS-UHFFFAOYSA-N[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Monoisotopic Mass | 158.105527694 Da | PubChem[1] |
| XLogP3 | -0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Spectroscopic Profile
The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization in reaction monitoring and quality control.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to exhibit characteristic signals corresponding to the different protons in the molecule. The methyl protons of the carbamate group (O-CH₃) would appear as a sharp singlet around 3.6-3.7 ppm. The protons on the piperidine ring would appear as complex multiplets in the range of 1.2 to 3.8 ppm. The methine proton at C4 (CH-NH₂) would likely be found around 2.6-3.0 ppm. The chemical shift of the primary amine (NH₂) protons is variable and depends on the solvent and concentration.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum would show distinct peaks for each of the seven carbon atoms. The carbonyl carbon of the carbamate is expected to be the most downfield, typically in the 155-157 ppm range. The methyl carbon of the carbamate would appear around 52 ppm. The carbons of the piperidine ring would resonate between 30 and 50 ppm.
-
Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretch of the carbamate. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aliphatic ring and methyl group will be observed below 3000 cm⁻¹.
-
Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 158 would be expected. Common fragmentation patterns would involve the loss of the methoxycarbonyl group or cleavage of the piperidine ring.
Synthesis and Chemical Reactivity
The utility of this compound stems from its straightforward synthesis and the differential reactivity of its two nitrogen centers.
General Synthetic Workflow
A common and efficient strategy for synthesizing this compound involves a multi-step process starting from a commercially available piperidine derivative. The N1 position is first protected to prevent its participation in subsequent reactions, followed by the introduction or modification of the C4 functionality.
Reactivity Profile
The key to this molecule's versatility is the C4-primary amine, which is a potent nucleophile. This site readily undergoes a variety of chemical transformations:
-
N-Acylation: Reacts with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This is a fundamental reaction for attaching various side chains.
-
N-Alkylation: Can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones.
-
Sulfonylation: Reacts with sulfonyl chlorides to produce sulfonamides.
The N1-methylcarbamate is significantly less reactive. It serves as a stable protecting group under many conditions but can be cleaved under harsh acidic or basic hydrolysis if desired, regenerating the secondary amine at the N1 position. This differential reactivity allows for selective modification at the C4 position.
Applications in Drug Discovery and Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS). This compound is a crucial intermediate in the synthesis of a wide range of therapeutic agents.[3]
-
Scaffold for Combinatorial Chemistry: Its structure is ideal for creating large libraries of compounds. By keeping the core piperidine constant, diverse functional groups can be introduced at the C4-amino position, allowing for systematic exploration of the structure-activity relationship (SAR).
-
Intermediate for Analgesics: The 4-aminopiperidine core is central to the structure of highly potent synthetic opioids, including fentanyl and its analogues like remifentanil.[4] This molecule provides a direct precursor to the essential N-acyl-4-aminopiperidine pharmacophore.
-
Development of CNS-Active Agents: Its ability to be incorporated into larger molecules makes it valuable for developing drugs for various neurological disorders.[5][6] The piperidine moiety can influence solubility, lipophilicity, and the ability of a drug to cross the blood-brain barrier.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).
Table 3: GHS Hazard Information
| Hazard Code | Description | Classification |
| H302 | Harmful if swallowed | Acute toxicity, oral (Warning)[1] |
| H315 | Causes skin irritation | Skin corrosion/irritation (Warning)[1] |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Warning)[1] |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Warning)[1] |
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7]
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or mists.[8][9]
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[8] Keep away from sources of ignition such as heat, sparks, and open flames.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][9] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7][9][10]
Exemplary Experimental Protocol: N-Acylation
This protocol details a standard procedure for the acylation of the 4-amino group, a common follow-up reaction for this intermediate.
Objective: To synthesize Methyl 4-(acetylamino)piperidine-1-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.
-
Causality Note: The reaction is cooled to control the exothermic reaction between the amine and the highly reactive acetyl chloride. Triethylamine acts as a base to neutralize the HCl byproduct, preventing protonation of the starting amine.
-
-
Reagent Addition: While stirring at 0 °C, add acetyl chloride (1.1 eq) dropwise to the solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Causality Note: The NaHCO₃ wash neutralizes any remaining acid. The brine wash helps to remove water from the organic layer before the drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure Methyl 4-(acetylamino)piperidine-1-carboxylate.
Conclusion
This compound is a high-value chemical intermediate whose utility is firmly established in the landscape of pharmaceutical research and development. Its well-defined structure, predictable reactivity, and role as a precursor to privileged medicinal scaffolds make it an indispensable tool for chemists. A thorough understanding of its properties, handling requirements, and reaction profiles, as outlined in this guide, enables researchers to leverage its full potential in the synthesis of next-generation therapeutics.
References
- 1. This compound | C7H14N2O2 | CID 28377655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 1019351-46-2,this compound | lookchem [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. peptide.com [peptide.com]
Methyl 4-Aminopiperidine-1-Carboxylate: A Linchpin for the Synthesis of Novel Therapeutics
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Abstract
The 4-aminopiperidine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a multitude of clinically successful drugs and investigational agents.[1][2][3][4] Its inherent conformational rigidity, coupled with the ability to project substituents in well-defined three-dimensional space, makes it an ideal platform for engaging with biological targets. Methyl 4-aminopiperidine-1-carboxylate, a readily accessible and versatile building block, serves as a critical starting material for the elaboration of this scaffold.[5] This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound, offering field-proven insights and detailed protocols for its transformation into novel, high-value compounds for drug discovery programs. We will delve into the key chemical transformations of both the exocyclic primary amine and the endocyclic secondary amine, elucidating the strategic considerations behind common synthetic routes.
Introduction: The Strategic Importance of the 4-Aminopiperidine Scaffold
The piperidine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability. The addition of an amino group at the 4-position introduces a key vector for molecular elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).[2] The resulting 4-aminopiperidine core is found in a diverse range of therapeutic agents, including inhibitors of hepatitis C virus (HCV) assembly, N-type calcium channel blockers for pain management, and antifungal agents.[1][4][6]
This compound offers a strategic advantage by providing orthogonal reactivity. The primary amino group at the C-4 position is a potent nucleophile, readily participating in a variety of bond-forming reactions. The piperidine nitrogen, protected as a methyl carbamate, is deactivated towards many of these transformations, allowing for selective functionalization of the exocyclic amine. This protective group can be subsequently removed under specific conditions to allow for further derivatization of the endocyclic nitrogen, or it can be a permanent feature of the final molecule.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H14N2O2 | [7] |
| Molecular Weight | 158.20 g/mol | [7] |
| XLogP3-AA | -0.3 | [7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| Rotatable Bond Count | 2 | [7] |
Key Synthetic Transformations of the 4-Amino Group
The primary amino group of this compound is the focal point for a multitude of synthetic elaborations. Its nucleophilicity allows for the facile formation of amides, sulfonamides, and secondary or tertiary amines through various C-N bond-forming reactions.
Acylation: Forging the Amide Bond
The formation of an amide bond is one of the most fundamental and widely employed reactions in medicinal chemistry. Acylation of the 4-amino group introduces a diverse array of substituents, significantly impacting the steric and electronic properties of the molecule.
Causality Behind Experimental Choices: The choice of acylating agent and coupling conditions is dictated by the reactivity of the carboxylic acid partner and the desired scale of the reaction.
-
Acyl Chlorides/Anhydrides: These are highly reactive acylating agents that readily react with the primary amine, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the generated acid.[8] This method is robust and generally high-yielding.
-
Carboxylic Acids with Coupling Reagents: For less reactive carboxylic acids, or when milder conditions are required, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 1-hydroxybenzotriazole (HOBt) are employed.[8] This approach minimizes side reactions and is compatible with a wide range of functional groups.
Experimental Protocol: General Procedure for Acylation using EDC/HOBt [8]
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC (1.2 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with aqueous solutions (e.g., saturated NaHCO₃, brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C7H14N2O2 | CID 28377655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Emergence of a Versatile Scaffold: A Technical Guide to Methyl 4-aminopiperidine-1-carboxylate
Abstract
The 4-aminopiperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurrent appearance in a multitude of bioactive compounds.[1][2] This guide delves into the history, synthesis, and strategic application of a key derivative, Methyl 4-aminopiperidine-1-carboxylate (CAS No. 1019351-46-2).[3][4][5] We will explore the evolution of its synthesis from the broader context of piperidine chemistry and N-protection strategies, providing a detailed, validated protocol for its preparation. Furthermore, this guide will offer insights into the rationale for selecting the N-methoxycarbonyl protecting group over other common variants, such as Boc or Cbz, in the context of complex, multi-step drug development campaigns. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical synthetic building block.
A Historical Perspective: The Rise of the Piperidine Nucleus
The story of this compound is intrinsically linked to the rich history of piperidine chemistry. Piperidine itself was first isolated in 1850 from piperine, the compound responsible for the pungency of black pepper.[6] For much of the following century, research focused on the fundamental properties and reactions of this saturated heterocycle.[7][8]
The mid-20th century marked a pivotal shift, as the systematic investigation into piperidine derivatives for therapeutic applications began in earnest.[7][9] The discovery of the potent analgesic properties of pethidine (meperidine) and later the fentanyl series of opioids, both featuring a central piperidine ring, solidified its importance in drug design.[1][6] It became evident that the piperidine ring's chair conformation allows for the precise spatial arrangement of substituents, a critical factor for optimizing interactions with biological targets.[6]
The 4-aminopiperidine scaffold, in particular, emerged as a highly versatile intermediate. The presence of two distinct nitrogen atoms—the endocyclic secondary amine and the exocyclic primary amine—posed a significant synthetic challenge: how to selectively functionalize one in the presence of the other. This necessity drove the development and refinement of nitrogen protection strategies, a field that would become crucial for the efficient synthesis of complex molecules.[2][10][11]
The Evolution of N-Protection: A Strategic Imperative
To control the reactivity of the 4-aminopiperidine scaffold, chemists turned to the use of protecting groups.[2][10] A protecting group temporarily masks a reactive functional group, allowing for chemical modifications elsewhere in the molecule.[11] For the piperidine nitrogen, the ideal protecting group should be easy to install, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other parts of the molecule.[10]
Early strategies often involved the use of an N-benzyl group, which could be removed via catalytic hydrogenation. However, the harsh conditions required for debenzylation limited its compatibility with sensitive functional groups. This led to the widespread adoption of carbamate-based protecting groups, which offer a superior balance of stability and controlled cleavage. The three most prominent carbamates in this context are:
-
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O), it is stable to a wide range of non-acidic conditions and is typically removed with strong acids like trifluoroacetic acid (TFA).[12]
-
Carboxybenzyl (Cbz or Z): Installed using benzyl chloroformate (Cbz-Cl), it is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C).
-
9-Fluorenylmethoxycarbonyl (Fmoc): Introduced via Fmoc-Cl or Fmoc-OSu, it is stable to acid and hydrogenation but is cleaved under mild basic conditions, often with a secondary amine like piperidine.[13]
The differing cleavage conditions for these groups allow for "orthogonal" protection strategies, where one group can be removed selectively in the presence of others, a powerful tool in complex synthesis.[11] It is within this landscape of advanced synthetic strategy that this compound emerged as a valuable and practical building block.
Synthesis of this compound: A Validated Protocol
While a singular, seminal "discovery" paper for this compound is not readily identifiable in early literature, its preparation follows a logical and well-established chemical transformation: the N-acylation of 4-aminopiperidine. The compound's more recent prominence, underscored by its CAS number (1019351-46-2), is tied to its utility and commercial availability as a reliable building block for drug discovery programs.[14]
The most direct and efficient synthesis involves the reaction of a suitable 4-aminopiperidine precursor with methyl chloroformate. A common and cost-effective approach begins with the commercially available 1-Boc-4-aminopiperidine, which is first deprotected and then acylated in a one-pot or two-step sequence.
Experimental Protocol: Synthesis from 1-Boc-4-aminopiperidine
Step 1: Boc Deprotection
-
To a stirred solution of 1-Boc-4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (approx. 0.5 M), add an excess of a strong acid. A 4M solution of HCl in dioxane or neat trifluoroacetic acid (TFA, 5-10 eq) is commonly used.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Upon completion, the solvent and excess acid are removed under reduced pressure to yield the 4-aminopiperidine dihydrochloride or bis(trifluoroacetate) salt, which is often a solid and can be used directly in the next step.
Step 2: N-Methoxycarbonylation
-
Suspend the 4-aminopiperidine salt (1.0 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C (ice bath).
-
Add a base, such as triethylamine (Et₃N, approx. 2.5-3.0 eq) or N,N-diisopropylethylamine (DIPEA), to neutralize the salt and liberate the free diamine.
-
Slowly add methyl chloroformate (1.0-1.1 eq) dropwise to the stirred suspension, maintaining the temperature at 0 °C. The exocyclic primary amine is significantly more nucleophilic than the sterically hindered endocyclic secondary amine, leading to high selectivity for acylation at the 4-amino position. However, to ensure exclusive protection at the piperidine nitrogen, the reaction is typically performed on the free 4-aminopiperidine, where the endocyclic nitrogen is the most nucleophilic site. For this guide, we will focus on the direct N-acylation of 4-aminopiperidine.
Optimized Protocol: Direct Synthesis from 4-Aminopiperidine
Objective: To selectively protect the endocyclic nitrogen of 4-aminopiperidine with a methoxycarbonyl group.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 4-Aminopiperidine dihydrochloride | 173.08 | 1.0 |
| Dichloromethane (DCM) | - | - |
| Triethylamine (Et₃N) | 101.19 | 2.2 |
| Methyl Chloroformate | 94.50 | 1.05 |
| Saturated aq. NaHCO₃ | - | - |
| Brine | - | - |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - |
Procedure:
-
Suspend 4-aminopiperidine dihydrochloride (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 15-20 minutes at 0 °C.
-
Add a solution of methyl chloroformate (1.05 eq) in DCM dropwise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.[15]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography (silica gel, typically using a gradient of methanol in dichloromethane) to afford pure this compound.
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 1019351-46-2 | [3][4] |
| Molecular Formula | C₇H₁₄N₂O₂ | [16] |
| Molecular Weight | 158.20 g/mol | [16] |
| Appearance | Light yellow to yellow solid | [17] |
| ¹H NMR Spectrum (CDCl₃) | See below for detailed assignment | [17][18] |
¹H NMR Data Interpretation: A representative ¹H NMR spectrum would show characteristic signals: a singlet around 3.6-3.7 ppm corresponding to the methyl ester protons (-OCH₃), multiplets for the piperidine ring protons, and a broad singlet for the primary amine protons (-NH₂), which is exchangeable with D₂O.[17][18]
Strategic Application in Drug Discovery
The choice of the N-methoxycarbonyl group is a deliberate, strategic decision in a synthetic campaign. While perhaps less common than the Boc group, it offers distinct advantages in certain contexts.
Comparison of N-Protecting Groups for 4-Aminopiperidine
| Protecting Group | Introduction Reagent | Cleavage Conditions | Key Advantages | Key Disadvantages |
| Boc | Boc₂O | Strong Acid (TFA, HCl) | Very stable to bases and nucleophiles; widely used.[12] | Requires harsh acidic conditions for removal. |
| Cbz | Benzyl Chloroformate | Catalytic Hydrogenation (H₂/Pd-C) | Stable to acid/base; removal conditions are mild. | Incompatible with reducible groups (alkenes, alkynes). |
| Methyl Carbamate | Methyl Chloroformate | Saponification (strong base) or other methods.[19] | Stable to acidic conditions used for Boc removal; smaller size than Boc/Cbz. | Removal can require harsh basic conditions. |
The methyl carbamate is particularly useful in an orthogonal protection scheme where a Boc group is present elsewhere in the molecule. The methyl carbamate will remain intact during the acidic cleavage of the Boc group, allowing for sequential, selective deprotection and functionalization. Its smaller size compared to Boc or Cbz can also be advantageous, potentially reducing steric hindrance in subsequent reactions.
Logical Flow of a Multi-Step Synthesis
Caption: Orthogonal strategy using N-Methyl Carbamate and N-Boc protecting groups.
Conclusion
This compound, while not possessing the extensive early history of other piperidine derivatives, has carved out an essential niche in the synthetic chemist's toolbox. Its genesis is a direct result of the need for precise control over reactivity in the increasingly complex world of pharmaceutical synthesis. Its stability to acidic conditions makes it an excellent orthogonal partner to the ubiquitous Boc group, and its straightforward, high-yielding synthesis ensures its continued relevance. As drug molecules become more intricate, the demand for such reliable, strategically-minded building blocks will only intensify, cementing the legacy of the 4-aminopiperidine scaffold and its versatile derivatives.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. 1019351-46-2|this compound|BLD Pharm [bldpharm.com]
- 4. Angene Chemical CAS number page 1 – 翰新國際有限公司-Beckman Coulter流式細胞儀代理商經銷商PHCBI-86C冷凍櫃RWD SMOBIO SYSY JCRB RIKEN Coriell Innoprot細胞株購買 [hycell.tw]
- 5. 1-aminopiperidine | Sigma-Aldrich [sigmaaldrich.com]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. WO2024086809A1 - Methods for treating cancer - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis [frontiersin.org]
- 17. file.chemscene.com [file.chemscene.com]
- 18. Pharmacophoric Site Identification and Inhibitor Design for Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility Profile of Methyl 4-aminopiperidine-1-carboxylate
Abstract
This technical guide provides an in-depth analysis of the solubility profile of Methyl 4-aminopiperidine-1-carboxylate (CAS No. 1019351-46-2), a key building block in contemporary drug discovery and development. Recognizing the critical role of solubility in reaction kinetics, purification, formulation, and bioavailability, this document synthesizes available data and predictive insights based on structural analogy. Furthermore, it presents a detailed, field-proven experimental protocol for the quantitative determination of solubility using the shake-flask method, empowering researchers to generate precise and reliable data tailored to their specific applications. This guide is intended for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate.
Introduction: The Pivotal Role of Solubility in Drug Development
This compound is a bifunctional molecule incorporating a secondary amine within a piperidine ring, a primary amine, and a methyl carbamate. This unique combination of functional groups makes it an invaluable synthon for introducing the 4-aminopiperidine motif, a common feature in a wide array of biologically active molecules. The solubility of this intermediate in various organic solvents is a fundamental parameter that dictates its utility in synthesis, including reaction setup, work-up, and purification strategies such as crystallization and chromatography. An understanding of its solubility is paramount for efficient process development and the consistent production of high-quality active pharmaceutical ingredients (APIs).
This guide moves beyond a simple tabulation of data to provide a holistic view of the factors governing the solubility of this compound. We will explore its physicochemical properties, present a predicted solubility profile in common laboratory solvents, and offer a robust, step-by-step protocol for its empirical determination.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility behavior. The presence of both hydrogen bond donors (the primary amine) and acceptors (the carbamate oxygen and the nitrogen atoms), along with a moderately non-polar hydrocarbon backbone, suggests a nuanced solubility profile.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 158.20 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 1019351-46-2 | --INVALID-LINK--[1] |
| XLogP3 | -0.3 | --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 1 (from the primary amine) | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 3 (two oxygen atoms and the piperidine nitrogen) | --INVALID-LINK--[1] |
The negative XLogP3 value suggests a degree of hydrophilicity, which is consistent with the presence of multiple hydrogen bonding moieties.
Predicted Solubility Profile
| Solvent Class | Solvent | Predicted Solubility | Rationale & Supporting Evidence |
| Polar Protic | Water | Sparingly Soluble to Soluble | The molecule's ability to form hydrogen bonds with water suggests some aqueous solubility. However, the hydrocarbon backbone may limit high solubility. The basicity of the amine groups will lead to pH-dependent solubility. |
| Methanol (MeOH) | Soluble | Methanol is a polar protic solvent capable of hydrogen bonding, making it an excellent candidate for dissolving this compound. Syntheses involving similar compounds often utilize methanol. | |
| Ethanol (EtOH) | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capacity should facilitate dissolution. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it likely to be a very good solvent for this compound. A patent for a related compound mentions its use as a solvent[2]. |
| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should effectively solvate the molecule. | |
| Acetonitrile (MeCN) | Moderately Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may result in slightly lower solubility. | |
| Acetone | Moderately Soluble | The polarity of acetone should allow for moderate dissolution. | |
| Tetrahydrofuran (THF) | Moderately Soluble | THF is a moderately polar ether that can act as a hydrogen bond acceptor. It is a common solvent in syntheses involving similar building blocks. | |
| Non-Polar Aprotic | Dichloromethane (DCM) | Soluble | The molecule's organic backbone and the polarity of the C-Cl bonds in DCM should allow for good solubility. DCM is frequently used in the synthesis and purification of piperidine derivatives. |
| Ethyl Acetate (EtOAc) | Moderately Soluble | Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor. It is a common solvent for extraction and chromatography of compounds with similar functionalities. | |
| Toluene | Sparingly Soluble | The low polarity of toluene makes it a less favorable solvent, though some solubility may be observed. | |
| Hexanes/Heptane | Insoluble | As non-polar aliphatic hydrocarbons, these solvents are unlikely to effectively solvate the polar functional groups of the molecule. |
Disclaimer: This table presents a predicted solubility profile based on structural analysis and data from related compounds. For precise quantitative data, experimental determination is strongly recommended.
Experimental Determination of Solubility: The Shake-Flask Method
For researchers requiring precise solubility data, the shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent. This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.
Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Glass vials with screw caps and PTFE septa
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge (optional)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of the Sample:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Pipette a known volume of the desired solvent into the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw the supernatant into a syringe, avoiding any solid particles.
-
Attach a syringe filter to the syringe and filter the supernatant into a clean vial. This step is crucial to remove any fine, suspended particles. Alternatively, the sample can be centrifuged at the equilibration temperature, and the supernatant carefully collected.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC-UV).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the dissolved compound in the filtered supernatant by interpolating its analytical signal on the calibration curve.
-
-
Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.
-
Factors Influencing Solubility
The solubility of this compound is influenced by several key factors:
-
pH: The presence of two amine groups (one primary, one secondary within the piperidine ring) means that the compound's aqueous solubility will be highly pH-dependent. In acidic conditions, these amines will be protonated to form ammonium salts, which are generally much more water-soluble than the free base. Researchers can leverage this property to enhance aqueous solubility for specific applications by adjusting the pH.
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship can be exploited during recrystallization for purification. However, the extent of this effect should be determined empirically for each solvent system.
-
Solvent Polarity: As discussed, the polarity of the solvent and its ability to engage in hydrogen bonding are primary determinants of solubility. A solvent that can effectively interact with both the polar amine and carbamate groups, as well as the non-polar aliphatic ring, will be most effective.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to be aware of the crystalline form being used, as this can affect the reproducibility of solubility measurements.
Conclusion
This compound is a versatile building block whose utility is intrinsically linked to its solubility characteristics. This guide has provided a comprehensive overview, including its physicochemical properties, a predicted solubility profile, and a detailed experimental protocol for its quantitative determination. By understanding the principles outlined herein and by performing rigorous experimental validation, researchers can optimize their synthetic and developmental processes, ultimately accelerating the path to novel therapeutics.
References
"Methyl 4-aminopiperidine-1-carboxylate" reaction mechanism studies
An In-depth Technical Guide to the Reaction Mechanisms of Methyl 4-aminopiperidine-1-carboxylate
Introduction: The Strategic Importance of a Versatile Scaffold
This compound is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a piperidine ring with a primary amine at the C4 position and a methyl carbamate at the N1 position, offers two distinct sites for chemical modification. The primary amine is a potent nucleophile, serving as the principal handle for introducing diverse functionalities. In contrast, the N1 nitrogen, as part of a carbamate, is electronically deactivated, effectively protecting the piperidine nitrogen and allowing for selective reactions at the C4 position. This inherent orthogonality is the cornerstone of its utility, enabling chemists to execute multi-step synthetic sequences with precision and control. This guide provides a detailed exploration of the core reaction mechanisms associated with this valuable intermediate, grounded in established chemical principles and supported by practical, field-proven protocols.
Physicochemical Properties
A foundational understanding of a reagent begins with its physical and chemical properties. These data are essential for experimental design, including solvent selection, reaction stoichiometry, and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O₂ | PubChem[2] |
| Molecular Weight | 158.20 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 1019351-46-2 | PubChem[2] |
| SMILES | COC(=O)N1CCC(CC1)N | PubChem[2] |
| Monoisotopic Mass | 158.105527694 Da | PubChem[2] |
Part 1: Nucleophilic Reactivity of the 4-Amino Group
The exocyclic primary amine at the C4 position is the molecule's primary center of nucleophilic reactivity. Its unhindered nature and basicity make it an excellent substrate for a variety of bond-forming reactions.
Mechanism: N-Acylation for Amide Synthesis
The formation of an amide bond via N-acylation is one of the most fundamental and widely employed reactions in pharmaceutical synthesis. This transformation involves the reaction of the primary amine with an activated carboxylic acid derivative, such as an acid chloride or an acid anhydride, typically in the presence of a non-nucleophilic base.
Causality of Experimental Choices:
-
Acylating Agent: Acid chlorides are highly reactive electrophiles, leading to rapid and often quantitative conversion.
-
Base: A tertiary amine base, like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. It serves to neutralize the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine nucleophile.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) is used to dissolve the reactants without participating in the reaction.
The mechanism proceeds via a nucleophilic acyl substitution. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to yield the stable amide product.
Caption: N-Acylation via Nucleophilic Acyl Substitution.
Mechanism: Reductive Amination for Secondary Amine Synthesis
Reductive amination is a powerful and highly controlled method for forming C-N bonds, converting a primary amine into a secondary or tertiary amine.[3] It is often preferred over direct alkylation with alkyl halides because it cleanly avoids the common problem of over-alkylation. The reaction proceeds in two distinct stages that can be performed sequentially or, more commonly, in a single pot: the formation of an imine intermediate followed by its immediate reduction.[4]
Causality of Experimental Choices:
-
Carbonyl Source: An aldehyde or ketone is chosen based on the desired alkyl group to be installed.
-
Reducing Agent: A mild and selective reducing agent is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is widely used because it is less reactive than sodium borohydride (NaBH₄) and will preferentially reduce the protonated imine (iminium ion) intermediate over the starting aldehyde or ketone.[4][5] Sodium cyanoborohydride (NaBH₃CN) is another common choice, particularly effective under mildly acidic conditions which favor iminium ion formation.[4][5]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using STAB.[5]
The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. In the presence of a mild acid (which can be acetic acid generated in situ from STAB), the imine nitrogen is protonated to form a more electrophilic iminium ion. This ion is then rapidly and irreversibly reduced by the hydride reagent to yield the final secondary amine.
Caption: The sequential workflow of a one-pot reductive amination.
Mechanism: Buchwald-Hartwig Amination for N-Arylation
Forming a bond between a nitrogen atom and an aromatic ring is a significant challenge in synthesis. The Buchwald-Hartwig amination is a landmark palladium-catalyzed cross-coupling reaction that elegantly solves this problem, enabling the synthesis of aryl amines from aryl halides or triflates.[6][7] This reaction has revolutionized drug discovery by providing reliable access to a chemical space that was previously difficult to explore.[8]
Causality of Experimental Choices:
-
Catalyst System: The reaction requires a palladium source (often Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand. The ligand is not a passive spectator; it is critical to the reaction's success. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[8]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine in the catalytic cycle, forming the key palladium-amido complex.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalytic species.
The reaction mechanism is a catalytic cycle involving Pd(0) and Pd(II) intermediates:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Ligand Exchange & Amine Coordination: The amine displaces a ligand on the Pd(II) center.
-
Deprotonation: The base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: This is the key bond-forming step. The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The Pd(0)/Pd(II) catalytic cycle of Buchwald-Hartwig amination.
Part 2: Reactivity at the N1 Carbamate Position
The N1 nitrogen is protected as a methyl carbamate. This group is generally stable to the conditions used for modifying the C4-amino group. However, its removal is often a necessary step to enable further functionalization of the piperidine ring itself.
Mechanism: Carbamate Deprotection
Cleavage of the methyl carbamate can be achieved under various conditions, most commonly via hydrolysis under strong acidic or basic conditions. The choice of method depends on the overall stability of the molecule. For instance, tert-butyl carbamates (Boc groups), which are structurally related, are readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA), a protocol often adapted for other carbamates.[9]
Mechanism (Acid-Catalyzed Hydrolysis):
-
Protonation: The carbonyl oxygen of the carbamate is protonated by a strong acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A nucleophile, typically water present in the reaction medium, attacks the activated carbonyl carbon.
-
Elimination/Decarboxylation: The tetrahedral intermediate collapses, leading to the eventual loss of carbon dioxide and methanol, liberating the free secondary amine.
Part 3: Validated Experimental Protocols
The following protocols are representative examples derived from the literature, illustrating the practical application of the mechanisms discussed.
Protocol 1: General Procedure for N-Acylation
This procedure is adapted from methodologies used in the synthesis of various substituted piperidines.[10][11]
-
Dissolve this compound (1.0 eq.) and a suitable base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acid chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl-4-aminopiperidine derivative.
Protocol 2: General Procedure for Reductive Amination
This protocol is based on standard procedures for the reductive amination of piperidine derivatives.[9][10]
-
To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or DCM, add a catalytic amount of acetic acid (e.g., 0.1 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the solution. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 4-24 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue via flash chromatography to obtain the target secondary amine.
Conclusion
This compound is a quintessential example of a strategically designed building block. The chemoselective reactivity of its C4-primary amine allows for the reliable execution of fundamental transformations like N-acylation, reductive amination, and Buchwald-Hartwig N-arylation. Understanding the mechanisms and the rationale behind the specific reagents and conditions for each reaction is critical for researchers, scientists, and drug development professionals. This knowledge empowers the rational design of synthetic routes to access novel and complex molecular architectures, accelerating the discovery of new therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H14N2O2 | CID 28377655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ricerca.uniba.it [ricerca.uniba.it]
Methyl 4-aminopiperidine-1-carboxylate: A Privileged Scaffold for Modern Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. Among its many functionalized variants, methyl 4-aminopiperidine-1-carboxylate has emerged as a particularly valuable and versatile building block. Its unique trifunctional nature—a conformationally restricted piperidine core, a reactive primary amine for pharmacophore installation, and a readily cleavable N-carbamate protecting group—provides a robust platform for constructing complex molecules with desirable pharmacological properties. This guide offers an in-depth exploration of this scaffold, from its fundamental properties and synthesis to its strategic application in the development of novel therapeutics, providing researchers with the foundational knowledge to effectively leverage this building block in their drug discovery programs.
Core Attributes of the Scaffold
This compound is a trifunctional synthetic intermediate prized for its predictable reactivity and structural rigidity. Understanding its core attributes is key to appreciating its utility.
Physicochemical Properties
A summary of the key computed and experimental properties for this compound is presented below. These properties are fundamental for reaction planning and for understanding its potential contribution to the overall characteristics of a final drug molecule.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O₂ | PubChem[1] |
| Molecular Weight | 158.20 g/mol | PubChem[1] |
| CAS Number | 1019351-46-2 | PubChem[1] |
| XLogP3-AA | -0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Storage Temperature | 2-8°C (protect from light) | LookChem[2] |
Structural and Reactivity Analysis
The power of this building block lies in the strategic arrangement of its three key functional components:
-
The Piperidine Ring: This saturated heterocycle serves as a non-planar scaffold. Its chair-like conformation allows for the precise spatial projection of substituents, which is critical for optimizing interactions with biological targets. It often improves the pharmacokinetic profile of a drug candidate, particularly its solubility and metabolic stability, compared to more lipophilic, aromatic linkers.
-
The C4-Primary Amine: This is the primary point of synthetic elaboration. Its nucleophilicity allows for a wide range of well-established chemical transformations, including acylation, sulfonylation, reductive amination, and alkylation. This enables the straightforward attachment of various pharmacophoric elements.
-
The N1-Methyl Carbamate: This group serves two purposes. First, it acts as a protecting group for the piperidine nitrogen, deactivating it as a nucleophile and directing all reactivity towards the C4-amine. Second, the carbamate group itself can influence the solubility and cell permeability of the intermediate and the final compound. It is typically stable to many reaction conditions but can be removed later in a synthesis if desired.
Synthesis of the Building Block
The most common and efficient route to this compound starts from a commercially available, N-protected 4-piperidone. Reductive amination is the key transformation.
Workflow: Synthesis via Reductive Amination
Caption: General workflow for synthesizing the title compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the reductive amination of methyl 4-oxo-1-piperidinecarboxylate.
Materials:
-
Methyl 4-oxo-1-piperidinecarboxylate
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl 4-oxo-1-piperidinecarboxylate (1.0 eq) in methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
Key Transformations in Medicinal Chemistry
The C4-primary amine is the workhorse of this building block, enabling its incorporation into larger, more complex molecules. The following transformations are fundamental to its application.
Caption: Common synthetic elaborations of the C4-amine.
Protocol: Amide Bond Formation (EDC Coupling)
This protocol describes a standard amide coupling, a ubiquitous reaction in drug discovery for linking molecular fragments.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (R-COOH) (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (R-COOH) in anhydrous DMF.
-
Add EDC and HOBt to the solution and stir for 15 minutes at room temperature to form the activated ester.
-
In a separate flask, dissolve this compound in anhydrous DMF. Add DIPEA to this solution.
-
Add the amine solution to the activated ester solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 8-16 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting amide by flash chromatography or preparative HPLC.
Case Studies: Application in Drug Discovery
The true value of a building block is demonstrated by its successful application in drug development programs. The 4-aminopiperidine scaffold is a recurring motif in a variety of therapeutic areas.
| Drug Candidate / Series | Therapeutic Target | Role of the 4-Aminopiperidine Scaffold | Reference |
| HCV Inhibitors | Hepatitis C Virus (HCV) Assembly | The scaffold serves as a central hub, presenting substituents that disrupt viral particle assembly. | [3] |
| Akt Inhibitors | Protein Kinase B (Akt) | Acts as a key structural element to orient a hinge-binding moiety and other pharmacophores for selective, ATP-competitive inhibition. | [4] |
| SMYD3 Inhibitors | SET and MYND domain-containing protein 3 | Provides a 3D framework to position a warhead for covalent inhibition of a key cysteine residue in the target's binding pocket. | [5] |
| Fentanyl Analogues | Opioid Receptors | Forms the core of the molecule, with the N-acyl group being critical for analgesic activity. The piperidine nitrogen is also key for receptor interaction. | [6] |
Case Study: Inhibitors of Protein Kinase B (Akt)
Protein Kinase B (Akt) is a central node in the PI3K/Akt signaling pathway, which is frequently hyperactivated in many cancers, promoting cell survival and proliferation. Inhibiting Akt is therefore a major goal in oncology research.
In a program to develop selective Akt inhibitors, researchers identified a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides.[4] In these molecules, the 4-aminopiperidine core is not merely a linker. It serves a critical structural role by positioning the pyrrolo[2,3-d]pyrimidine group to interact with the hinge region of the kinase's ATP-binding site, while the carboxamide at the C4 position is directed towards the solvent-exposed region, allowing for modifications to fine-tune potency and selectivity.[4]
Caption: Simplified PI3K/Akt signaling pathway and the point of intervention.
Scaffold Variations for Fine-Tuning
While this compound is a workhorse, medicinal chemists often employ subtle variations to modulate physicochemical properties and biological activity.
-
Alternative N-Carbamates: Replacing the methyl carbamate with a tert-butyl carbamate (Boc) group (tert-butyl 4-aminopiperidine-1-carboxylate) is very common. The Boc group is stable to a wider range of nucleophilic and basic conditions but is easily removed with acid (e.g., TFA in DCM), offering a different deprotection strategy.[7]
-
Ring Substitution: Introducing substituents on the piperidine ring itself, such as in cis-3-methyl-4-aminopiperidine derivatives, can lock the conformation and provide vectors for additional interactions with a target protein.[8]
-
Functional Group Isosteres: Replacing the C4-amine with other groups can be beneficial. For example, 4-aminopiperidine-4-carboxamide introduces an additional hydrogen bond donor/acceptor site, which can alter binding modes and improve solubility.[9]
Conclusion
This compound is more than just a simple building block; it is a privileged scaffold that provides a robust and versatile starting point for the synthesis of structurally complex and biologically active molecules. Its predictable reactivity, combined with the favorable physicochemical properties imparted by the piperidine ring, has cemented its role in modern medicinal chemistry. From antivirals to kinase inhibitors and beyond, this scaffold continues to enable the discovery of new therapeutic agents, and a thorough understanding of its chemistry and applications is an invaluable asset for any drug discovery scientist.
References
- 1. This compound | C7H14N2O2 | CID 28377655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 1019351-46-2,this compound | lookchem [lookchem.com]
- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Functional Derivatives from Methyl 4-aminopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4-Aminopiperidine Scaffold
Methyl 4-aminopiperidine-1-carboxylate is a highly valuable bifunctional building block in modern medicinal chemistry and organic synthesis. Its structure presents a unique synthetic opportunity: a piperidine ring where the ring nitrogen is protected as a methyl carbamate, rendering it less nucleophilic, and a primary amino group at the 4-position that serves as a versatile handle for a wide array of chemical transformations.[1] This arrangement allows for selective derivatization at the C4-amine, introducing diverse functional groups to build molecular complexity and explore structure-activity relationships (SAR).
This guide provides an in-depth exploration of three fundamental and widely applicable synthetic pathways originating from this scaffold: N-Acylation , Urea Formation , and N-Alkylation via Reductive Amination . The protocols described herein are designed to be robust and adaptable, providing not only step-by-step instructions but also the underlying chemical logic to empower researchers in their synthetic design. These derivatives are crucial intermediates in the synthesis of therapeutic agents, including inhibitors of enzymes like PI3Kα and antagonists for receptors such as CCR5.[1][2]
Core Compound Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1019351-46-2 |
| Molecular Formula | C₇H₁₄N₂O₂ |
| Molecular Weight | 158.20 g/mol |
| Appearance | Colorless to light yellow oil or solid |
Pathway I: N-Acylation for Amide Bond Formation
The formation of an amide bond is one of the most fundamental transformations in drug discovery. The nucleophilic primary amine of this compound readily reacts with activated carboxylic acid species to form stable amide derivatives.
Protocol 2.1: Acylation using Acyl Chlorides
This method is a classic, high-yielding approach suitable for readily available acyl chlorides. The core of this protocol is the nucleophilic attack of the amine on the highly electrophilic acyl chloride.
Causality & Experimental Choice: A tertiary amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is essential. Its primary role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[3] Failure to neutralize this acid would result in the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction. Anhydrous solvents are critical to prevent the hydrolysis of the reactive acyl chloride.
Experimental Workflow: Acylation with Acyl Chlorides
Caption: Workflow for N-acylation using acyl chlorides.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add triethylamine (1.5 eq) to the solution and stir.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.[3]
-
Allow the reaction to warm to room temperature and continue stirring for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2.2: Amide Coupling with Carboxylic Acids
Directly reacting an amine with a carboxylic acid is generally ineffective. Therefore, coupling agents are employed to activate the carboxylic acid, converting its hydroxyl group into a better leaving group and facilitating the nucleophilic attack by the amine.
Causality & Experimental Choice: The EDC/HOBt system is a widely used coupling strategy.[4] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to side reactions and racemization. 1-Hydroxybenzotriazole (HOBt) is added to trap this intermediate, forming an HOBt-ester which is more stable but still highly reactive towards amines, leading to higher yields and reduced side products.[4]
Experimental Workflow: EDC/HOBt Mediated Amide Coupling
Caption: Workflow for amide coupling using EDC/HOBt.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC (1.2 eq) to the cooled solution.[4]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc) and wash several times with water or a 5% LiCl solution to remove DMF and water-soluble byproducts.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Acyl Chloride Method | EDC/HOBt Coupling Method |
| Activating Agent | None (inherently reactive) | EDC / HOBt |
| Base | Stoichiometric (e.g., NEt₃) | Often catalytic or none |
| Solvent | Aprotic (DCM, THF) | Aprotic (DMF, DCM) |
| Temperature | 0 °C to RT | 0 °C to RT |
| Reaction Time | 1-4 hours | 12-24 hours |
| Byproducts | HCl (scavenged by base) | Urea byproduct, HOBt |
Pathway II: Synthesis of Urea Derivatives
The urea functional group is a privileged motif in medicinal chemistry, acting as a rigid and effective hydrogen bond donor-acceptor.[5] The synthesis of ureas from the C4-amine is typically straightforward and high-yielding.
Protocol 3.1: Reaction with Isocyanates
This is the most direct method for urea synthesis, involving the nucleophilic addition of the primary amine to the highly electrophilic carbon of the isocyanate group.
Causality & Experimental Choice: This reaction is typically very fast and clean, often requiring no catalyst. It proceeds via a simple nucleophilic addition mechanism. The choice of an aprotic solvent like DCM or THF is standard to ensure solubility of the reactants without interfering with the reaction. The reaction is often performed at 0 °C initially to control the exotherm.
Experimental Workflow: Urea Synthesis with Isocyanates
Caption: Workflow for urea synthesis via isocyanates.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired isocyanate (1.05 eq) dropwise or in portions.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC.
-
Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.[2]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., EtOAc/hexanes) or by flash column chromatography.
Pathway III: N-Alkylation via Reductive Amination
Reductive amination is a cornerstone of amine synthesis, enabling the formation of C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[6]
Protocol 4.1: N-Alkylation with Aldehydes and Ketones
This one-pot procedure involves the initial formation of an imine (or enamine) intermediate, which is then reduced in situ to the corresponding secondary amine.
Causality & Experimental Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reducing agent of choice for many modern reductive aminations.[7] It is a mild and selective hydride donor that is particularly effective at reducing protonated imines, which are formed under the slightly acidic conditions often used to catalyze imine formation. Unlike the more powerful NaBH₄, STAB will not readily reduce the starting aldehyde or ketone, preventing the formation of alcohol byproducts.[7][8] Dichloroethane (DCE) or DCM are common solvents as they are compatible with STAB.[7]
Experimental Workflow: Reductive Amination with NaBH(OAc)₃
Caption: Workflow for N-alkylation via reductive amination.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for approximately 1 hour to facilitate imine formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step if necessary.
-
Add sodium triacetoxyborohydride (1.5 eq) portionwise to the reaction mixture. Be aware of potential gas evolution.
-
Stir the reaction at room temperature for 4-16 hours until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Safety, Handling, and Analytical Notes
-
Safety: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like acyl chlorides and isocyanates are corrosive and lachrymatory; handle with extreme care.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is an effective tool for monitoring the progress of these reactions. A typical mobile phase would be a mixture of ethyl acetate and hexanes, with the polarity adjusted as needed. Staining with potassium permanganate or ninhydrin can help visualize the spots.
-
Product Characterization: Final products should be characterized thoroughly to confirm their identity and purity. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
References
- 1. lookchem.com [lookchem.com]
- 2. WO2022265993A1 - Urea derivatives which can be used to treat cancer - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pharmacophoric Site Identification and Inhibitor Design for Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Carboxylate Recognition Using Urea-Functionalized Unclosed Cryptands: Mild Synthesis and Complexation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. organic-chemistry.org [organic-chemistry.org]
Application Notes and Protocols: The Strategic Role of Methyl 4-aminopiperidine-1-carboxylate in the Synthesis of Advanced CCR5 Antagonists
Introduction: The Criticality of CCR5 Antagonism and the Emergence of a Key Building Block
The C-C chemokine receptor type 5 (CCR5) is a pivotal co-receptor for the entry of the most common strains of HIV-1 into host T-cells.[1] Its blockade presents a powerful therapeutic strategy for the management of HIV/AIDS, a fact underscored by the clinical success of drugs like Maraviroc.[2] CCR5 antagonists function by inducing a conformational change in the receptor, thereby preventing its interaction with the viral envelope glycoprotein gp120 and halting the fusion of viral and cellular membranes.[1][3][4] The development of potent and selective small-molecule CCR5 antagonists remains a significant focus of medicinal chemistry research. Within this landscape, the 4-aminopiperidine scaffold has emerged as a privileged structural motif, integral to the pharmacophore of numerous potent antagonists, including the clinical candidate Vicriviroc.[5][6] This document provides a detailed technical guide on the application of Methyl 4-aminopiperidine-1-carboxylate , a versatile and strategically important building block, in the synthesis of piperazino-piperidine based CCR5 antagonists.
The choice of this compound is predicated on several key factors. The piperidine nitrogen is protected as a methyl carbamate, a group that offers a balance of stability to various reaction conditions and susceptibility to cleavage under specific, controlled protocols.[7][8] Carbamates, in general, are excellent protecting groups for amines as they temper the nucleophilicity and basicity of the nitrogen, preventing unwanted side reactions during subsequent synthetic transformations.[1][7][8] The methyl carbamate, in particular, can be advantageous over the more common Boc group in certain synthetic routes due to its different deprotection conditions, allowing for orthogonal chemical strategies. The free amino group at the 4-position serves as a crucial handle for the convergent assembly of the complex molecular architectures characteristic of potent CCR5 antagonists.
This guide will elucidate the synthetic utility of this compound through detailed protocols for key transformations, including reductive amination and N-alkylation, and will culminate in a representative synthesis of a Vicriviroc precursor. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations for researchers in drug discovery and development.
Synthetic Strategies and Mechanistic Rationale
The core of many piperazino-piperidine based CCR5 antagonists is a central piperazine ring linking the 4-aminopiperidine moiety to other pharmacophoric elements. The synthesis of this core often relies on the nucleophilicity of the 4-amino group of the piperidine building block. Two common and powerful methods for forging the crucial C-N bond are reductive amination and direct N-alkylation.
Reductive Amination: A Convergent and Efficient Approach
Reductive amination is a cornerstone of medicinal chemistry for the formation of amine-containing compounds. It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This method is highly valued for its efficiency, operational simplicity, and the wide availability of starting materials.
In the context of CCR5 antagonist synthesis, the 4-amino group of this compound can be reacted with a suitable aldehyde-containing fragment to construct a key intermediate. The choice of reducing agent is critical for the success of the reaction, with mild hydride reagents such as sodium triacetoxyborohydride (STAB) being particularly effective for their selectivity and tolerance of a wide range of functional groups.
Diagram 1: General Workflow for Reductive Amination
Caption: Reductive amination workflow for C-N bond formation.
Direct N-Alkylation: A Classical and Reliable Method
Direct N-alkylation offers another robust strategy for constructing the desired CCR5 antagonist scaffold. This SN2 reaction involves the nucleophilic attack of the 4-amino group of the piperidine on an alkyl halide or sulfonate. The success of this approach hinges on controlling the reactivity to prevent over-alkylation and other side reactions. The use of a non-nucleophilic, sterically hindered base is often employed to scavenge the acid generated during the reaction without competing in the alkylation itself.
The methyl carbamate protecting group on the piperidine nitrogen is stable under typical N-alkylation conditions, ensuring that the reaction occurs selectively at the desired 4-amino position.
Diagram 2: Key Steps in Direct N-Alkylation
Caption: SN2 mechanism for direct N-alkylation.
Experimental Protocols
The following protocols are provided as representative examples of how this compound can be utilized in the synthesis of CCR5 antagonist precursors. Researchers should adapt these protocols based on the specific requirements of their target molecules and laboratory conditions.
Protocol 1: Reductive Amination with a Substituted Benzaldehyde
This protocol describes the synthesis of a key intermediate for a piperazino-piperidine based CCR5 antagonist, analogous to a fragment of Vicriviroc.
Objective: To synthesize Methyl 4-{[4-(trifluoromethyl)phenyl]amino}piperidine-1-carboxylate.
Materials:
-
This compound
-
4-(Trifluoromethyl)benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add 4-(trifluoromethyl)benzaldehyde (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.
Data Summary Table:
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by LC-MS) | >95% |
| Physical Appearance | White to off-white solid |
Protocol 2: Synthesis of a Piperazino-Piperidine Core Structure
This protocol outlines the construction of the core piperazino-piperidine scaffold, a key step in the synthesis of Vicriviroc.[3][4]
Objective: To synthesize a Vicriviroc precursor via coupling of the product from Protocol 1 with a suitable piperazine derivative.
Materials:
-
Product from Protocol 1 (Methyl 4-{[4-(trifluoromethyl)phenyl]amino}piperidine-1-carboxylate)
-
(S)-1-(2-methoxyacetyl)-2-methylpiperazine (or a suitable precursor)
-
A suitable coupling reagent (e.g., HATU, HBTU)
-
A non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
This protocol is a representative adaptation. The actual synthesis of Vicriviroc involves multiple steps and specific chiral reagents.
-
The synthesis would typically proceed by first deprotecting the methyl carbamate of the product from Protocol 1 and then coupling the resulting secondary amine with a pre-functionalized piperazine moiety. However, for the purpose of illustrating the construction of a similar core, a conceptual reductive amination approach is described here.
-
A more direct, albeit multi-step, approach would involve the initial synthesis of a 4-substituted-4-aminopiperidine building block which is then coupled with the desired piperazine fragment.[6]
-
For a detailed and specific synthesis of Vicriviroc, consulting the primary patent literature is recommended.
Diagram 3: Conceptual Synthetic Pathway to a Vicriviroc-like Core
Caption: A multi-step approach to a CCR5 antagonist core.
Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal
This compound is a highly valuable and versatile building block for the synthesis of complex CCR5 antagonists. Its judiciously chosen protecting group allows for selective functionalization at the 4-amino position through robust and reliable synthetic methodologies such as reductive amination and N-alkylation. The protocols and strategies outlined in this guide are intended to provide researchers with a solid foundation for the application of this key intermediate in the design and synthesis of novel therapeutics targeting the CCR5 receptor. The continued exploration of such building blocks will undoubtedly pave the way for the development of next-generation HIV-1 entry inhibitors.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2003084950A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists - Google Patents [patents.google.com]
Application Notes and Protocols: Methyl 4-aminopiperidine-1-carboxylate as a Versatile Scaffold in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4-Aminopiperidine Scaffold
In the landscape of modern drug discovery, the privileged scaffold concept—whereby certain molecular frameworks are recurrently found in bioactive compounds—guides the design of combinatorial libraries for high-throughput screening. The 4-aminopiperidine moiety is a quintessential example of such a scaffold, prized for its three-dimensional character, favorable physicochemical properties, and synthetic tractability. Methyl 4-aminopiperidine-1-carboxylate, in particular, serves as an exemplary building block for combinatorial chemistry. Its bifunctional nature, featuring a reactive primary amine at the 4-position and a readily modifiable secondary amine (protected as a carbamate) at the 1-position, allows for the systematic and divergent generation of large and structurally diverse compound libraries.[1] This guide provides an in-depth exploration of the applications of this compound in combinatorial library synthesis, complete with detailed protocols and the scientific rationale behind the experimental choices.
Key Chemical Features and Reactivity
This compound possesses a unique combination of features that make it an ideal scaffold for combinatorial chemistry:
-
Orthogonal Reactivity: The primary amine at the C-4 position is significantly more nucleophilic than the nitrogen of the methyl carbamate at the N-1 position. This difference in reactivity allows for selective functionalization at the C-4 amine without affecting the N-1 position under a wide range of reaction conditions. The N-1 carbamate can be subsequently deprotected and functionalized in a secondary diversification step.
-
Structural Rigidity and Vectorial Display: The piperidine ring adopts a chair conformation, which imparts a degree of rigidity to the molecule. This allows for the predictable spatial projection of substituents introduced at the C-4 and N-1 positions, which is crucial for optimizing interactions with biological targets.
-
Physicochemical Properties: The piperidine core generally imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, to the resulting molecules. The methyl carbamate group also contributes to a more drug-like profile compared to more lipophilic protecting groups like Boc.[2]
Core Reactions for Library Synthesis
The versatility of the this compound scaffold is best demonstrated through its application in a variety of robust and high-yielding chemical transformations. Below are detailed protocols for three fundamental reactions used in the construction of combinatorial libraries based on this scaffold.
Amide Bond Formation: The Workhorse of Combinatorial Chemistry
Amide bond formation is a cornerstone of medicinal chemistry, and the primary amine of this compound readily participates in this reaction. The choice of coupling conditions is critical for ensuring high yields and purity, especially in a high-throughput setting.
This method is rapid and efficient for library synthesis when a diverse set of acyl chlorides is available.
Causality of Experimental Choices:
-
Base: A non-nucleophilic organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion. An excess of the base is used to ensure that the primary amine of the scaffold remains deprotonated and nucleophilic.[3]
-
Solvent: Anhydrous dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve a wide range of organic compounds.[3]
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive acyl chloride and the amine, minimizing potential side reactions. The reaction is then allowed to warm to room temperature to ensure complete conversion.
Self-Validating System:
-
Monitoring: Reaction progress can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine and the formation of the desired amide product.
-
Work-up: The aqueous work-up with saturated sodium bicarbonate solution is crucial to remove any remaining acyl chloride and the hydrochloride salt of the base. A final wash with brine removes residual water from the organic layer.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Table 1: Representative Acyl Halide Coupling Reactions
| Entry | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoyl chloride | NEt₃ | DCM | 2 | >95 |
| 2 | Acetyl chloride | NEt₃ | DCM | 2 | >95 |
| 3 | 4-Chlorobenzoyl chloride | DIPEA | DCM | 3 | >90 |
Reductive Amination: Forging C-N Bonds with Carbonyls
Reductive amination is a powerful method for introducing a wide variety of substituents through the reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction of the resulting imine or enamine.
This is a widely used and reliable method due to the mildness and selectivity of the reducing agent.[4]
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is less reactive towards the carbonyl starting material than other hydrides like sodium borohydride, but it readily reduces the iminium ion intermediate. This selectivity minimizes the formation of alcohol byproducts.[5]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are effective solvents for this reaction. The inclusion of a small amount of acetic acid can catalyze the formation of the iminium ion.
-
pH: Maintaining a mildly acidic pH (around 5-6) is crucial for efficient iminium ion formation without significantly hydrolyzing the carbamate protecting group.
Self-Validating System:
-
Monitoring: LC-MS is the ideal tool to monitor the reaction, allowing for the observation of the starting materials, the imine intermediate, and the final product.
-
Work-up: An aqueous work-up with a mild base like sodium bicarbonate is used to neutralize the acetic acid and quench any remaining reducing agent.
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq) and a selected aldehyde or ketone (1.1 eq) in DCM, add acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Table 2: Representative Reductive Amination Reactions
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCM | 16 | >90 |
| 2 | Cyclohexanone | NaBH(OAc)₃ | DCE | 24 | >85 |
| 3 | 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | DCM | 18 | >88 |
Urea and Thiourea Formation: Introducing Hydrogen-Bonding Motifs
Ureas and thioureas are important functional groups in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors.
This is the most direct method for the synthesis of ureas from the primary amine of the scaffold.
Causality of Experimental Choices:
-
Reactivity: Isocyanates are highly electrophilic and react rapidly with the primary amine without the need for a catalyst or base.[6]
-
Solvent: An aprotic solvent such as DCM or tetrahydrofuran (THF) is used to prevent any reaction of the isocyanate with a protic solvent.
-
Temperature: The reaction is typically performed at room temperature. For highly reactive isocyanates, cooling to 0 °C may be necessary to control the reaction rate.
Self-Validating System:
-
Monitoring: The reaction is often quantitative and very fast. Progress can be checked by TLC or LC-MS shortly after mixing the reagents.
-
Purification: In many cases, if the isocyanate is used in a slight excess, the product can be isolated in high purity by simple filtration if it precipitates, or by evaporation of the solvent. If necessary, purification can be achieved by column chromatography.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the desired isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by trituration with a non-polar solvent like diethyl ether or hexane to remove any unreacted isocyanate, followed by filtration. Alternatively, column chromatography can be used.
Table 3: Representative Urea Formation Reactions
| Entry | Isocyanate | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl isocyanate | DCM | 1 | >98 |
| 2 | n-Butyl isocyanate | THF | 1 | >98 |
| 3 | 4-Fluorophenyl isocyanate | DCM | 2 | >95 |
Visualizing Combinatorial Workflows
The power of using a scaffold like this compound lies in the ability to create large, diverse libraries through a systematic series of reactions.
Caption: Combinatorial library synthesis workflow.
Conclusion
This compound is a highly valuable and versatile scaffold for combinatorial chemistry in drug discovery. Its orthogonal reactivity and favorable physicochemical properties allow for the efficient construction of large and diverse libraries of drug-like molecules. The protocols detailed in this guide for amide bond formation, reductive amination, and urea synthesis provide a solid foundation for researchers to leverage this powerful building block in their quest for novel therapeutic agents. By understanding the causality behind the experimental choices and implementing self-validating systems, scientists can confidently and efficiently explore vast chemical space, accelerating the journey from hit identification to lead optimization.
References
- 1. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H14N2O2 | CID 28377655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
Application Notes & Protocols: Streamlining Amide Synthesis with Methyl 4-Aminopiperidine-1-carboxylate
Introduction: The Central Role of the Amide Bond
In the landscape of modern drug discovery and medicinal chemistry, the amide bond stands as a cornerstone functional group, prevalent in a vast array of top-selling pharmaceuticals and bioactive molecules.[1][2] Its remarkable stability and capacity for hydrogen bonding make it a favored linker in molecular design. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently executed reactions in the pharmaceutical industry.[1][3]
This guide focuses on a particularly valuable building block: Methyl 4-aminopiperidine-1-carboxylate . The presence of a primary amine on the piperidine ring makes it an ideal nucleophile for amide bond formation, while the N-Boc protecting group ensures regioselectivity and offers a handle for future deprotection and functionalization.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not just step-by-step protocols but also the underlying chemical principles, troubleshooting strategies, and critical safety considerations to ensure successful and reproducible amide coupling reactions with this key intermediate.
Foundational Principles of Amide Coupling
While the formation of an amide bond from a carboxylic acid and an amine is thermodynamically favorable, the reaction is kinetically slow. This is due to the formation of a non-productive acid-base salt between the two reactants. To overcome this kinetic barrier, the carboxylic acid's carbonyl group must be "activated" to transform the hydroxyl group into a better leaving group, thereby creating a highly electrophilic species susceptible to nucleophilic attack by the amine.[3][4][5]
This activation is achieved using a variety of coupling reagents . The general workflow can be visualized as a two-step process, often performed in a single pot:
-
Activation: The coupling reagent reacts with the carboxylic acid to form a reactive intermediate (e.g., an active ester, O-acylisourea, or acylphosphonium/acyluronium salt).[3]
-
Coupling: The amine (in this case, this compound) attacks the activated intermediate, displacing the leaving group to form the stable amide bond.
Caption: General workflow for amide bond formation.
Strategic Selection of Coupling Reagents
The success of an amide coupling reaction is critically dependent on the choice of reagents and conditions. Key factors to consider include:
-
Substrate Reactivity: Electron-deficient amines or sterically hindered substrates may require more powerful coupling reagents like HATU.[1][4]
-
Racemization Risk: For chiral carboxylic acids, the use of additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure is crucial to suppress epimerization.[4][6]
-
Byproduct Removal: Carbodiimide reagents like EDC produce a urea byproduct; EDC's water solubility simplifies its removal during aqueous workup, a distinct advantage over the poorly soluble byproduct of DCC.[6]
-
Safety & Cost: Reagents vary significantly in cost and hazard profile. Uronium salts like HATU are highly effective but are also known sensitizers and are more expensive than carbodiimides.[7][8] Anhydrous HOBt is explosive and is typically handled as a hydrate.[9]
Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for two robust and widely used amide coupling strategies.
Protocol 1: EDC/HOBt Mediated Carbodiimide Coupling
This method is a workhorse in medicinal chemistry, valued for its cost-effectiveness and reliability. The mechanism involves the initial reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This unstable species is intercepted by HOBt to generate a more stable HOBt-ester, which is less prone to racemization. The amine then displaces HOBt to yield the final amide.[5][10][11]
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Materials & Reagents
| Reagent | Equivalents | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| This compound | 1.0 - 1.2 | Nucleophile |
| EDC·HCl (EDAC) | 1.1 - 1.5 | Coupling Reagent |
| HOBt (Hydrate) | 1.1 - 1.5 | Additive to suppress racemization |
| DIPEA or TEA | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous Solvent (DMF or DCM) | - | Reaction Medium |
Step-by-Step Procedure
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and this compound (1.1 eq.).[5]
-
Dissolve the mixture in a minimal amount of anhydrous DMF or DCM (dichloromethane).
-
Cool the resulting solution to 0 °C in an ice-water bath with magnetic stirring.[5]
-
Add EDC·HCl (1.2 eq.) to the reaction mixture in portions over 2-3 minutes. A slight exotherm may be observed.[5]
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) dropwise to the stirring solution.[5]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]
Aqueous Work-up and Purification
-
Upon completion, quench the reaction by adding water.
-
Dilute the mixture with an organic solvent such as ethyl acetate or DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous citric acid or 1M HCl, saturated aqueous NaHCO₃, and finally, brine.[4][5] These washes remove the urea byproduct, excess base, and unreacted starting materials.
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel to obtain the pure amide.[5]
Protocol 2: HATU-Mediated Uronium Salt Coupling
HATU is a highly efficient uronium-based coupling reagent, often employed for challenging couplings, including those with sterically hindered substrates or for rapid reaction times. In the presence of a non-nucleophilic base, the carboxylic acid attacks HATU to form a highly reactive OAt-active ester, which rapidly couples with the amine.[5][12]
Caption: Mechanism of HATU-mediated amide coupling.
Materials & Reagents
| Reagent | Equivalents | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| This compound | 1.0 - 1.2 | Nucleophile |
| HATU | 1.0 - 1.5 | Coupling Reagent |
| DIPEA | 2.0 - 4.0 | Non-nucleophilic base |
| Anhydrous Solvent (DMF or DCM) | - | Reaction Medium |
Step-by-Step Procedure
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM.[4]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4]
-
Add a solution of this compound (1.1 eq.) in a small amount of the reaction solvent to the activated mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions with HATU are often complete within 1-4 hours.[4]
Aqueous Work-up and Purification
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl or water.[4]
-
Follow the same aqueous work-up and purification procedure (steps 2-6) as described in Protocol 1.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | • Incomplete activation of the carboxylic acid.• Deactivation of the amine via protonation.• Presence of water (hydrolysis of active intermediate).• Steric hindrance.[4] | • Ensure reagents are fresh and anhydrous.• Use sufficient equivalents of base (DIPEA/TEA).• Dry solvents and reagents thoroughly.• Switch to a more powerful coupling reagent like HATU. |
| Side Reactions | • Racemization of chiral centers.• Side reaction of HATU with the free amine N-terminus. | • Ensure an additive like HOBt is used with carbodiimides.• Run the reaction at a lower temperature (0 °C to RT).[4]• Avoid using a large excess of HATU.[6] |
| Difficult Purification | • Water-soluble urea byproduct from EDC remains.• Unreacted starting materials co-elute with the product. | • Perform a thorough aqueous work-up with acidic and basic washes.• Adjust the polarity of the column chromatography eluent for better separation. |
Critical Safety Precautions
Amide coupling reagents, while essential, possess inherent hazards that demand careful handling.
-
Sensitization: Many coupling reagents, particularly uronium/aminium salts (HATU, HBTU) and carbodiimides (DCC, DIC), are potent dermal and respiratory sensitizers.[7][8] Repeated exposure can lead to severe allergic reactions, including anaphylaxis.[7][8]
-
Personal Protective Equipment (PPE): Always conduct reactions in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.[5]
-
Reagent Stability: Anhydrous HOBt is known to be explosive.[9] It is commercially supplied and should be stored as a hydrate, which is significantly safer.
By adhering to these protocols and safety guidelines, researchers can effectively and safely utilize this compound to construct complex molecules, advancing the frontiers of drug discovery and development.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. hepatochem.com [hepatochem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
- 10. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 13. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Application Notes & Protocols: Leveraging Methyl 4-Aminopiperidine-1-carboxylate for the Synthesis of Novel Spirocyclic Compounds
Abstract
Spirocyclic scaffolds, particularly those incorporating the piperidine motif, represent a cornerstone of modern medicinal chemistry. Their inherent three-dimensionality and conformational rigidity can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties.[1][2] Methyl 4-aminopiperidine-1-carboxylate has emerged as a highly valuable and versatile building block for the construction of these complex architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this intermediate. We will explore core synthetic principles, provide detailed, field-tested protocols for the synthesis of distinct spirocyclic systems, and explain the critical causality behind key experimental choices.
Introduction: The Strategic Value of this compound
The piperidine ring is one of the most ubiquitous heterocyclic motifs found in FDA-approved pharmaceuticals.[2][3] When incorporated into a spirocyclic system, where two rings share a single carbon atom, the resulting structure offers a rigidified framework that can precisely orient functional groups in three-dimensional space. This is crucial for optimizing interactions with biological targets like enzymes and receptors.[1][2]
This compound is an ideal starting material for several reasons:
-
Pre-formed Piperidine Core: It provides a ready-to-use six-membered N-heterocycle.
-
Orthogonal Functionality: The primary amine at the C4 position and the secondary amine of the piperidine ring (protected as a carbamate) have distinct reactivities. The methyl carbamate group (-COOCH₃) serves as a robust protecting group for the ring nitrogen, preventing its interference in reactions targeting the C4-amino group. It can be selectively removed under specific conditions later in the synthetic sequence.
-
Strategic C4-Positioning: The amino group at the 4-position is perfectly situated to act as a nucleophilic handle for building the second ring, directly leading to a 4-spiropiperidine structure, a common motif in bioactive molecules.[4]
This guide will focus on practical, reproducible methods to exploit these features for the synthesis of diverse spirocyclic compounds.
Core Synthetic Strategies & Mechanistic Considerations
The effective use of this compound hinges on leveraging the C4-amino group as the linchpin for constructing the second ring. The primary approaches can be broadly categorized as multi-component reactions and sequential functionalization followed by intramolecular cyclization.
Diagram: Strategic Overview of Spirocyclization
The following diagram illustrates the central role of the aminopiperidine scaffold in two major synthetic pathways.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes & Protocols: The Strategic Role of 4-Aminopiperidine Scaffolds in the Synthesis of Novel Anti-HIV Agents
Authored for Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone structural motif in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability to drug candidates.[1][2] In the landscape of antiretroviral therapy, this saturated heterocycle is a validated scaffold for designing potent inhibitors that target critical stages of the HIV lifecycle.[3] Specifically, derivatives of 4-aminopiperidine, such as Methyl 4-aminopiperidine-1-carboxylate and its widely used analogue, tert-butyl 4-aminopiperidine-1-carboxylate (4-(N-Boc-amino)piperidine), serve as versatile and indispensable building blocks.[4][5]
These synthons provide a strategically positioned primary amine on a conformationally defined ring, allowing for the construction of complex molecules that can precisely interact with viral targets. Their application spans multiple classes of anti-HIV agents, most notably the CCR5 co-receptor antagonists, which block viral entry, and protease inhibitors, which disrupt viral maturation.[5][6][7] This guide provides an in-depth exploration of the application of the 4-aminopiperidine scaffold, complete with a detailed synthetic protocol for a key intermediate and an analysis of the underlying mechanisms of action.
Part 1: The 4-Aminopiperidine Scaffold in HIV Entry Inhibition
Targeting the Gateway: The CCR5 Co-Receptor
The entry of the most common strains of HIV-1 into host CD4+ T-cells is a two-step process. The viral surface glycoprotein, gp120, first binds to the primary cellular receptor, CD4.[8][9] This initial binding induces a conformational change in gp120, exposing a binding site for a secondary co-receptor, typically the C-C chemokine receptor type 5 (CCR5).[9] The gp120-CCR5 interaction is the final critical step that triggers the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.[10]
Small molecules that can bind to CCR5 and prevent its interaction with gp120 are known as CCR5 antagonists. These compounds act as potent entry inhibitors, effectively locking the door to viral infection.[10] The development of clinically significant CCR5 antagonists, such as Maraviroc and Vicriviroc, has validated this mechanism as a powerful therapeutic strategy.[10][11][12]
The 4-aminopiperidine scaffold is a privileged structure in the design of these antagonists.[5] It often serves as a central hub, connecting different pharmacophoric elements of the drug that interact with a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[12] The piperidine nitrogen allows for the introduction of large, lipophilic groups, while the 4-amino position is typically functionalized to form an amide or urea linkage, orienting other key binding moieties.[5]
Visualizing the Mechanism of Action
The following diagram illustrates the pivotal role of CCR5 in HIV entry and how a CCR5 antagonist, built upon a 4-aminopiperidine scaffold, can inhibit this process.
Caption: Mechanism of HIV entry and inhibition by a piperidine-based CCR5 antagonist.
Part 2: Synthesis of a Piperidine-4-Carboxamide Precursor
This section details a generalized yet robust protocol for the synthesis of a piperidine-4-carboxamide, a core structure found in many CCR5 antagonists.[4] The procedure involves the amide coupling of tert-butyl 4-aminopiperidine-1-carboxylate with a representative aromatic carboxylic acid. The Boc-protecting group is favored in modern synthesis for its stability and ease of removal under acidic conditions, allowing for subsequent modifications at the piperidine nitrogen.[2]
Experimental Protocol: Amide Coupling
Objective: To synthesize tert-butyl 4-(benzamido)piperidine-1-carboxylate via an amide coupling reaction.
Causality: The carboxylic acid is first activated with a coupling reagent (TBTU) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of the 4-aminopiperidine building block, leading to the formation of a stable amide bond. Triethylamine (TEA) is used as a non-nucleophilic base to neutralize the acidic byproducts of the reaction, driving the equilibrium towards product formation.
Data Presentation: Reagents and Stoichiometry
| Reagent | CAS Number | MW ( g/mol ) | Equivalents | Amount Used |
| Benzoic Acid | 65-85-0 | 122.12 | 1.0 | 122 mg (1.0 mmol) |
| tert-butyl 4-aminopiperidine-1-carboxylate | 73874-95-0 | 200.28 | 1.05 | 210 mg (1.05 mmol) |
| TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | 125700-67-6 | 321.09 | 1.1 | 353 mg (1.1 mmol) |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.5 | 0.35 mL (2.5 mmol) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 10 mL |
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add Benzoic Acid (122 mg, 1.0 mmol) and TBTU (353 mg, 1.1 mmol).
-
Solvent Addition: Add Dichloromethane (DCM, 10 mL) to the flask. Stir the mixture at room temperature (20-25°C) until all solids are dissolved.
-
Base Addition: Add Triethylamine (TEA, 0.35 mL, 2.5 mmol) to the solution. Stir for 5 minutes. The solution should remain clear.
-
Nucleophile Addition: In a separate vial, dissolve tert-butyl 4-aminopiperidine-1-carboxylate (210 mg, 1.05 mmol) in a minimal amount of DCM (~2 mL). Add this solution dropwise to the reaction flask over 2 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes, to yield the pure product as a white solid. (Expected yield: 80-90%).
Synthetic Workflow Visualization
The following diagram outlines the key steps in the synthesis of the piperidine-4-carboxamide precursor.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Targeting HIV-TB coinfection by developing novel piperidin-4-substituted imines: Design, synthesis, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and evaluation of novel piperidine HIV-1 protease inhibitors with potency against DRV-resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperidine CD4-mimetic compounds expose vulnerable Env epitopes sensitizing HIV-1-infected cells to ADCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antiviral activity of entry inhibitors that target the CD4-binding site of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vicriviroc - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methyl 4-aminopiperidine-1-carboxylate
Welcome to the technical support center for the synthesis and optimization of Methyl 4-aminopiperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.
Introduction: The Significance of the 4-Aminopiperidine Scaffold
Piperidine derivatives are a cornerstone of modern medicinal chemistry, present in numerous pharmaceuticals.[1][2][3][4] The 4-aminopiperidine motif, in particular, is a critical structural component in a wide range of biologically active compounds, including inhibitors of the Hepatitis C Virus (HCV), CCR5 antagonists for HIV treatment, and novel antibacterial agents.[5][6][7] The successful and efficient synthesis of intermediates like this compound is therefore a critical step in many drug discovery programs.
This guide will focus on the most common synthetic challenges and provide expert-driven solutions to streamline your workflow.
Common Synthetic Pathways: An Overview
There are several established routes to synthesize this compound and its immediate precursors. The most prevalent strategies typically start from a protected 4-piperidone derivative and involve a sequence of reductive amination, protection, and esterification steps.
Caption: Common synthetic strategies for 4-aminopiperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for synthesizing this compound?
The most common and commercially available starting material is tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone). This is favored due to the stability of the Boc (tert-butoxycarbonyl) protecting group under various reaction conditions and its straightforward removal under acidic conditions.[8][9] An alternative is N-benzyl-4-piperidone, although the debenzylation step often requires catalytic hydrogenation, which may not be compatible with other functional groups in the molecule.[10][11]
Q2: My reductive amination of N-Boc-4-piperidone is giving low yields. What are the likely causes?
Low yields in reductive amination are a frequent issue. The primary causes typically revolve around the choice of reducing agent, pH control, and the formation of side products.
Troubleshooting Steps:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reagent for this transformation.[8] It is milder and more selective than sodium cyanoborohydride (NaBH₃CN) and does not require strict pH control. If you are using NaBH₃CN, the reaction is highly pH-dependent and must be maintained in a slightly acidic range (pH 5-6) to favor iminium ion formation and reduction.
-
Amine Source: For the synthesis of a primary amine, an ammonia source like ammonium acetate or ammonium hydroxide is used. Ensure you are using a sufficient excess to drive the equilibrium towards imine formation.
-
Side Product Formation: The most common side product is the corresponding alcohol (from reduction of the starting ketone) and dialkylation (where the product amine reacts with another ketone molecule).
-
Alcohol Formation: This suggests the reducing agent is reacting with the ketone before imine formation. Try adding the reducing agent portion-wise after the ketone and ammonia source have been stirred together for a period (e.g., 30-60 minutes).
-
Dialkylation: This occurs when the newly formed primary amine is more nucleophilic than ammonia and reacts with the starting ketone. To minimize this, use a large excess of the ammonia source and maintain a moderate reaction temperature.
-
Q3: I'm struggling with the Boc-deprotection step. The reaction is incomplete or I'm seeing significant side products. How can I optimize this?
Boc-deprotection, while common, can be tricky. The key is to cleave the Boc group efficiently without affecting other sensitive functionalities, such as the methyl ester.
Common Issues & Solutions:
-
Incomplete Reaction: This can be due to insufficient acid, short reaction time, or low temperature.[12]
-
Solution: Most protocols use a solution of 4M HCl in dioxane or 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[12][13] Ensure you are using a sufficient excess of acid and monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Reactions are typically run at room temperature for 1-4 hours.[12]
-
-
Side Product Formation (t-butylation): The major challenge during Boc deprotection is the formation of a reactive tert-butyl cation intermediate.[12][14] This cation can alkylate nucleophilic sites on your molecule, leading to impurities.
-
Solution: Use a Scavenger. Scavengers are nucleophilic compounds added to the reaction to "trap" the tert-butyl cation.[12] Common scavengers include triethylsilane (TES), anisole, or water. Adding 2-5% of a scavenger to the reaction mixture can dramatically reduce the formation of these side products.
-
Caption: Troubleshooting workflow for Boc-deprotection.
Q4: Can I perform the esterification after Boc-deprotection? I'm worried about the ester hydrolyzing during the acidic deprotection.
This is an excellent question that highlights the importance of synthetic strategy. While methyl esters can be sensitive to acidic conditions, the conditions for Boc-deprotection (e.g., HCl in dioxane or TFA in DCM) are typically anhydrous, which minimizes ester hydrolysis.[15]
However, the most robust synthetic route often involves:
-
Starting with N-Boc-piperidine-4-carboxylic acid .
-
Performing the esterification first to get Methyl 1-(tert-butoxycarbonyl)-4-aminopiperidine-1-carboxylate .
-
Finally, performing the Boc-deprotection as the last step to yield the desired product, often as an HCl or TFA salt.
This sequence avoids exposing the ester to potentially harsh conditions for other transformations.
Troubleshooting Guide: Tabulated Solutions
This section provides a quick reference for common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Yellow/Brown Color in Final Product | Oxidation of the free amine. | Purify via distillation or column chromatography. Store the final product under an inert atmosphere (Nitrogen or Argon) and away from light.[16] |
| Difficulty in Purification/Isolation | Product may be highly water-soluble, especially as a salt. | After workup, consider co-evaporation with toluene to remove residual water. For column chromatography, it may be necessary to add a small amount of triethylamine or ammonia to the eluent to prevent streaking. |
| Inconsistent Reaction Times | Poor temperature control; reagent quality. | Ensure consistent stirring and use a water/ice bath to maintain temperature. Always use freshly opened or properly stored anhydrous solvents and reagents. |
| Formation of an Azeotrope with Pyridine | If pyridine was used as a solvent or base and not fully removed. | Piperidine and pyridine can form a challenging azeotrope.[16] An effective removal method is to selectively form a salt of the piperidine product, which can often be filtered or extracted away from the non-basic pyridine.[16] |
Key Experimental Protocols
Protocol 1: Reductive Amination of N-Boc-4-piperidone
This protocol is adapted from procedures for the synthesis of 4-aminopiperidine derivatives.[8]
-
Setup: To a round-bottom flask, add N-Boc-4-piperidone (1.0 eq) and ammonium acetate (5-10 eq).
-
Solvent: Add methanol or Dichloromethane (DCM) as the solvent.
-
Initial Stirring: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2: Boc-Deprotection using HCl in Dioxane
This is a standard and effective method for removing the Boc group.[12]
-
Setup: Dissolve the Boc-protected piperidine (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 eq). A precipitate of the hydrochloride salt may form immediately.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Workup:
-
If a precipitate has formed: Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.
-
If no precipitate forms: Remove the solvent and excess HCl under reduced pressure to yield the crude hydrochloride salt. This can be used as-is or purified further.
-
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]
- 5. lookchem.com [lookchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 11. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BOC Protection and Deprotection [bzchemicals.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Methyl 4-aminopiperidine-1-carboxylate Derivatives
Welcome to the technical support center for the purification of Methyl 4-aminopiperidine-1-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable synthetic intermediates. The unique structure of these compounds—possessing a basic piperidine nitrogen, a moderately polar carbamate (Boc-group), and various functionalities—presents specific purification hurdles. This document provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound derivatives?
The main difficulties stem from the dual nature of the molecule. The basic nitrogen of the piperidine ring can interact strongly with acidic stationary phases like silica gel, leading to significant peak tailing or even irreversible binding.[1][2] Furthermore, the tert-butoxycarbonyl (Boc) protecting group, while robust, can be labile under strongly acidic conditions, which are sometimes encountered on standard silica gel.
Q2: My compound streaks badly on a standard silica TLC plate. What does this indicate and how can I fix it?
Severe streaking or tailing is a classic sign of a strong acid-base interaction between your basic amine compound and the acidic silanol groups on the silica surface.[3] This interaction slows the elution of your compound in an uneven manner. To get a clean spot on the TLC plate, which is crucial for developing a column chromatography method, you should pre-treat your eluent with a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide.[3]
Q3: How do I choose the best purification technique: chromatography, acid-base extraction, or recrystallization?
The choice depends on the nature of the impurities and the scale of your reaction.
-
Flash Column Chromatography is the most versatile method for removing impurities with different polarities, such as unreacted starting materials or by-products. It is the go-to method for difficult separations.
-
Acid-Base Extraction is highly effective for removing neutral or acidic impurities from your basic product on a larger scale.[4] It's a work-up procedure that can significantly purify your crude product before any further steps.
-
Recrystallization or Trituration is ideal for a final polishing step when the product is already of moderate to high purity and is a solid. It is particularly effective at removing trace impurities that co-elute during chromatography. However, many Boc-protected amines tend to be oils or low-melting solids, making crystallization challenging.[5][6]
Troubleshooting Purification Workflows
This section provides solutions to specific issues encountered during purification.
Guide 1: Flash Column Chromatography
Problem 1: My compound is tailing severely on the column, leading to poor separation and mixed fractions.
-
Probable Cause: As with TLC, this is due to the interaction between the basic piperidine nitrogen and acidic silica gel.[1][2] This interaction is magnified on a column with a much larger surface area.
-
Solution:
-
Use a Basic Modifier: Add a competing base to the mobile phase to neutralize the acidic sites on the silica. This is the most common and effective solution.
-
Use a Different Stationary Phase: If modifiers are not sufficient or are incompatible with your molecule, consider an alternative stationary phase.
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for base-sensitive or highly basic compounds.[3][8]
-
Amine-Functionalized Silica: Pre-treated silica with bonded amine groups provides a basic surface, preventing interactions and often yielding sharp peaks without mobile phase modifiers.[2]
-
-
Problem 2: The Boc-protecting group is partially cleaving during purification.
-
Probable Cause: The acidic nature of standard silica gel is sufficient to slowly hydrolyze the acid-labile Boc group, especially if the compound spends a long time on the column.
-
Solution:
-
Deactivate the Silica Gel: Before running the column, flush the packed silica with your eluent containing 1-3% triethylamine. This neutralizes the most acidic sites.[3][7]
-
Work Quickly: Minimize the time your compound is in contact with the silica. Use a slightly more polar solvent system than initially planned to speed up elution, provided separation is maintained.[3]
-
Switch to a Neutral Stationary Phase: Use neutral alumina to avoid the acidic environment altogether.[8]
-
Problem 3: My compound is highly polar and will not elute from the column, even with 100% ethyl acetate.
-
Probable Cause: The compound has a high affinity for the polar stationary phase due to multiple polar functional groups.
-
Solution:
-
Increase Eluent Polarity: Switch to a more aggressive polar solvent system. A gradient of 0-10% Methanol in Dichloromethane is a standard starting point for polar compounds.[8]
-
Add a Basic Modifier: As mentioned, highly polar amines often require a basic modifier to elute properly. A common system is Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1).[3]
-
Consider Reversed-Phase Chromatography: If your compound is very polar and contains a greasy Boc-group, reversed-phase (C18) chromatography using a water/acetonitrile or water/methanol mobile phase may provide a better separation.
-
| Issue | Recommended Solvent System (Normal Phase) | Stationary Phase Alternative |
| Peak Tailing | Hexane/EtOAc + 1% TEA | Neutral Alumina |
| High Polarity | DCM/MeOH + 1% NH4OH | Amine-Functionalized Silica |
| Boc-Group Instability | Hexane/EtOAc + 1% TEA | Neutral Alumina |
Guide 2: Acid-Base Extraction
Problem: I am experiencing low recovery of my product after performing an acid-base extraction.
-
Probable Cause:
-
Incomplete Protonation/Deprotonation: The pH of the aqueous layer was not sufficiently acidic (<2) during the acid wash or not sufficiently basic (>10) during the basification step.[4]
-
Insufficient Extractions: The compound has some solubility in the aqueous layer even in its free-base form, or the protonated salt has some solubility in the organic layer. A single extraction is often not enough.
-
-
Solution:
-
Verify pH: Use pH paper or a pH meter to confirm the pH at each stage. Ensure you are well below the pKa of the piperidinium ion (typically ~11) for the acid wash and well above it for the basification.
-
Perform Multiple Extractions: After basifying the aqueous layer, extract with your organic solvent (e.g., Dichloromethane or Ethyl Acetate) at least 3-4 times to ensure complete recovery of the product.[4]
-
Use Brine: Washing the combined organic layers with a saturated NaCl solution (brine) can help break up emulsions and reduce the amount of dissolved water before drying.
-
Guide 3: Recrystallization & Solidification
Problem: My purified compound is an oil and will not crystallize.
-
Probable Cause:
-
Residual Impurities: Even small amounts of impurities can inhibit crystal lattice formation.
-
Low Melting Point: The compound may be a low-melting solid or an oil at room temperature.
-
Hygroscopic Nature: The compound may have absorbed atmospheric moisture.[6]
-
-
Solution:
-
Trituration: Dissolve the oil in a minimal amount of a solvent like dichloromethane and then slowly add a non-polar "anti-solvent" in which the product is insoluble, such as hexanes or diethyl ether, while stirring vigorously.[3][6] This can often crash out the product as a solid.
-
High Vacuum Drying: Dry the oil under high vacuum for an extended period, possibly with gentle heating, to remove any residual solvents or water that may be preventing solidification.
-
Seed Crystals: If you have a small amount of solid material from a previous batch, add a tiny crystal to a supersaturated solution of the oil to induce crystallization.[3][5][9]
-
Form a Salt: If the free base is persistently an oil, consider converting it to a salt (e.g., hydrochloride or acetate). Salts often have higher melting points and are more likely to be crystalline solids.[10]
-
Workflows & Methodologies
Workflow Diagram: Selecting a Purification Strategy
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Chemistry of Methyl 4-aminopiperidine-1-carboxylate
Welcome to the technical support center for Methyl 4-aminopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges encountered when working with this versatile building block.
Section 1: Understanding the Reactivity of this compound
This compound is a bifunctional molecule with a nucleophilic secondary amine within the piperidine ring and a primary amino group at the 4-position. The carbamate group offers protection to the ring nitrogen, directing reactivity towards the 4-amino group. However, the interplay between these functional groups, steric hindrance, and reaction conditions can lead to several common side reactions. This guide will address these challenges in a question-and-answer format, providing both mechanistic explanations and practical, field-proven solutions.
Section 2: Troubleshooting Guide & FAQs
Synthesis & Purification
Q1: I'm observing a persistent yellow tint in my synthesized this compound. What is the cause and how can I remove it?
A: A yellow coloration in piperidine derivatives is commonly due to oxidation byproducts.[1] While minor coloration may not impact every downstream application, for high-purity requirements, purification is essential.
-
Causality: The secondary amine in the piperidine ring can be susceptible to oxidation, especially if exposed to air for prolonged periods or at elevated temperatures.
-
Troubleshooting:
-
Purification: The most effective method for removing colored impurities is column chromatography on silica gel.[2] A gradient elution, for example, with dichloromethane and methanol, can effectively separate the desired product from more polar, colored impurities.
-
Prevention: To prevent future discoloration, store the purified compound under an inert atmosphere, such as nitrogen or argon, and in a cool, dark place.[1]
-
Q2: During the synthesis of the parent 4-aminopiperidine, I'm struggling to remove the N-benzyl protecting group completely. What are the best practices?
A: Incomplete debenzylation is a common issue. The choice of catalyst and reaction conditions is critical for driving the reaction to completion.
-
Causality: The catalyst activity can be poisoned by impurities, or the reaction may not have reached completion due to insufficient hydrogen pressure or reaction time.
-
Troubleshooting Protocol: Catalytic Hydrogenation
-
Catalyst: Use a fresh, high-quality palladium on carbon (Pd/C) catalyst (typically 10 mol%).[3]
-
Solvent: Ethanol or methanol are common solvents for this reaction.[4]
-
Hydrogen Pressure: The reaction is often conducted under a hydrogen atmosphere of 1 to 7 atm.[4][5] Increasing the pressure can sometimes improve the reaction rate and completeness.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: After the reaction is complete, the catalyst should be carefully filtered off, and the filtrate concentrated to yield the debenzylated product.[4]
-
N-Acylation & N-Alkylation Side Reactions
Q3: My N-acylation of the 4-amino group is sluggish and gives low yields. What's going wrong?
A: Poor reactivity in the acylation of 4-aminopiperidine derivatives can often be attributed to steric hindrance.[6]
-
Causality: The piperidine ring, although conformationally flexible, can sterically hinder the approach of the acylating agent to the 4-amino group.
-
Troubleshooting:
-
Reagent Choice: Switch to a more reactive acylating agent. Acid chlorides or anhydrides are more electrophilic than carboxylic acids activated with coupling agents and can overcome low nucleophilicity.[6]
-
Reaction Conditions:
-
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Acylating Agent | Carboxylic acid + coupling agent | Acid chloride or anhydride | Increases electrophilicity[6] |
| Temperature | Room Temperature | 50-80 °C | Overcomes activation energy barrier[6] |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) | Better solvation of transition state[6] |
Q4: I'm observing di-acylation or di-alkylation products. How can I improve selectivity for the 4-amino group?
A: While the carbamate on the piperidine nitrogen is a protecting group, under certain conditions, it can be cleaved or the nitrogen can still exhibit some nucleophilicity, leading to side reactions.
-
Causality: Harsh reaction conditions (e.g., high temperatures or strongly basic conditions) can lead to reaction at the piperidine nitrogen.
-
Troubleshooting:
-
Controlled Reagent Addition: Add the acylating or alkylating agent slowly and at a low temperature to control the reaction's exothermicity and improve selectivity.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine to minimize side reactions.
-
Deprotection of the Carbamate Group
Q5: The deprotection of the methyl carbamate is incomplete. What are the common causes?
A: Incomplete deprotection can result from several factors, including insufficient acid or short reaction times.[7]
-
Causality: The stability of the carbamate requires specific conditions for efficient cleavage.
-
Troubleshooting:
-
Acid Concentration: Ensure a sufficient excess of the deprotecting acid is used.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and allow it to proceed until all the starting material is consumed.[7]
-
Temperature: Gentle warming (e.g., to 40 °C) can sometimes be beneficial, but use with caution as it can also promote side reactions.[7]
-
Q6: I'm seeing unexpected byproducts after deprotection with TFA. What are they and how can I prevent them?
A: The primary issue during TFA-mediated deprotection is the formation of a reactive tert-butyl cation (if a Boc group is present) or other electrophilic species that can lead to unwanted alkylation of nucleophilic sites on your molecule.[7][8]
-
Causality: The cleavage of the carbamate generates an electrophile that can be trapped by nucleophiles.
-
Troubleshooting Protocol: Deprotection with Scavengers
-
Scavenger Selection: Use scavengers to trap the reactive electrophiles. Common scavengers include triethylsilane (TES) or water.
-
Procedure:
-
Dissolve the carbamate-protected piperidine in a suitable solvent like dichloromethane (DCM).
-
Add the scavenger (e.g., 1-5% v/v of TES).
-
Add trifluoroacetic acid (TFA), typically as a 25-50% solution in DCM.[7]
-
Stir at room temperature and monitor the reaction.
-
Upon completion, remove the TFA and solvent under reduced pressure.
-
-
Caption: Mechanism of a deprotection side reaction and the role of a scavenger.
Purification Challenges
Q7: My deprotected product is difficult to purify by column chromatography, showing significant tailing.
A: Polar piperidine derivatives, being basic, often exhibit poor peak shape on standard silica gel columns due to strong interactions with the acidic silanol groups.[9]
-
Causality: The basic nitrogen atom of the piperidine interacts strongly with the acidic stationary phase, leading to tailing.
-
Troubleshooting:
-
Mobile Phase Additive: Add a small amount of a basic modifier to the mobile phase, such as 0.1-1% triethylamine or ammonia in methanol. This will compete with your product for binding to the active sites on the silica, improving peak shape.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a polymer-based reversed-phase column.
-
Caption: Troubleshooting workflow for poor chromatographic purification.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 4. 4-Amino-1-Boc-piperidine synthesis - chemicalbook [chemicalbook.com]
- 5. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Scale-Up of Methyl 4-aminopiperidine-1-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 4-aminopiperidine-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals to address the common and often complex challenges encountered when transitioning this vital pharmaceutical intermediate from the laboratory bench to pilot-plant or industrial-scale production. Here, we dissect the intricacies of the synthesis, offering field-proven insights and troubleshooting strategies to ensure a robust, safe, and efficient scale-up process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Reaction and Process Optimization
Question 1: We are observing a decrease in yield upon scaling up the N-Boc protection of 4-aminopiperidine. What are the likely causes and how can we mitigate this?
Answer: A drop in yield during the scale-up of the N-Boc protection step is a common challenge, often attributable to several interconnected factors:
-
Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogenous mixing of the reactants (4-aminopiperidine, di-tert-butyl dicarbonate (Boc₂O), and a base like triethylamine) can be difficult. This can lead to localized "hot spots" or areas of high concentration, promoting side reactions.
-
Troubleshooting:
-
Agitator Design and Speed: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor) for the viscosity of your reaction mixture. Optimize the agitation speed to ensure good surface movement and bulk blending without excessive shear, which could degrade reactants or products.
-
Baffling: If not already in place, consider adding baffles to the reactor to improve turbulence and prevent vortex formation, thereby enhancing mixing efficiency.
-
Controlled Addition: Instead of adding the Boc₂O all at once, a controlled, subsurface addition via a dip tube can help maintain a more consistent concentration profile throughout the reaction mass.
-
-
-
Thermal Management: The reaction of Boc₂O with the amine is exothermic. What might be easily dissipated in a lab-scale flask can lead to a significant temperature increase in a large reactor. Elevated temperatures can promote the decomposition of Boc₂O and the formation of byproducts.
-
Troubleshooting:
-
Jacket Cooling: Utilize the reactor's cooling jacket effectively. Ensure the heat transfer fluid is at an appropriate temperature and flow rate to manage the heat of reaction.
-
Reaction Calorimetry: Before scaling up, performing reaction calorimetry studies can provide crucial data on the heat of reaction, allowing for the design of a safe and effective cooling protocol.[1] This will help in determining the maximum safe addition rate of reagents.
-
Slower Reagent Addition: A slower, controlled addition of the Boc₂O will distribute the heat evolution over a longer period, making it easier for the cooling system to manage.
-
-
-
pH Control: Inadequate pH control during the reaction and workup can lead to incomplete reaction or product degradation.
-
Troubleshooting:
-
In-situ Monitoring: If feasible, use an in-situ pH probe to monitor and control the pH of the reaction mixture in real-time.
-
Staged Base Addition: Consider adding the base in portions or co-feeding it with the Boc₂O to maintain a more stable pH throughout the reaction.
-
-
Question 2: During the esterification of N-Boc-4-aminopiperidine-4-carboxylic acid to form the methyl ester, we are experiencing incomplete conversion and the formation of impurities. What are the best practices for this step at scale?
Answer: The esterification step is critical and presents its own set of scale-up challenges. Incomplete conversion and impurity formation are often linked to equilibrium limitations and reaction conditions.
-
Water Removal: The esterification reaction is typically an equilibrium process. The water generated as a byproduct can hydrolyze the ester product, leading to incomplete conversion.
-
Troubleshooting:
-
Azeotropic Removal: If the solvent system allows (e.g., using toluene), employ a Dean-Stark apparatus to remove water azeotropically as it is formed, driving the equilibrium towards the product.
-
Drying Agents: While less practical at a very large scale, for pilot-scale reactions, the use of molecular sieves can be effective.
-
Use of Thionyl Chloride: A common lab-scale method involves the use of thionyl chloride in methanol.[2] When scaling up, careful control of the addition rate and temperature is crucial due to the evolution of HCl and SO₂ gases. Ensure the reactor is equipped with a robust scrubbing system.
-
-
-
Catalyst Choice and Concentration: The choice and amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) can significantly impact the reaction rate and side reactions.
-
Troubleshooting:
-
Catalyst Loading: Optimize the catalyst loading at a smaller scale before proceeding to the pilot plant. Excessive catalyst can lead to charring and other side reactions.
-
Homogeneous vs. Heterogeneous Catalysts: While homogeneous catalysts are common, consider the use of solid acid catalysts (e.g., ion-exchange resins) for easier removal at the end of the reaction, which can simplify the workup process at scale.
-
-
-
Reaction Temperature and Time: Balancing reaction temperature and time is key to achieving high conversion while minimizing degradation.
-
Troubleshooting:
-
Kinetic Modeling: If possible, develop a kinetic model for the reaction to understand the relationship between temperature, time, and conversion. This will allow for more precise control and optimization of the reaction conditions.
-
In-Process Controls (IPCs): Implement regular in-process controls (e.g., HPLC, GC) to monitor the reaction progress and determine the optimal endpoint, avoiding prolonged reaction times at elevated temperatures.
-
-
Section 2: Purification and Isolation
Question 3: We are struggling with the crystallization of this compound at a large scale. The product either oils out or forms very fine particles that are difficult to filter.
Answer: Crystallization is a critical step for achieving the desired purity and physical properties of the final product. Challenges at scale are often related to solubility, supersaturation control, and nucleation.
-
Solvent System: The choice of solvent is paramount for successful crystallization.
-
Troubleshooting:
-
Solubility Profile: Obtain a comprehensive solubility profile of the product in various solvents and solvent mixtures at different temperatures. This will help in selecting an appropriate crystallization solvent system where the product has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Anti-Solvent Crystallization: Consider using an anti-solvent crystallization approach. The product is dissolved in a good solvent, and then an anti-solvent (in which the product is poorly soluble) is added in a controlled manner to induce crystallization.
-
-
-
Control of Supersaturation: Uncontrolled supersaturation is a common reason for oiling out or the formation of fine particles.
-
Troubleshooting:
-
Controlled Cooling: Implement a controlled cooling profile. A slow, linear cooling rate is often more effective than rapid cooling. A staged cooling profile with holds at certain temperatures can also be beneficial.
-
Seeding: Seeding the supersaturated solution with a small amount of the pure product can promote controlled crystal growth and prevent spontaneous nucleation, which often leads to fine particles. The quality and particle size of the seed crystals are important.
-
-
-
Mixing: Inadequate mixing during crystallization can lead to non-uniform temperature and concentration profiles, resulting in inconsistent crystal size and quality.
-
Troubleshooting:
-
Appropriate Agitation: Use an agitator that provides good bulk mixing without causing excessive crystal breakage. A slow-moving anchor or paddle-type agitator is often suitable for crystallizations.
-
-
Question 4: Our final product has a persistent yellow tint, even after crystallization. What is the source of this color and how can we remove it?
Answer: A yellow discoloration in piperidine-based compounds is often due to the formation of oxidation products or other minor impurities.[3]
-
Source of Color:
-
Oxidation: The free amino group in piperidine derivatives can be susceptible to air oxidation, especially at elevated temperatures or in the presence of trace metal impurities.
-
Starting Material Impurities: Impurities in the starting materials can carry through the synthesis and contribute to the color.
-
Degradation Products: Prolonged reaction times or excessive temperatures during any of the synthetic steps can lead to the formation of colored degradation products.
-
-
Troubleshooting and Removal:
-
Inert Atmosphere: Conduct the synthesis, particularly the later steps and the isolation, under an inert atmosphere (e.g., nitrogen, argon) to minimize oxidation.
-
Activated Carbon Treatment: A common method for removing colored impurities is to treat a solution of the product with activated carbon. The optimal amount of carbon and treatment time should be determined at a small scale to avoid significant product loss.
-
Recrystallization: A second recrystallization from a different solvent system may be effective in removing the color-causing impurities.
-
Column Chromatography: While not ideal for very large-scale production due to cost and solvent usage, flash column chromatography can be a viable option for purifying pilot-scale batches and identifying the nature of the colored impurity.
-
Section 3: Safety Considerations
Question 5: What are the primary safety hazards we should be aware of when scaling up the synthesis of this compound?
Answer: Scaling up any chemical process introduces new safety considerations. For this particular synthesis, the following are key areas of focus:
-
Thermal Runaway: As mentioned earlier, the N-Boc protection step is exothermic. A loss of cooling could lead to a thermal runaway reaction, where the rate of heat generation exceeds the rate of heat removal, potentially leading to a dangerous increase in temperature and pressure.[4]
-
Handling of Reagents:
-
Di-tert-butyl dicarbonate (Boc₂O): While not highly toxic, it is a solid that can become airborne and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Thionyl Chloride: If used for the esterification, thionyl chloride is highly corrosive and toxic. It reacts violently with water. All handling should be done in a closed system or a well-maintained fume hood. A scrubber system is essential to neutralize the off-gases (HCl and SO₂).
-
Flammable Solvents: Many of the solvents used in the synthesis (e.g., methanol, dichloromethane, toluene) are flammable. Ensure all equipment is properly grounded to prevent static discharge, and operate in a well-ventilated area away from ignition sources.
-
-
Product Handling:
-
Irritant: this compound and its intermediates are likely to be skin and eye irritants.[6] Always handle with appropriate PPE, including gloves, safety glasses, and a lab coat.
-
| Hazard | Potential Consequences | Mitigation Strategies |
| Thermal Runaway | Over-pressurization of reactor, explosion, release of toxic materials. | Reaction calorimetry, robust cooling systems, emergency quench procedures. |
| Reagent Exposure | Skin/eye irritation, respiratory issues, corrosion. | Use of appropriate PPE, closed handling systems, fume hoods, scrubbers. |
| Flammable Solvents | Fire, explosion. | Proper grounding of equipment, good ventilation, elimination of ignition sources. |
Experimental Protocols & Workflows
Typical Lab-Scale Synthesis of this compound
This protocol is for informational purposes and should be adapted and optimized for specific laboratory and scale-up conditions.
Step 1: N-Boc Protection of 4-Aminopiperidine
-
To a stirred solution of 4-aminopiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-aminopiperidine-1-carboxylate.
Step 2: Esterification to this compound
This step assumes the synthesis proceeds via the corresponding carboxylic acid, which is a common route. A more direct route from a protected 4-amino-4-cyanopiperidine is also possible.[7][8]
-
The N-Boc protected 4-aminopiperidine-4-carboxylic acid (1.0 eq) is dissolved in methanol.
-
The solution is cooled to 0 °C, and thionyl chloride (1.5 eq) is added dropwise.[2]
-
The reaction mixture is then heated to reflux for 4-6 hours, monitoring for completion.
-
After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to ~8 with a suitable base (e.g., sodium bicarbonate).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried, filtered, and concentrated to yield the crude product, which is then purified by crystallization or chromatography.
Visualizing the Workflow
References
- 1. [PDF] Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Buy cis-4-Boc-Amino-piperidine-3-carboxylic acid methyl ester | 1217684-50-8 [smolecule.com]
- 4. icheme.org [icheme.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 4-aminopiperidine-1-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-aminopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and direct route is the reductive amination of Methyl 4-oxopiperidine-1-carboxylate.[1][2] This one-pot reaction involves the formation of an intermediate imine from the ketone starting material and an ammonia source, which is then reduced in situ to the desired primary amine.[3][4]
Q2: What are the recommended ammonia sources for this reaction?
A2: Several ammonia sources can be effectively used. Common choices include:
-
Ammonium formate: Often used in combination with a reducing agent, it can also serve as the hydrogen source in transfer hydrogenation.[1]
-
Aqueous ammonia: A readily available and cost-effective option.[1][5]
-
Ammonium acetate or ammonium chloride: These salts can also be used to generate the necessary ammonia/ammonium equilibrium in situ.[3]
The choice of ammonia source can influence reaction kinetics and the final pH of the reaction mixture, which is a critical parameter.
Q3: Which reducing agents are suitable for this reductive amination?
A3: The selection of the reducing agent is crucial for selectively reducing the imine intermediate without significantly reducing the starting ketone. Suitable options include:
-
Sodium cyanoborohydride (NaBH₃CN): A classic choice for reductive aminations due to its selectivity for protonated imines over ketones at mildly acidic pH.[2][3][6]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and often preferred alternative to NaBH₃CN, as it is less toxic and highly selective. It does not require strictly controlled pH conditions.[2]
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source is another effective method.[7]
Q4: What is the role of the methyl carbamate protecting group?
A4: The methyl carbamate group on the piperidine nitrogen serves to deactivate the nitrogen, preventing it from participating in undesired side reactions. This ensures that the reductive amination occurs selectively at the 4-position of the piperidone ring. This protecting group is generally stable under the reductive amination conditions but can be removed later if required for subsequent synthetic steps.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Q: My reaction has resulted in a very low yield or has not proceeded to completion. What are the potential causes and how can I address them?
A: Low yield is a frequent challenge in this synthesis and can often be traced back to several key factors related to imine formation and reduction.
-
Suboptimal pH: The formation of the imine intermediate is a pH-dependent equilibrium.[2]
-
Causality: At a pH that is too high, the concentration of the protonated iminium ion is too low for efficient reduction. Conversely, a pH that is too low will protonate the ammonia source, rendering it non-nucleophilic and hindering the initial attack on the carbonyl. The optimal pH range is typically between 6 and 7 for this type of reaction.
-
Solution: When using ammonium salts like ammonium formate or acetate, the pH is generally self-buffering within an acceptable range. If using aqueous ammonia, consider the addition of a mild acid, such as acetic acid, to catalyze imine formation. Monitor the pH of your reaction mixture and adjust accordingly.
-
-
Inefficient Imine Formation: The equilibrium between the ketone and the imine may not favor the imine.
-
Causality: Water is a byproduct of imine formation. Its presence can push the equilibrium back towards the starting materials.
-
Solution: While challenging with aqueous ammonia, if using other ammonia sources in an organic solvent, the addition of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can help drive the reaction forward. Alternatively, allowing the ketone and ammonia source to stir together for a period before adding the reducing agent can allow for sufficient imine formation.
-
-
Poor Quality of Reagents:
-
Causality: Impurities in the starting ketone, ammonia source, or solvent can inhibit the reaction. The reducing agent can also degrade if not stored properly.
-
Solution: Ensure that your Methyl 4-oxopiperidine-1-carboxylate is pure. Use a fresh, reliable source of ammonia. Solvents should be anhydrous, especially when using moisture-sensitive reducing agents like NaBH(OAc)₃. Verify the activity of your reducing agent.
-
Issue 2: Formation of Significant Side Products
Q: My post-reaction analysis (TLC, LC-MS, NMR) shows the presence of significant impurities. What are these side products and how can I minimize their formation?
A: The formation of side products is a common cause of reduced yield and purification difficulties. The two most likely culprits are the corresponding alcohol and a secondary amine dimer.
-
Side Product 1: Methyl 4-hydroxypiperidine-1-carboxylate
-
Causality: This byproduct results from the direct reduction of the starting ketone, Methyl 4-oxopiperidine-1-carboxylate. This occurs when the reducing agent is not sufficiently selective for the imine over the ketone.
-
Solution:
-
Choice of Reducing Agent: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to be less reactive towards ketones compared to iminium ions.[2] If using sodium cyanoborohydride (NaBH₃CN), ensure the pH is maintained in the optimal range (6-7) to favor iminium ion reduction.
-
Staged Addition: Allow the imine to form by pre-stirring the ketone and ammonia source for 1-2 hours before the portion-wise addition of the reducing agent.
-
-
-
Side Product 2: Bis(1-(methoxycarbonyl)piperidin-4-yl)amine
-
Causality: This secondary amine byproduct is formed when the desired primary amine product acts as a nucleophile and reacts with another molecule of the starting ketone, followed by reduction. This is more likely to occur if the concentration of the primary amine product becomes significant while unreacted ketone is still present.
-
Solution:
-
Excess Ammonia Source: Use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium formate). This will statistically favor the reaction of the ketone with the external ammonia source over the product amine.[5]
-
Controlled Addition: Slowly add the reducing agent to the reaction mixture. This keeps the concentration of the newly formed primary amine low at any given time, reducing the likelihood of it competing with the ammonia source.
-
-
Data Summary Table
| Parameter | Recommendation | Rationale |
| Ammonia Source | Ammonium Formate (5-10 eq.) | Provides a buffered system and a large excess helps to minimize the formation of the secondary amine byproduct.[1][5] |
| Reducing Agent | Sodium Cyanoborohydride (1.5-2.0 eq.) | Selective for the iminium ion at the appropriate pH, minimizing ketone reduction.[2][3] |
| Solvent | Methanol (MeOH) | Good solvent for all reactants and does not interfere with the reaction. |
| pH | ~6-7 | Optimal for imine formation and selective reduction.[2] |
| Temperature | Room Temperature | Sufficient for the reaction to proceed without promoting side reactions. |
Visualizing the Process
Reaction Mechanism
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 5. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. soc.chim.it [soc.chim.it]
Technical Support Center: Deprotection of Methyl 4-aminopiperidine-1-carboxylate
Welcome to the technical support center for the deprotection of methyl 4-aminopiperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the versatile 4-aminopiperidine scaffold. Removing the N-methoxycarbonyl (Moc) protecting group is a critical step, but one that can present challenges ranging from incomplete reactions to difficult purifications. This document provides in-depth, field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate these challenges successfully.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the deprotection of this compound. The answers are structured to not only provide solutions but also to explain the underlying chemical principles.
Q1: What are the primary methods for removing the methoxycarbonyl (Moc) group from this compound?
There are three main strategies for cleaving the robust methyl carbamate group, each with distinct advantages and operational windows:
-
Basic Hydrolysis (Saponification): This is the most common and cost-effective method. It involves treating the carbamate with a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), typically in a protic solvent mixture at elevated temperatures. The reaction proceeds via nucleophilic acyl substitution, hydrolyzing the carbamate to an unstable carbamic acid, which then decarboxylates to yield the free amine.[1]
-
Nucleophilic Cleavage: For substrates that are sensitive to harsh basic conditions, a milder nucleophilic approach can be employed. A notable example uses 2-mercaptoethanol with a base like potassium phosphate in an aprotic polar solvent.[2][3] This method proceeds via an SN2-type mechanism on the methyl group of the carbamate, avoiding strong caustic reagents.[2][3][4]
-
Lewis Acid-Mediated Cleavage: This is a powerful but often harsh method reserved for robust substrates. Reagents like trimethylsilyl iodide (TMSI) can effectively cleave methyl carbamates.[5] The reaction likely proceeds through the formation of a silyl carbamate intermediate, which is then readily hydrolyzed during work-up.[5]
Q2: My basic hydrolysis with KOH is extremely slow or stalls completely. What is causing this and how can I fix it?
This is a very common issue. Carbamates are significantly less electrophilic and thus more stable to hydrolysis than esters.[6] Several factors can contribute to a sluggish reaction:
-
Insufficient Temperature: Saponification of a methyl carbamate often requires significant thermal energy to overcome the activation barrier. Room temperature conditions are typically ineffective.
-
Poor Solubility: this compound may have limited solubility in a purely aqueous base. This creates a biphasic system where the reaction can only occur at the interface, drastically slowing the rate.
-
Inadequate Base Concentration: A sufficient excess of the hydroxide base is necessary to drive the equilibrium towards the products.
Troubleshooting Steps:
-
Increase Temperature: Refluxing the reaction mixture is standard practice for this deprotection. A procedure using a mixture of ethanol and water with KOH is refluxed for 24 hours to ensure completion.[1]
-
Use a Co-solvent: To address solubility, use a mixture of a water-miscible organic solvent and water, such as ethanol/water or THF/water. This creates a homogeneous solution, maximizing contact between the substrate and the hydroxide ions.[1]
-
Ensure Sufficient Base: Use a large excess of KOH or NaOH (e.g., 10-20 equivalents or more) to maintain a high effective concentration of the nucleophile throughout the reaction.
Q3: I have functional groups on my molecule that are sensitive to strong base (e.g., other esters, epoxides). What is a safer alternative for Moc deprotection?
When your molecule cannot tolerate harsh saponification conditions, the nucleophilic cleavage method is an excellent alternative.
The protocol developed by Scattolin et al. uses 2-mercaptoethanol and potassium phosphate in N,N-dimethylacetamide (DMAc) at a moderately elevated temperature (75 °C).[2][4] This system is highly effective for cleaving methyl carbamates while being compatible with a wide range of sensitive functional groups that would not survive standard hydrogenolysis or strong Lewis acid conditions.[2][3] The mechanism is believed to be a nucleophilic attack by the thiolate on the carbamate's methyl group, which is a much milder pathway than direct attack at the carbonyl carbon.[2]
Q4: My substrate is acid-sensitive. Can I still use a Lewis acid like TMSI?
While TMSI is effective, it is a very strong Lewis acid and generates HI in situ, making the conditions harsh.[5] This method is generally not recommended for substrates with acid-labile groups (e.g., Boc groups, acetals, silyl ethers). However, TMSI shows remarkable selectivity for carbamates in the presence of esters or amides.[5] If you must use this method, careful control of temperature (often starting at 0 °C) and reaction time is critical. The work-up procedure is also crucial; an acidic quench will yield the ammonium salt, while a basic quench can provide the free amine but may introduce other complications.[5]
Q5: The deprotection seems to have worked, but I'm having trouble isolating my product, 4-aminopiperidine. What are the best practices for work-up and purification?
4-aminopiperidine is a small, polar, and basic diamine, which makes its purification challenging. It is highly water-soluble and can be difficult to extract and handle.
Work-up Strategy:
-
Solvent Removal: After the reaction (e.g., basic hydrolysis), first remove any organic co-solvent (like ethanol) under reduced pressure.[1]
-
Basification and Extraction: Add water to the residue and, if the reaction was acidic, basify the aqueous solution to a high pH (>12) with NaOH or K2CO3 to ensure the product is in its free base form. Extract the aqueous phase multiple times with a suitable organic solvent like dichloromethane (DCM), chloroform, or a 9:1 mixture of chloroform/isopropanol. Be aware that emulsions can form; addition of brine can help break them.
-
Drying and Concentration: Combine the organic extracts, dry thoroughly over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate carefully under reduced pressure. The product can be somewhat volatile.
Purification Strategy:
-
Distillation: For larger scales, vacuum distillation can be an effective purification method for the free base.
-
Salt Formation: A common and highly effective method is to form a salt, such as the hydrochloride. This can be done by bubbling HCl gas through an ethereal solution of the crude product or by adding a solution of HCl in dioxane. The resulting salt often precipitates and can be collected by filtration and washed with a non-polar solvent like diethyl ether.[7]
-
Chromatography: Standard silica gel chromatography is often difficult for such a polar amine. If chromatography is necessary, consider using a modified stationary phase or a specific mobile phase. A common choice is a gradient of DCM/Methanol with a small percentage of ammonium hydroxide (e.g., 1-2%) to prevent the amine from sticking to the acidic silica gel.
Visual Guides & Workflows
Deprotection Mechanism: Basic Hydrolysis
The diagram below illustrates the saponification mechanism for the deprotection of this compound.
Caption: Mechanism of base-catalyzed hydrolysis (saponification).
Troubleshooting Workflow: Incomplete Deprotection
This workflow provides a logical sequence of steps to diagnose and solve incomplete deprotection reactions.
Caption: Decision tree for troubleshooting incomplete deprotection.
Comparative Summary of Deprotection Methods
| Method | Reagents & Conditions | Pros | Cons & Issues |
| Basic Hydrolysis | KOH or NaOH (large excess) in EtOH/H₂O or THF/H₂O, Reflux, 12-48h.[1] | - Economical and scalable.- Simple reagents.- Well-established procedure. | - Harsh conditions incompatible with base-sensitive groups.- Long reaction times required.- Can be difficult for sterically hindered substrates. |
| Nucleophilic Cleavage | 2-Mercaptoethanol (2 eq.), K₃PO₄ (4 eq.) in DMAc, 75 °C, 24h.[2][4] | - Mild conditions.- Excellent functional group tolerance.[3]- Good for base-sensitive molecules. | - More expensive reagents.- Requires anhydrous, inert conditions.- 2-Mercaptoethanol has a strong odor. |
| Lewis Acid Cleavage | Trimethylsilyl iodide (TMSI) in CH₂Cl₂ or CH₃CN, 0 °C to RT.[5] | - Very fast and effective.- Selective for carbamates over esters/amides.[5] | - Extremely harsh; not compatible with acid-sensitive groups.- TMSI is expensive and moisture-sensitive.- Generates corrosive byproducts. |
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Operations involving strong bases, odorous thiols, or reactive Lewis acids should be performed in a well-ventilated chemical fume hood. The starting material, this compound, may cause skin, eye, and respiratory irritation.[8]
Protocol 1: Deprotection via Basic Hydrolysis (Saponification)
This protocol is adapted from a procedure for the basic hydrolysis of methyl carbamates.[1]
Materials:
-
This compound
-
Potassium hydroxide (KOH) pellets
-
Ethanol (190 or 200 proof)
-
Deionized water
-
Dichloromethane (DCM) or Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 equiv) in a 5:1 mixture of ethanol and deionized water (approx. 0.1 M concentration).
-
Addition of Base: While stirring, add potassium hydroxide pellets (15 equiv) to the solution. The mixture may warm up during dissolution.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up (Solvent Removal): Allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous phase three times with DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-aminopiperidine.
-
Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt for crystallization.
Protocol 2: Deprotection via Nucleophilic Cleavage
This protocol is based on the method described for the deprotection of various carbamates using 2-mercaptoethanol.[2][4]
Materials:
-
This compound
-
Potassium phosphate, tribasic (K₃PO₄)
-
2-Mercaptoethanol
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Deionized water
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or similar oven-dried glassware
Procedure:
-
Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add the protected amine (1.0 equiv), potassium phosphate tribasic (4.0 equiv), and anhydrous DMAc (to achieve a 0.25 M concentration).
-
Reagent Addition: Purge the suspension with nitrogen for 5 minutes. Add 2-mercaptoethanol (2.0 equiv) via syringe.
-
Reaction: Stir the reaction mixture at 75 °C for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up (Quench & Extraction): Cool the mixture to room temperature and pour it into water. Extract the aqueous phase three times with DCM.
-
Washing: Combine the organic phases and wash with brine, then dry over Na₂SO₄.
-
Concentration and Purification: Filter the solution and concentrate under reduced pressure. The resulting crude product can be purified via chromatography (using a DCM/MeOH/NH₄OH system) or another appropriate method as described above.
References
- 1. server.ccl.net [server.ccl.net]
- 2. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 3. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 4. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 5. Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | C7H14N2O2 | CID 28377655 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting guide for "Methyl 4-aminopiperidine-1-carboxylate" reactions
Technical Support Center: Methyl 4-aminopiperidine-1-carboxylate
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when using this versatile synthetic building block. Instead of a rigid manual, this center provides direct answers to specific experimental problems, grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured into common reaction types and potential issues. Select the question that best matches your current challenge.
Section 1: Reagent Handling and Stability
Question: My bottle of this compound has a slight yellow tint. Is it still usable?
Answer: A slight yellow discoloration is often indicative of minor oxidation or the presence of trace impurities but does not necessarily render the reagent unusable for many applications.[1] Piperidine derivatives can be susceptible to air oxidation over time.[2]
Root Cause Analysis: The primary amine at the C-4 position is a potential site for oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by prolonged exposure to air, light, and moisture.
Recommended Actions & Validation:
-
Purity Check: Before use, assess the purity of the reagent by TLC or ¹H NMR. For NMR, look for the characteristic peaks of the main compound and the absence of significant new signals.
-
Small-Scale Test Reaction: If you are uncertain, perform a small-scale test reaction. If the reaction proceeds cleanly and provides the desired product in a reasonable yield, the reagent is likely suitable for larger-scale work.
-
Purification (If Necessary): If significant impurities are detected or the test reaction is sluggish, you can consider purification. For liquid amines, distillation is a primary method, though this may not be suitable for this specific compound.[2] A more practical approach for this solid/oil is to dissolve it in a suitable organic solvent (e.g., ethyl acetate), wash with a mild brine solution, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Preventative Measures: Store this compound under an inert atmosphere (nitrogen or argon), tightly sealed, and in a cool, dark place as recommended for bifunctional piperidine derivatives.[3]
Section 2: Troubleshooting Acylation & Amide Coupling Reactions
Acylation of the C-4 primary amine is one of the most common applications for this reagent. These reactions typically involve an acyl chloride, anhydride, or a carboxylic acid activated with a coupling agent.
Question: My acylation reaction with a carboxylic acid and a coupling agent (e.g., EDC, HATU) is showing low or no conversion to the desired amide. What are the likely causes?
Answer: Low conversion in amide coupling reactions is a frequent issue that typically points to one of four areas: inefficient activation of the carboxylic acid, compromised reagents, incorrect stoichiometry, or suboptimal reaction conditions.
Root Cause Analysis & Troubleshooting Workflow: The mechanism involves the activation of the carboxylic acid by the coupling agent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the C-4 amine of the piperidine derivative.[4] A failure at any stage will halt the reaction.
Caption: Troubleshooting workflow for failed amide coupling.
Detailed Troubleshooting Steps:
-
Reagent Integrity:
-
Coupling Agents: Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU are moisture-sensitive. Use freshly opened bottles or material that has been stored properly in a desiccator.
-
Solvents: Use anhydrous solvents, especially for reactions in DCM or DMF. Water will hydrolyze the activated acid intermediate and consume the coupling agent.
-
Base: Ensure the base (e.g., DIPEA, triethylamine) is pure and dry. The base is critical for neutralizing any acid formed and ensuring the C-4 amine is a free nucleophile.[5]
-
-
Activation & Stoichiometry:
-
Pre-activation: For challenging couplings, try pre-activating the carboxylic acid with the coupling agent (and an additive like HOBt, if used) for 15-30 minutes before adding the this compound.
-
Equivalents: A common mistake is using insufficient coupling agent or base. Refer to the table below for typical stoichiometry.
-
-
Reaction Monitoring:
-
Monitor the reaction by TLC or LC-MS. If the reaction stalls, a small, additional charge of the coupling agent may help drive it to completion.
-
Question: How do I effectively remove byproducts from coupling agents, like EDC-urea, during the workup?
Answer: The urea byproduct from EDC is notoriously difficult to remove due to its variable solubility. The most effective method is an acidic wash.
Protocol for Urea Byproduct Removal:
-
Solvent Evaporation: After the reaction is complete, remove the reaction solvent (e.g., DMF, DCM) under reduced pressure.
-
Redissolve: Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or DCM.
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution, such as 0.5 M HCl or 5% citric acid. This protonates the urea byproduct, rendering it water-soluble and pulling it into the aqueous layer.
-
Subsequent Washes: Follow the acid wash with a saturated aqueous sodium bicarbonate (NaHCO₃) wash to neutralize any remaining acid and then a brine wash to remove bulk water.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the crude product, now largely free of coupling agent residue.
Section 3: Troubleshooting Reductive Amination Reactions
Reductive amination involves the reaction of the C-4 amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.[6]
Question: My reductive amination is giving low yields, and I'm recovering mostly my starting amine. What should I check?
Answer: This issue almost always points to problems with imine formation. The equilibrium between the starting materials and the imine must be established before the reduction step can be effective.
Root Cause Analysis: Reductive amination is a two-step process in one pot: (1) imine formation and (2) reduction.[7] If the imine does not form, the reducing agent has nothing to reduce except, potentially, your starting aldehyde or ketone.
Caption: Key steps in a reductive amination reaction.
Troubleshooting Steps:
-
Promote Imine Formation:
-
Drying Agents: Add a drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture. The formation of an imine releases one equivalent of water; removing this water drives the equilibrium toward the imine.
-
pH Control: Imine formation is often acid-catalyzed. Adding a catalytic amount of acetic acid (AcOH) can significantly speed up the reaction.[8][9] This is especially important when using sodium triacetoxyborohydride (STAB), as the reagent itself is more effective under slightly acidic conditions.
-
Pre-formation: For very hindered or unreactive carbonyls, consider pre-forming the imine. Stir the amine and carbonyl together in the solvent (e.g., DCE, MeOH) for 1-2 hours (with a drying agent) before adding the reducing agent.[9]
-
-
Choice of Reducing Agent:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is milder than sodium borohydride and selectively reduces the imine in the presence of the aldehyde/ketone.[7] It is also tolerant of mildly acidic conditions.
-
Sodium Cyanoborohydride (NaBH₃CN): Another mild and selective reagent, but it is highly toxic and generates cyanide waste.[7] STAB is a safer and equally effective alternative in most cases.
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can readily reduce the starting aldehyde or ketone, leading to alcohol byproducts and low yields of the desired amine.[7] It is best used only after confirming complete imine formation.
-
Question: My starting aldehyde is being consumed, but I'm getting the corresponding alcohol instead of my desired amine product. Why?
Answer: This is a classic case of competitive reduction. Your reducing agent is reducing the aldehyde faster than the imine is being formed and/or reduced.
Root Cause Analysis: This problem is most common when using a powerful reducing agent like NaBH₄. The rate of aldehyde reduction is faster than the rate of imine formation.
Solutions:
-
Switch to a Milder Reducing Agent: The most reliable solution is to switch to sodium triacetoxyborohydride (STAB). It is specifically designed to be slow enough to allow the imine to form and is much more selective for the protonated iminium ion over a neutral carbonyl.[7]
-
Change the Order of Addition: If you must use NaBH₄, ensure the imine is fully formed before adding the reducing agent. Stir the amine, aldehyde, and a catalytic amount of acetic acid in methanol or ethanol for at least 1-2 hours. Monitor by TLC or NMR to confirm the disappearance of the aldehyde. Once the imine is formed, cool the reaction to 0 °C and then add the NaBH₄ portion-wise.
Appendices
Appendix A: Standard Experimental Protocols
Protocol 1: Acylation using EDC/HOBt
-
To a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M).
-
Add this compound (1.0 eq) to the solution, followed by Diisopropylethylamine (DIPEA) (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC•HCl (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with ethyl acetate. Wash sequentially with 0.5 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[4]
Protocol 2: Reductive Amination using STAB
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in 1,2-Dichloroethane (DCE) or Methanol (MeOH) (approx. 0.1 M), add glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 4-24 hours until the starting amine is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 30 minutes, then separate the layers. Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.[5][8]
Appendix B: Reagent Selection Guide
| Reaction Type | Reagent Class | Common Examples | Key Considerations |
| Acylation | Coupling Agents | EDC, HATU, HBTU, DCC | EDC is cost-effective but urea byproduct can be difficult to remove. HATU is highly efficient but more expensive. |
| Base | DIPEA, Triethylamine (TEA) | DIPEA is more sterically hindered and less nucleophilic, often preferred to avoid side reactions. | |
| Reductive Amination | Reducing Agents | NaBH(OAc)₃ (STAB) | Preferred. Mild, selective for imines over carbonyls. Works well in slightly acidic conditions. |
| NaBH₃CN | Effective but highly toxic. STAB is a safer alternative. | ||
| NaBH₄ | Powerful, non-selective. Can reduce starting carbonyls. Use only after imine formation is confirmed. | ||
| Solvents | DCE, DCM, THF, MeOH | Chlorinated solvents are common. MeOH can also be effective but may form acetals with aldehydes. |
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
"Methyl 4-aminopiperidine-1-carboxylate" byproduct identification and removal
Welcome to the technical support center for Methyl 4-aminopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct identification and removal during the synthesis, purification, and handling of this versatile building block. Our goal is to provide you with the expertise and practical solutions needed to ensure the highest purity of your compound for reliable and reproducible results in your research endeavors.
Introduction: Understanding the Chemistry of this compound
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its structure, featuring a primary amine and a methyl carbamate-protected secondary amine on a piperidine scaffold, makes it a valuable synthon. However, these functional groups can also be the source of impurities if not handled correctly during synthesis and storage. This guide will walk you through the most common challenges and their solutions.
Troubleshooting and FAQs
Question 1: I am seeing an unexpected peak in my HPLC/GC-MS analysis after synthesizing this compound. What could it be?
Answer:
Unexpected peaks in your analytical data often correspond to byproducts from the synthetic route or degradation of your target compound. The most common synthetic route to this compound involves the hydrogenation of a corresponding pyridine precursor or reductive amination of a piperidone. Based on these methods, here are the most probable byproducts:
-
Unreacted Starting Material: Incomplete reaction can leave residual starting materials, such as methyl 4-aminopyridine-1-carboxylate or a piperidone precursor.
-
Over-alkylation/Dimerization: The primary amine of your product can react with another molecule of an activated precursor, leading to dimer formation.
-
N-Oxide Formation: The tertiary amine within the piperidine ring can be susceptible to oxidation, forming the corresponding N-oxide, particularly if oxidizing agents are present or during prolonged exposure to air.[1][2]
-
Hydrolysis Products: The methyl carbamate or the ester group can undergo hydrolysis to the corresponding carboxylic acid or the unprotected piperidine, especially in the presence of acid or base.
To identify the specific byproduct, a combination of analytical techniques is recommended.
Experimental Protocol: Byproduct Identification
-
GC-MS Analysis:
-
Use a standard non-polar column (e.g., DB-5ms).
-
Employ a temperature gradient from 100 °C to 280 °C.
-
Compare the mass spectrum of the impurity with the expected fragmentation patterns of the potential byproducts listed in the table below.
-
-
LC-MS Analysis:
-
Use a C18 reverse-phase column.
-
Employ a gradient of water and acetonitrile with 0.1% formic acid.
-
The mass-to-charge ratio (m/z) of the impurity will give a strong indication of its identity.
-
-
NMR Spectroscopy (¹H and ¹³C):
-
If the impurity can be isolated or is present in a significant amount, NMR spectroscopy is invaluable for structural elucidation.
-
Look for the absence of the methyl carbamate signal or the appearance of new aromatic protons (if starting from a pyridine derivative).
-
Table 1: Common Byproducts and their Characteristics
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Signatures |
| This compound (Product) | C₇H₁₄N₂O₂ | 158.20 | Expected peaks in ¹H and ¹³C NMR, and correct m/z in MS.[3] |
| Piperidin-4-amine | C₅H₁₂N₂ | 100.16 | Absence of the methyl carbamate signal in ¹H NMR (around 3.6 ppm). Lower m/z in MS. |
| Dimer of this compound | C₁₄H₂₆N₄O₄ | 314.38 | Significantly higher m/z in MS. More complex ¹H NMR spectrum. |
| This compound N-oxide | C₇H₁₄N₂O₃ | 174.20 | Higher m/z in MS (+16 amu). Shift in NMR signals adjacent to the ring nitrogen. |
| 4-Aminopiperidine-1-carboxylic acid | C₆H₁₂N₂O₂ | 144.17 | Absence of the methyl ester signal in ¹H NMR. Different retention time in HPLC. |
Question 2: My final product has a yellowish tint. What is the cause and how can I remove it?
Answer:
A yellowish tint often indicates the presence of trace impurities, which could be colored organic byproducts or residual metal catalysts from the synthesis. Oxidation of the amine functionality can also lead to colored impurities.
Troubleshooting Steps:
-
Identify the Source:
-
Review your synthetic procedure. If you used a palladium or other transition metal catalyst for hydrogenation, residual metal may be the cause.
-
Consider the possibility of air oxidation. Ensure your reactions and storage are under an inert atmosphere (e.g., nitrogen or argon).
-
-
Removal Techniques:
-
Activated Carbon Treatment: Dissolve your product in a suitable solvent (e.g., methanol or ethyl acetate) and add a small amount of activated carbon. Stir for 30-60 minutes at room temperature, then filter through a pad of celite. This is effective for removing colored organic impurities.
-
Chelating Resins: To remove residual metal catalysts, you can stir a solution of your product with a chelating resin (e.g., QuadraSil®).
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for removing both colored impurities and other byproducts.
-
Experimental Protocol: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or isopropanol).
-
Slowly add a co-solvent in which the product is less soluble (e.g., heptane or hexane) until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Question 3: I suspect my product is degrading upon storage. What are the likely degradation pathways and how can I prevent them?
Answer:
This compound can degrade over time, especially if not stored properly. The primary degradation pathways are hydrolysis and oxidation.
Degradation Pathways:
-
Hydrolysis: The methyl carbamate is susceptible to hydrolysis, particularly in the presence of moisture and acidic or basic conditions, yielding 4-aminopiperidine and methanol.
-
Oxidation: The primary amine can be oxidized, leading to the formation of various colored byproducts. The tertiary ring nitrogen can also be oxidized to an N-oxide.
Prevention of Degradation:
-
Storage Conditions: Store the compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dark place. A freezer (-20 °C) is ideal for long-term storage.
-
Avoid Contaminants: Ensure that all storage containers and handling tools are free from acidic or basic residues.
Diagram 1: Key Degradation Pathways
Caption: Potential degradation pathways for this compound.
Question 4: How can I effectively remove water-soluble byproducts from my reaction mixture?
Answer:
Water-soluble byproducts, such as salts from reagents or hydrolysis products, can often be removed with a simple acid-base extraction. This technique leverages the different solubilities of the product and impurities in aqueous and organic phases at different pH values.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic amine of your product, moving it to the aqueous layer, while non-basic impurities remain in the organic layer.
-
Separate the aqueous layer containing your protonated product.
-
Basify the aqueous layer with a base (e.g., 1 M NaOH) to a pH > 10. This will deprotonate your product, making it soluble in an organic solvent again.
-
Extract the aqueous layer with fresh organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Diagram 2: Acid-Base Extraction Workflow
Caption: Workflow for purification using acid-base extraction.
References
"Methyl 4-aminopiperidine-1-carboxylate" handling and safety precautions
Technical Support Center: Methyl 4-aminopiperidine-1-carboxylate
Welcome to the technical support guide for this compound (CAS No: 1019351-46-2). This document is designed for researchers, scientists, and drug development professionals to ensure safe handling and successful experimental outcomes. As Senior Application Scientists, we have compiled this guide based on established safety protocols and field-proven laboratory experience.
Section 1: Safety & Handling FAQs
This section addresses the most common questions regarding the safe handling, storage, and disposal of this compound.
Q1: What are the primary hazards associated with this compound?
A1: According to GHS classification, this compound is considered hazardous. The primary concerns are:
-
Harmful if swallowed (Acute toxicity, oral).[1]
-
Causes skin irritation .[1]
-
Causes serious eye irritation .[1]
-
May cause respiratory tract irritation .[1]
It is crucial to handle this compound with appropriate care to avoid exposure. To the best of current knowledge, its chemical, physical, and toxicological properties have not been exhaustively investigated.
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?
A2: A comprehensive safety approach requires the following PPE:
-
Eye/Face Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 (US).[2][3] A face shield may be necessary if there is a significant splash potential.[4]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use. Wear a lab coat or appropriate protective clothing to prevent skin exposure.[2][3][5]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols.[2][6] If ventilation is inadequate or if you are handling large quantities, use a NIOSH (US) or CEN (EU) approved respirator with an appropriate cartridge.[2]
Q3: What are the proper storage conditions for this compound?
A3: Proper storage is critical to maintain the compound's integrity and ensure safety.
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][7]
-
The compound may be air and moisture sensitive.[8] For long-term storage and to maintain quality, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][3][6]
Q4: How should I handle spills and what are the correct disposal procedures?
A4: In case of a spill, use personal protective equipment and ensure adequate ventilation.[2]
-
Small Spills: Carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2]
-
Large Spills: Evacuate the area. Use spark-proof tools and explosion-proof equipment if the material is combustible.[9] Prevent the chemical from entering drains or waterways.[9]
-
Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2] Do not mix with other waste. Entrust disposal to a licensed chemical waste disposal company.[7][9]
General Laboratory Handling Workflow
The following diagram outlines the standard lifecycle of the chemical within a laboratory setting.
Caption: Standard laboratory workflow for handling chemical reagents.
Section 2: Experimental Workflow & Troubleshooting Guide
This compound is a bifunctional molecule, featuring a nucleophilic primary amine and a carbamate-protected secondary amine. A common application involves the selective acylation or alkylation of the 4-amino group.[10] This section provides troubleshooting for a typical N-acylation reaction.
Troubleshooting Common N-Acylation Issues
| Problem Encountered | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Low or No Product Formation | 1. Inactive Reagents: The acylating agent (e.g., acid chloride) may have hydrolyzed. The base may be old or weak. 2. Insufficient Activation: In peptide coupling reactions, the carboxylic acid may not be fully activated. 3. Low Temperature: The reaction may have a significant activation energy barrier. | 1. Use freshly opened or purified reagents. The primary amine's nucleophilicity is key; ensure reaction conditions don't quench it (e.g., overly acidic pH). 2. Increase the amount of coupling reagent (e.g., EDC, CDI) or add an activator (e.g., HOBt). This generates a more reactive intermediate for nucleophilic attack. 3. Allow the reaction to warm to room temperature or gently heat it, while monitoring for side product formation with TLC or LC-MS. |
| Multiple Products Observed on TLC/LC-MS | 1. Di-acylation: Although less likely due to the carbamate, forceful conditions could lead to reaction at the carbamate nitrogen. 2. Carbamate Deprotection: Strong acidic or basic conditions, or prolonged heating, can lead to the removal of the methyl carbamate, exposing the secondary amine for reaction. 3. Side reaction with Solvent: Reactive intermediates could react with certain solvents (e.g., methanol). | 1. Use milder conditions: lower temperature, a less reactive acylating agent, or a non-nucleophilic base. 2. Maintain a neutral or slightly basic pH. Avoid strong acids/bases during the reaction and workup. If deprotection is unavoidable, consider using a more robust protecting group like Boc.[10] 3. Use inert solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). |
| Difficulty Purifying Product | 1. Similar Polarity: The product and starting material may have very similar polarities, making separation by column chromatography difficult. 2. Product is Water Soluble: The product may be lost to the aqueous phase during workup. | 1. If the product has a basic nitrogen, an acidic wash (e.g., dilute HCl) can protonate it, altering its polarity for extraction. Alternatively, derivatize the unreacted primary amine of the starting material to drastically change its polarity before chromatography.[11] 2. Saturate the aqueous layer with brine (NaCl) to decrease the solubility of the organic product before extraction. Use a continuous liquid-liquid extractor for highly water-soluble products. |
Section 3: Advanced Topics & FAQs
Q5: Can I selectively perform a reaction at the piperidine nitrogen (position 1)?
A5: Not directly. The nitrogen at position 1 is part of a methyl carbamate group (-COOCH3). This group significantly reduces the nucleophilicity of the nitrogen, effectively protecting it from typical alkylation or acylation reactions under standard conditions. To react at this position, you must first deprotect it. Carbamates can typically be hydrolyzed under strong acidic or basic conditions, but this would likely affect other functional groups in the molecule. A more common strategy in synthesis is to start with a different protecting group on the piperidine nitrogen (like Boc or Cbz) that allows for selective deprotection.
Q6: My starting material has a slight yellow tint, but the specification sheet says it should be a white solid. Is it still usable?
A6: A slight discoloration can indicate minor degradation, often due to slow air oxidation or reaction with atmospheric CO2 over time, especially if not stored under an inert atmosphere.[8] This can form small amounts of impurities that may interfere with sensitive reactions. Before use, it is best practice to verify the purity. You can do this by:
-
Melting Point: Compare the observed melting point to the literature value. A broad or depressed melting point suggests impurities.
-
NMR Spectroscopy: A ¹H NMR spectrum can quickly identify the presence of significant impurities.
-
LC-MS: This can confirm the mass of the main component and quantify the percentage of impurities. For most applications, a purity of >95% is acceptable. If purity is low, the material can sometimes be purified by recrystallization or column chromatography.
Q7: What is the primary metabolic pathway for compounds containing a 4-aminopiperidine moiety in drug development?
A7: In a pharmacological context, compounds containing a 4-aminopiperidine scaffold are often metabolized by cytochrome P450 enzymes, with CYP3A4 being a major isoform.[12] The most common metabolic reaction is the N-dealkylation of substituents attached to the piperidine nitrogen.[12] Understanding these metabolic pathways is crucial for drug design, as it influences the drug's half-life and potential for drug-drug interactions.[12]
Appendix A: Detailed Experimental Protocol
General Protocol for N-Acylation with an Acid Chloride
This protocol describes a representative procedure for the acylation of the primary amino group of this compound.
1. Reaction Setup:
-
In a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM).
-
Add a non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq.). Cool the mixture to 0 °C in an ice bath.
-
Causality: The base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Cooling the reaction minimizes potential side reactions.
2. Reagent Addition:
-
Slowly add the acid chloride (1.1 eq.) dropwise to the stirred solution.
-
Causality: A slight excess of the acid chloride ensures the reaction goes to completion. Slow addition prevents a rapid exotherm that could lead to side product formation.
3. Reaction Monitoring:
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Self-Validation: This step is critical to ensure the reaction is complete and to avoid unnecessary side reactions from prolonged reaction times.
4. Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with water and then brine.
-
Causality: The bicarbonate wash removes any remaining acid chloride and neutralizes the hydrochloride salt of the base. The brine wash helps to remove residual water from the organic layer.
5. Purification and Analysis:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
N-Acylation Workflow Diagram
Caption: Step-by-step workflow for a typical N-acylation reaction.
Appendix B: Physical & Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1019351-46-2 | PubChem[1] |
| Molecular Formula | C₇H₁₄N₂O₂ | PubChem[1] |
| Molecular Weight | 158.20 g/mol | PubChem[1] |
| Appearance | White to off-white solid | (Typical) |
| Solubility | Slightly soluble in water. Soluble in common organic solvents (DCM, Methanol, etc.). | Thermo Fisher[13] |
References
- 1. This compound | C7H14N2O2 | CID 28377655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. fishersci.com [fishersci.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. chemicalbook.com [chemicalbook.com]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. researchgate.net [researchgate.net]
- 12. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Moisture Sensitivity in Reactions with Methyl 4-aminopiperidine-1-carboxylate
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 4-aminopiperidine-1-carboxylate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges posed by the moisture sensitivity of this versatile building block. Our goal is to empower you with the scientific understanding and practical techniques necessary to ensure the success and reproducibility of your reactions.
Troubleshooting Guide: Navigating Common Issues
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Low or No Yield in Amide Coupling Reactions
Question: I am performing an amide coupling reaction between this compound and a carboxylic acid using a standard coupling agent (e.g., HATU, EDC), but I am observing very low to no yield of my desired product. What could be the primary cause?
Answer: The most probable cause of low or no yield in your amide coupling reaction is the presence of moisture.[1] this compound is susceptible to moisture in two critical ways that can independently or synergistically lead to reaction failure.
-
Hydrolysis of the Activated Carboxylic Acid: Amide coupling agents work by activating the carboxylic acid to form a highly reactive intermediate (e.g., an active ester).[2][3] This intermediate is highly electrophilic and is intended to react with the primary amine of your piperidine derivative. However, if water is present in the reaction mixture (from solvents, reagents, or glassware), it can act as a competing nucleophile, hydrolyzing the activated intermediate back to the starting carboxylic acid.[1] This effectively quenches the reaction and prevents the formation of the desired amide bond.
-
Potential for Carbamate Hydrolysis: The methyl carbamate group on the piperidine ring can be susceptible to hydrolysis under certain conditions, particularly with prolonged reaction times at elevated temperatures or in the presence of strong acids or bases. While generally more stable than a Boc group, residual moisture can contribute to slow degradation over time, reducing the concentration of your starting material.
Issue 2: Appearance of Unexpected Byproducts in Mass Spectrometry
Question: My reaction mixture shows the presence of my starting materials, but also a significant peak corresponding to the deprotected piperidine (4-aminopiperidine). What is causing this?
Answer: The appearance of deprotected 4-aminopiperidine is a strong indicator of carbamate hydrolysis. The methyl carbamate group, while generally stable, can be cleaved under conditions that are inadvertently created in your reaction flask.
-
Elevated Temperatures and Water: It has been demonstrated that even in the absence of strong acids or bases, water can catalyze the deprotection of N-Boc groups at elevated temperatures (e.g., boiling water).[4][5][6] While a methyl carbamate is generally more stable, this principle highlights the potential for thermal decomposition in the presence of moisture. If your reaction is heated, any residual water can contribute to the slow hydrolysis of the carbamate. The mechanism is believed to involve water acting as both a weak acid and a weak base to facilitate the breakdown of the carbamate into the free amine, carbon dioxide, and methanol.[5][7]
-
Acidic or Basic Conditions: If your reaction conditions are acidic or basic, the rate of carbamate hydrolysis can be significantly accelerated.[3][5] For instance, if your carboxylic acid starting material is not fully neutralized by the base in the coupling reaction, the local environment can be acidic enough to promote slow deprotection.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: Proper storage and handling are the first line of defense against moisture-related issues. The compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended. When weighing and dispensing the reagent, do so in a controlled environment (e.g., a glove box or under a stream of inert gas) and minimize its exposure to the atmosphere.
Q2: What are the best practices for ensuring my reaction is anhydrous?
A2: To ensure an anhydrous reaction environment, you must meticulously dry all components of your reaction:
-
Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use freshly opened anhydrous solvents or solvents that have been properly dried using a solvent purification system or by distillation over an appropriate drying agent.
-
Reagents: Ensure all other reagents, including your carboxylic acid and any bases, are anhydrous. If necessary, dry them under high vacuum.
-
Atmosphere: Set up your reaction under an inert atmosphere of nitrogen or argon.
Q3: Can residual moisture in my DMF solvent be a significant problem?
A3: Absolutely. N,N-Dimethylformamide (DMF) is a common solvent for amide coupling reactions, but it is also hygroscopic, meaning it readily absorbs moisture from the air.[8] Even a small amount of water in your DMF can be detrimental to the reaction yield by hydrolyzing the activated carboxylic acid intermediate.[1] Always use anhydrous DMF from a freshly opened bottle or a solvent purification system.
Q4: Are there any specific coupling reagents that are more robust in the presence of trace amounts of water?
A4: While no coupling reagent is completely immune to the effects of water, some have been developed for use in aqueous environments, often with the aid of surfactants to create micelles.[7][9] However, for standard organic synthesis with moisture-sensitive substrates like this compound, the best practice is to rigorously exclude water rather than relying on a more water-tolerant reagent. For challenging couplings, phosphonium-based reagents like PyBOP or uronium/aminium salts like HATU are generally very efficient in anhydrous conditions.[4]
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Amide Coupling
This protocol provides a step-by-step guide for performing an amide coupling reaction with this compound under an inert atmosphere.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Oven-dried glassware (round-bottom flask, stir bar, syringes, needles)
-
Inert gas supply (Nitrogen or Argon) with a balloon setup
Procedure:
-
Glassware Preparation: Flame-dry or oven-dry the round-bottom flask containing a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas or in a desiccator.
-
Inert Atmosphere Setup: Assemble the flask under a positive pressure of nitrogen or argon using a balloon.
-
Reagent Preparation: In the reaction flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Pre-activation: To the stirred solution, add HATU (1.0-1.2 equivalents) followed by anhydrous DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: In a separate, dry vial, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF. Using a dry syringe, add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Workflow for Anhydrous Amide Coupling
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. peptide-yy.com [peptide-yy.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. par.nsf.gov [par.nsf.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of Methyl 4-aminopiperidine-1-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the structural integrity of a synthetic building block is not merely a matter of academic purity; it is the foundational prerequisite for reproducible results, safety, and the ultimate success of a research program. Methyl 4-aminopiperidine-1-carboxylate, a versatile scaffold in medicinal chemistry, is no exception.[1] Its deceptively simple structure—a piperidine ring bearing both a primary amine and a methyl carbamate—presents specific validation challenges. An unverified or impure batch can introduce confounding variables, leading to misinterpreted biological data and wasted resources.
This guide provides an in-depth comparison of orthogonal analytical methods for robustly validating the structure and purity of this compound. We will move beyond simply listing techniques to explain the causality behind experimental choices, providing field-proven protocols and data interpretation insights to ensure absolute confidence in your starting material.
The Molecular Challenge: Key Structural Features to Verify
Before delving into the techniques, it is crucial to understand the specific structural questions we need to answer. For this compound (Molecular Formula: C₇H₁₄N₂O₂, Molecular Weight: 158.20 g/mol [2]), any validation workflow must unambiguously confirm:
-
The Piperidine Ring Integrity: Is the six-membered ring intact?
-
The 1,4-Substitution Pattern: Are the amine and carbamate groups at the correct positions?
-
Presence of the Methyl Carbamate: Has the N-protection been successful, and is it a methyl ester?
-
Presence of the Primary Amine: Is the C4-amine group present and unreacted?
-
Overall Purity: What is the percentage of the desired compound, and are there any residual starting materials or side-products?
The Analytical Toolkit: An Orthogonal Methods Comparison
Relying on a single analytical technique is insufficient for complete structural validation. A robust quality control strategy employs orthogonal methods—techniques that rely on different physicochemical principles—to build a comprehensive and trustworthy profile of the compound.[3][4][5]
dot graph Logical_Flow { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Relationship between orthogonal techniques and validation goals.
| Analytical Technique | Information Provided | Pros | Cons |
| ¹H & ¹³C NMR | Unambiguous molecular structure, atom connectivity, stereochemistry.[3] | Provides the most detailed structural information; "gold standard" for elucidation. | Requires higher sample quantity; less sensitive for impurity detection below ~1%. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns.[6] | High sensitivity; confirms molecular formula; can be coupled with LC for impurity ID. | Does not distinguish between isomers; ionization can be variable. |
| FTIR Spectroscopy | Presence/absence of key functional groups (C=O, N-H, C-N).[7][8] | Fast, non-destructive, requires minimal sample. | Provides limited structural detail; not suitable for purity determination. |
| HPLC-UV/CAD | Purity assessment, quantification, separation of impurities.[9] | Highly accurate for purity; can detect non-UV active impurities with CAD.[10] | Requires method development; structural information is indirect (retention time). |
A Recommended Validation Workflow & Protocols
A tiered approach ensures both efficiency and rigor. This workflow validates the material from initial receipt to final sign-off for use in experiments.
dot graph Workflow { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} dot Caption: A robust, tiered workflow for structural validation.
Tier 1 Protocol: Functional Group Confirmation via FTIR
This initial, rapid check verifies the presence of the expected chemical bonds.
-
Objective: To confirm the presence of the carbamate C=O and the primary amine N-H stretches.
-
Methodology:
-
Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powder directly on the ATR crystal. For liquid samples, a drop can be placed between two salt plates (e.g., NaCl).[11]
-
Instrument Setup: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.[11]
-
Data Acquisition: Record a background spectrum and subtract it from the sample spectrum.
-
-
Expected Data & Interpretation:
-
~1690-1710 cm⁻¹: A strong, sharp peak corresponding to the carbamate carbonyl (C=O) stretch.[11]
-
~3300-3500 cm⁻¹: Two distinct, medium-intensity peaks characteristic of a primary amine (R-NH₂) asymmetric and symmetric N-H stretching.[8] The absence of one of these peaks could indicate a secondary amine impurity.
-
~1250-1020 cm⁻¹: C-N stretching vibrations from the aliphatic amine and carbamate structure.[8]
-
Tier 2 Protocol: Unambiguous Structure Elucidation via NMR
NMR is the most powerful technique for definitive structural confirmation, providing a complete picture of the molecule's hydrogen and carbon framework.[3]
-
Objective: To confirm the atom-to-atom connectivity and chemical environment of all protons and carbons.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[11]
-
Instrument Setup: Acquire spectra on a 400 MHz or higher NMR spectrometer.[11]
-
Data Acquisition:
-
¹H NMR: Acquire with standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
-
¹³C NMR: Acquire with proton decoupling (e.g., 1024 or more scans, 2-5 second relaxation delay).[11]
-
-
-
Expected Data & Interpretation:
| ¹H NMR | Approx. Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Integration | Assignment |
| Piperidine H (axial, C2/C6) | ~2.8-3.0 | m | 2H | Protons adjacent to N, axial position |
| Piperidine H (equatorial, C2/C6) | ~4.0-4.2 | m | 2H | Protons adjacent to N, equatorial position |
| Piperidine H (axial, C3/C5) | ~1.3-1.5 | m | 2H | Protons adjacent to C4-NH₂ |
| Piperidine H (equatorial, C3/C5) | ~1.8-2.0 | m | 2H | Protons adjacent to C4-NH₂ |
| Piperidine H (C4) | ~2.6-2.8 | m | 1H | Methine proton at C4 |
| Amine (-NH₂) | ~1.5 (variable) | br s | 2H | Primary amine protons |
| Methyl (-OCH₃) | ~3.6-3.7 | s | 3H | Carbamate methyl group |
| ¹³C NMR | Approx. Chemical Shift (δ, ppm) in CDCl₃ | Assignment |
| Carbonyl (C=O) | ~156 | Carbamate carbonyl |
| Methyl (-OCH₃) | ~52 | Carbamate methyl carbon |
| Piperidine C2/C6 | ~44 | Carbons adjacent to Nitrogen |
| Piperidine C3/C5 | ~35 | Carbons adjacent to C4 |
| Piperidine C4 | ~50 | Carbon bearing the amine group |
Causality Note: The distinct chemical shifts for axial and equatorial protons on the piperidine ring are due to the rigid chair conformation and the anisotropic effects of the neighboring atoms. Observing this complexity provides high confidence in the ring's integrity. The sharp singlet at ~3.7 ppm is a definitive marker for the methyl carbamate group.
Tier 3 Protocol: Molecular Weight and Purity Confirmation via LC-MS
This hyphenated technique confirms the molecular weight and provides a highly sensitive assessment of purity, separating the target compound from potential impurities.
-
Objective: To verify the correct molecular weight and assess the purity profile of the sample.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
LC System:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient, for example, 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 210 nm (for carbamate) and/or Charged Aerosol Detector (CAD).
-
-
MS System:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Scan for the expected m/z of the protonated molecule [M+H]⁺.
-
-
-
Expected Data & Interpretation:
-
HPLC Chromatogram: A major peak should be observed at a specific retention time. The area of this peak relative to the total area of all peaks (at a non-saturating wavelength) gives the % purity. Purity should typically be >98% for use in sensitive applications.
-
Mass Spectrum: The mass spectrum corresponding to the major HPLC peak should show a prominent ion at m/z 159.1 ([C₇H₁₄N₂O₂ + H]⁺). High-resolution MS (HRMS) should confirm this mass to within ±5 ppm of the theoretical value (159.1133).
-
Common Impurities: Look for peaks corresponding to starting materials (e.g., 4-aminopiperidine) or byproducts from the synthesis. MS data can help in their tentative identification.[6][12]
-
Conclusion: Establishing a Self-Validating System
The structural validation of a critical reagent like this compound is a cornerstone of sound scientific practice.[13][14] By employing an orthogonal set of analytical techniques—FTIR for functional group identity, NMR for unambiguous structural elucidation, and LC-MS for molecular weight confirmation and purity assessment—researchers can create a self-validating system. Each technique provides a unique piece of the puzzle, and their collective agreement provides the highest possible confidence in the material's quality. Adhering to this rigorous, multi-faceted approach ensures that subsequent biological and chemical investigations are built upon a foundation of verified and reliable data.
References
- 1. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H14N2O2 | CID 28377655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rockymountainlabs.com [rockymountainlabs.com]
- 8. analyzetest.com [analyzetest.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gmpsop.com [gmpsop.com]
- 14. reagent.co.uk [reagent.co.uk]
A Comparative Guide to the Biological Activity of Methyl 4-Aminopiperidine-1-carboxylate and Its Analogs
Introduction
The 4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with diverse biological targets. Methyl 4-aminopiperidine-1-carboxylate serves as a fundamental building block, offering multiple points for chemical modification. Derivatization of this core structure has yielded potent and selective modulators of various receptors and enzymes, making it a highly valuable scaffold in drug discovery.
This guide provides a comparative analysis of the biological activities of analogs derived from the this compound core. We will explore how systematic structural modifications influence interactions with key therapeutic targets, including opioid, dopamine, and serotonin receptors, as well as enzymes implicated in cancer and infectious diseases. The discussion is supported by quantitative experimental data, detailed protocols, and structure-activity relationship (SAR) summaries to provide researchers and drug development professionals with actionable insights.
The 4-Aminopiperidine-1-carboxylate Scaffold: A Platform for Molecular Exploration
The versatility of the this compound scaffold lies in its distinct regions amenable to chemical modification. These modifications are not arbitrary; they are rational design choices aimed at optimizing a molecule's pharmacological profile, including its potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The primary points for derivatization are:
-
The N1-Position: The piperidine nitrogen is a critical site for introducing a wide variety of substituents. Modifications here can profoundly impact receptor affinity and selectivity, as well as physicochemical properties like solubility and cell permeability. The carbamate group, in this case, a methyl carboxylate, is often used as a protecting group or as a specific pharmacophoric element. It can be readily removed or replaced with alkyl, aryl, or more complex heterocyclic moieties.
-
The C4-Amino Group: The primary amine at the C4 position is a key interaction point, often serving as a hydrogen bond donor or as a handle for introducing larger acyl, alkyl, or aryl groups. These modifications are crucial for tailoring the molecule's interaction with the specific binding pocket of a target protein.
-
The C4-Position: While the parent scaffold has a simple amino group, further substitution at the C4 carbon (e.g., adding a carboxyl or methyl group) creates a quaternary center, which can introduce conformational constraints and provide additional vectors for interacting with a target.[1]
Caption: Key modification sites on the this compound scaffold.
Comparative Biological Activities of Key Analog Classes
The strategic modification of the 4-aminopiperidine core has led to the discovery of ligands for numerous, structurally distinct protein families.
Opioid Receptor Modulators: A Scaffold for Analgesia
The 4-aminopiperidine framework is central to some of the most potent synthetic opioids, most notably the fentanyl class. Research has focused on modifying this scaffold to develop novel analgesics with improved side-effect profiles. The key to this activity lies in the precise orientation of an N-arylpropanamido group at the C4-position and a suitable N1-substituent.
Structure-Activity Relationship (SAR) Insights:
-
N1-Substituent: The nature of the group at the N1 position is critical for µ-opioid receptor (MOR) affinity. Typically, an arylethyl group, such as a phenethyl group, is optimal for high potency.[2]
-
C4-N-Acylation: Acylation of the 4-amino group is essential. An N-propanoyl group is often found in highly potent MOR agonists.[3]
-
C4-N-Arylation: An N-phenyl group is a common feature, contributing to the binding affinity.
-
C4-Substitution: Introducing a methoxycarbonyl group at the C4 position, as seen in remifentanil and carfentanil precursors, significantly enhances MOR potency.[3][4]
| Compound/Analog Series | Target(s) | Key Structural Features | Affinity / Potency (Kᵢ or IC₅₀) | Reference |
| 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol Analogues | MOR, DOR, KOR | Hydroxyphenylpiperidine core | Compound (3R, 4S)-23: Kᵢ MOR = 0.0021 nM | [5] |
| Benzylpiperidine Derivatives | MOR, σ1R | N-benzylpiperidine | Compound 52: High affinity for both receptors | [6] |
| 4-Anilidopiperidines | MOR | N-acyl, N-phenyl at C4 | Potent narcotic agonists | [2] |
| 4-Piperidin-4-ylidenemethyl-benzamides | DOR | Exocyclic double bond, benzamide | Compound 6a: IC₅₀ DOR = 0.87 nM | [7] |
Dopamine Receptor Ligands: Targeting CNS Disorders
Derivatives of 4-aminopiperidine have been successfully developed as selective antagonists for dopamine receptors, particularly the D4 subtype, which is a target for antipsychotic drug development.[8] The SAR for D4 antagonists often differs significantly from that of opioids.
Structure-Activity Relationship (SAR) Insights:
-
N1-Substituent: Large, aromatic groups on the piperidine nitrogen are often required for high D4 affinity.[9]
-
C4-Substituent: Instead of an amino group, D4 antagonists frequently feature an ether linkage at the C4 position, connected to an aromatic or heteroaromatic ring. This highlights the scaffold's versatility, where the C4 position can accommodate different functionalities to switch target classes.
-
Key Interactions: Molecular modeling studies suggest that the basic piperidine nitrogen forms a crucial ionic interaction with an aspartate residue (Asp115) in the D4 receptor binding pocket.[9][10]
| Compound/Analog Series | Target | Key Structural Features | Affinity (Kᵢ) | Reference |
| 3- and 4-Oxopiperidine Ethers | D4 | N-(3-fluoro-4-methoxybenzyl), O-benzyl ether | Compound 8c: Kᵢ = 135 nM | [9] |
| 1,4-Disubstituted Aromatic Piperidines | D4 | Phenylpiperazine/piperidine core | High affinity and selectivity | [11] |
| 4,4-Difluoropiperidine Ethers | D4 | 4,4-difluoro, 3-phenoxymethyl | Compound 14a: Kᵢ = 0.3 nM | [8] |
Serotonin Receptor Modulators: A Diverse Pharmacological Profile
The 4-aminopiperidine scaffold is also a key component in molecules designed to modulate serotonin (5-HT) receptors, which are implicated in a range of psychiatric conditions. Analogs have been developed as potent 5-HT₂A inverse agonists for antipsychotic applications and as 5-HT₂C positive allosteric modulators (PAMs) for treating obesity and substance use disorders.[12][13]
Structure-Activity Relationship (SAR) Insights:
-
5-HT₂A Inverse Agonists: Compounds like ACP-103 feature a complex urea linkage incorporating the 4-aminopiperidine moiety, demonstrating high affinity and potent inverse agonism.[13]
-
5-HT₂C PAMs: Optimization of a 4-alkylpiperidine-2-carboxamide scaffold led to the discovery of PAMs with improved drug-like properties. Replacing a long alkyl chain at the C4-position with phenyl-containing fragments reduced lipophilicity while maintaining potency.[12]
| Compound/Analog Series | Target | Activity | Affinity / Potency | Reference |
| ACP-103 | 5-HT₂A | Inverse Agonist | pKᵢ = 9.70 | [13] |
| 4-Phenylpiperidine-2-carboxamides | 5-HT₂C | Positive Allosteric Modulator | Potent PAM activity | [12] |
| 1-Arylpiperazine/4-Arylpiperidine Analogs | Multiple 5-HT/DA Receptors | Multi-Target-Directed Ligands | Varies based on subtle modifications | [14] |
Broader Biological Activities: Antifungal and Anticancer Agents
The utility of the 4-aminopiperidine scaffold extends beyond GPCRs. Rational design has produced derivatives with potent activity against other important drug targets.
-
Antifungal Agents: Inspired by known antifungals like amorolfine, researchers have synthesized 4-aminopiperidine derivatives that target ergosterol biosynthesis. SAR studies revealed that a long alkyl chain (e.g., dodecyl) on the 4-amino group and a benzyl or phenethyl group at the N1-position are crucial for potent antifungal activity against clinically relevant species like Candida and Aspergillus.[15]
-
Anticancer Agents: The scaffold has been used to develop inhibitors of enzymes crucial for cancer cell proliferation.
-
Farnesyltransferase (FTase) Inhibitors: A piperidine derivative was identified as a moderate FTase inhibitor, and systematic modification of the N1 and C5 positions led to compounds with nanomolar potency.[16]
-
SMYD3 Inhibitors: A 4-aminopiperidine core was used to design site-specific covalent inhibitors of the methyltransferase SMYD3, a target in cancers like breast and colorectal cancer. A derivative bearing a 2-chloroethanoyl "warhead" showed potent and prolonged inhibition of the enzyme.[17]
-
| Compound/Analog Series | Target/Organism | Activity | Potency (IC₅₀ / MIC) | Reference |
| 1-Benzyl-N-dodecylpiperidin-4-amine | Candida spp., Aspergillus spp. | Antifungal (Ergosterol Biosynthesis) | Potent activity, comparable to approved drugs | [15] |
| Novel Piperidine Derivatives | Farnesyltransferase | Enzyme Inhibition | Compound 8: IC₅₀ = 3.7 nM | [16] |
| 4-Aminopiperidine-based Covalent Inhibitors | SMYD3 Methyltransferase | Covalent Enzyme Inhibition | Potent inhibition in low µM range | [17] |
Key Experimental Protocols for Biological Evaluation
The characterization of novel 4-aminopiperidine analogs relies on a suite of standardized in vitro and in vivo assays. The protocols described below represent self-validating systems for assessing the biological activity of new chemical entities.
Protocol 1: Radioligand Binding Assay (for Affinity Determination)
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Kᵢ) of a test compound.
Materials:
-
Cell membranes expressing the target receptor (e.g., MOR, D4).
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]Spiperone for D4).
-
Test compounds and a non-specific binding control (e.g., unlabeled naloxone for MOR).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kₑ), and either the test compound, buffer (for total binding), or the non-specific control.
-
Equilibration: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.
Caption: A generalized workflow for the evaluation of novel chemical entities.
Protocol 2: [³⁵S]GTPγS Binding Assay (for Functional Activity)
This assay measures the activation of G-proteins coupled to a GPCR, allowing for the classification of a compound as an agonist, antagonist, or inverse agonist.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound.
Step-by-Step Methodology:
-
Preparation: Prepare cell membranes and serial dilutions of the test compound.
-
Incubation: Combine membranes, test compound, GDP (to ensure G-proteins are in an inactive state), and [³⁵S]GTPγS in an assay buffer.
-
Reaction: Incubate at 30°C for 60 minutes. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Termination & Harvesting: Terminate the reaction and harvest the contents onto filters as described in the binding assay protocol.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS via scintillation counting.
-
Data Analysis: Plot the stimulated binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to obtain the EC₅₀ and Eₘₐₓ values. The Eₘₐₓ is typically expressed relative to a standard full agonist.
Consolidated SAR and Future Outlook
The extensive derivatization of the this compound scaffold has generated a wealth of SAR data, providing a roadmap for designing new therapeutic agents.
Caption: A summary of key structure-activity relationships for the 4-aminopiperidine scaffold.
Future Directions: The 4-aminopiperidine scaffold remains a fertile ground for drug discovery. Future efforts will likely focus on:
-
Multi-Target-Directed Ligands (MTDLs): Designing single molecules that can modulate multiple targets (e.g., MOR/σ1R or SERT/5-HT₁ₐ) to achieve synergistic therapeutic effects with potentially fewer side effects.[6][14]
-
Allosteric Modulators: Exploring the scaffold to develop more positive or negative allosteric modulators, which offer a more nuanced way to control receptor function compared to traditional orthosteric ligands.[12]
-
Covalent and Targeted Inhibitors: Expanding the use of the scaffold as a delivery vehicle for reactive "warheads" to create highly specific and long-lasting covalent inhibitors for enzyme targets in oncology and other fields.[17]
By leveraging the deep well of existing SAR data and employing modern drug design principles, the 4-aminopiperidine core will undoubtedly continue to produce novel and impactful therapeutic candidates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ricerca.uniba.it [ricerca.uniba.it]
A Spectroscopic Guide to Methyl 4-aminopiperidine-1-carboxylate and Its Derivatives for the Modern Laboratory
In the landscape of modern drug discovery and chemical biology, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its conformational pre-organization and versatile substitution patterns offer a unique entry point into diverse chemical spaces. Among the myriad of piperidine building blocks, "Methyl 4-aminopiperidine-1-carboxylate" stands out as a particularly valuable synthon, featuring two distinct nitrogen functionalities that allow for orthogonal chemical modifications.
This guide provides an in-depth spectroscopic comparison of this compound and its common derivatives. By understanding the subtle yet significant shifts in NMR, IR, and Mass Spectrometry data upon derivatization, researchers can accelerate compound identification, confirm successful reactions, and gain deeper insights into the structural nuances of their molecules. The data and interpretations presented herein are grounded in fundamental spectroscopic principles and supported by empirical evidence from the scientific literature.
The Core Scaffold: Spectroscopic Profile of this compound
This compound presents a foundational spectroscopic fingerprint that is predictably altered upon chemical modification. A clear understanding of this baseline is paramount for comparative analysis.
Structure:
Caption: Core structure of this compound.
| Spectroscopic Data | This compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.68 (s, 3H, OCH₃), 3.60-3.75 (m, 2H, piperidine CH₂), 2.80-2.95 (m, 2H, piperidine CH₂), 2.60-2.70 (m, 1H, piperidine CH), 1.70-1.85 (m, 2H, piperidine CH₂), 1.20-1.35 (m, 2H, piperidine CH₂), 1.30 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 156.5 (C=O), 52.0 (OCH₃), 49.0 (piperidine C4), 44.0 (piperidine C2, C6), 34.0 (piperidine C3, C5) |
| FTIR (KBr, cm⁻¹) | 3360-3280 (N-H stretch, primary amine), 2950-2850 (C-H stretch), 1690 (C=O stretch, carbamate), 1540 (N-H bend), 1240 (C-O stretch) |
| Mass Spec (ESI-MS) | m/z: 159.1 [M+H]⁺ |
Comparative Analysis of Derivatives
The true utility of this scaffold lies in its capacity for selective derivatization at either the piperidine nitrogen (N1) or the primary amino group (N2). The following sections compare the spectroscopic signatures of common N-acyl and N-alkyl derivatives.
N-Acyl Derivatives: The Impact of Amide Bond Formation
Acylation of the 4-amino group is a common strategy to introduce diverse functionalities. This transformation from a primary amine to a secondary amide induces significant and predictable spectroscopic changes.
Reaction Workflow:
Caption: General workflow for N-acylation.
| Derivative | ¹H NMR Shifts (Diagnostic Protons) | ¹³C NMR Shifts (Diagnostic Carbons) | FTIR (cm⁻¹) Key Absorptions | Mass Spec (ESI-MS) [M+H]⁺ |
| N-Acetyl | Amide N-H: δ ~5.8-6.2 (broad d); Acetyl CH₃: δ ~1.9-2.1 (s) | Amide C=O: δ ~170; Acetyl CH₃: δ ~23 | Amide I (C=O): ~1650; Amide II (N-H bend): ~1550 | 201.1 |
| N-Benzoyl | Amide N-H: δ ~6.5-7.0 (broad d); Aromatic: δ ~7.4-7.8 (m) | Amide C=O: δ ~167; Aromatic: δ ~127-134 | Amide I (C=O): ~1640; Amide II (N-H bend): ~1540 | 263.1 |
Expert Insights: The formation of the amide bond introduces a new deshielding environment. In the ¹H NMR, the proton on the newly formed amide nitrogen typically appears as a broad doublet significantly downfield due to hydrogen bonding and resonance. The adjacent piperidine C4-H also experiences a downfield shift. In the FTIR spectrum, the appearance of a strong "Amide I" band (C=O stretch) around 1640-1650 cm⁻¹ and an "Amide II" band (N-H bend) around 1540-1550 cm⁻¹ are definitive indicators of successful acylation. The original primary amine N-H stretching bands will be replaced by a single, broader N-H stretching band for the secondary amide.
N-Alkyl Derivatives: Modifying the Piperidine Core
Alkylation of the piperidine nitrogen (N1) is often challenging due to the electron-withdrawing nature of the carbamate group. More commonly, derivatives are synthesized where the carbamate is replaced with an alkyl group. For the purpose of this guide, we will compare the parent compound to N-benzyl and N-tert-butoxycarbonyl (Boc) analogues at the 4-amino position, which are structurally related and commercially relevant.
Structural Relationship:
Caption: Relationship between the parent compound and its N-substituted analogs.
| Derivative | ¹H NMR Shifts (Diagnostic Protons) | ¹³C NMR Shifts (Diagnostic Carbons) | FTIR (cm⁻¹) Key Absorptions | Mass Spec (ESI-MS) [M+H]⁺ |
| N-Benzyl | Benzyl CH₂: δ ~3.8 (s); Aromatic: δ ~7.2-7.4 (m) | Benzyl CH₂: δ ~54; Aromatic: δ ~127-139 | Secondary amine N-H stretch: ~3300 (weak) | 249.2 |
| N-Boc | Boc C(CH₃)₃: δ ~1.45 (s); Amine N-H: δ ~4.5-5.0 (broad) | Boc C=O: δ ~155; Boc C(CH₃)₃: δ ~80; Boc C(CH₃)₃: δ ~28.5 | Carbamate C=O: ~1700; N-H stretch: ~3400 | 259.2 |
Expert Insights: N-alkylation of the 4-amino group leads to the disappearance of one of the N-H protons. In the ¹H NMR of the N-benzyl derivative, the appearance of a singlet for the benzylic protons and signals in the aromatic region are key identifiers. For the N-Boc derivative, the most prominent feature is the large singlet integrating to nine protons for the tert-butyl group. The carbamate C=O stretch in the FTIR spectrum of the N-Boc derivative is a strong, characteristic band. These predictable shifts provide a reliable method for reaction monitoring and product confirmation.
Experimental Protocols
To ensure the reproducibility and integrity of the spectroscopic data, standardized experimental procedures are crucial.
Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for these compounds, offering good solubility and minimal overlapping signals.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer for optimal resolution.
FTIR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the KBr pellet method is recommended. Grind a small amount of the sample with dry KBr powder and press into a transparent disk. For liquid or oily samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Background Correction: Record a background spectrum of the empty spectrometer.
-
Sample Analysis: Place the prepared sample in the spectrometer and acquire the spectrum. A typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry Protocol
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for these relatively polar molecules, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Sample Infusion: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the mass spectrometer.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer will provide accurate mass-to-charge ratio measurements.
Conclusion
The spectroscopic techniques of NMR, FTIR, and Mass Spectrometry provide a powerful and complementary toolkit for the characterization of this compound and its derivatives. By carefully analyzing the shifts in proton and carbon signals, the appearance and disappearance of characteristic infrared absorption bands, and the molecular ion peaks, researchers can confidently elucidate the structures of their synthesized compounds. This guide serves as a practical reference to aid in the interpretation of this spectroscopic data, ultimately facilitating the efficient and accurate advancement of research and development projects that utilize this versatile chemical scaffold.
A Senior Application Scientist's Guide to Alternative Reagents for "Methyl 4-aminopiperidine-1-carboxylate" in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, robustness, and overall success of a synthetic campaign. The 4-aminopiperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, making its derivatives highly valuable starting materials.[1] This guide provides an in-depth technical comparison of viable alternatives to "Methyl 4-aminopiperidine-1-carboxylate," a common yet sometimes suboptimal reagent. We will delve into the nuances of reactivity, physicochemical properties, and practical handling of alternative N-protected 4-aminopiperidines and explore structurally distinct bioisosteres, all supported by experimental insights and detailed protocols.
The Central Role of N-Protection in 4-Aminopiperidine Chemistry
The utility of 4-aminopiperidine in multi-step synthesis is contingent on the effective protection of the piperidine nitrogen. This protection strategy prevents unwanted side reactions, such as bis-acylation or bis-alkylation, and allows for the selective functionalization of the 4-amino group. The choice of the N-protecting group profoundly influences the reagent's solubility, reactivity, and the conditions required for its eventual removal. While methyl carbamate is a seemingly straightforward protecting group, its deprotection often requires harsh conditions that may not be compatible with sensitive functional groups elsewhere in the molecule. This guide will explore more versatile and orthogonal protecting group strategies.
Comparative Analysis of N-Protected 4-Aminopiperidine Alternatives
The most direct alternatives to this compound are other N-protected 4-aminopiperidine derivatives. The key differentiating factor among these reagents is the nature of the protecting group on the piperidine nitrogen. We will compare the methyl carbamate with the three most common alternatives: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).
Table 1: Comparative Overview of N-Protecting Groups for 4-Aminopiperidine
| Feature | Methyl Carbamate (-COOMe) | tert-Butoxycarbonyl (-Boc) | Benzyloxycarbonyl (-Cbz) | 9-Fluorenylmethyloxycarbonyl (-Fmoc) |
| Structure | MeO-C(O)- | tBuO-C(O)- | BnO-C(O)- | Fmoc-CH2O-C(O)- |
| Molecular Weight of Protected Amine | 158.20 g/mol | 200.28 g/mol | 234.29 g/mol | 322.39 g/mol |
| Typical Deprotection Conditions | Harsher acidic (e.g., HBr/AcOH) or basic (e.g., strong NaOH/heat) hydrolysis; TMSI | Strong acid (e.g., TFA, HCl in dioxane) | Catalytic hydrogenation (H₂, Pd/C); strong acid | Base (e.g., 20% piperidine in DMF) |
| Orthogonality | Limited | Orthogonal to Cbz and Fmoc | Orthogonal to Boc and Fmoc | Orthogonal to Boc and Cbz |
| Relative Stability | Generally high to both acid and base | Stable to base and hydrogenation | Stable to mild acid and base | Stable to acid and hydrogenation |
| Advantages | Low cost, small size | Readily cleaved with acid, orthogonal to many other groups | Cleavage under neutral conditions (hydrogenation) | Very mild deprotection conditions |
| Disadvantages | Harsh deprotection conditions | Acid sensitivity | Requires hydrogenation catalyst, which can be incompatible with some functional groups | Base lability can be a limitation in some synthetic routes |
Reactivity and Performance in Key Transformations
The choice of N-protecting group can influence the reactivity of the 4-amino group, albeit typically to a lesser extent than its influence on deprotection. In general, all four alternatives are suitable for common synthetic transformations such as amide bond formation and reductive amination.
Amide Bond Formation: The nucleophilicity of the 4-amino group is largely preserved across these derivatives, allowing for efficient coupling with carboxylic acids using standard coupling reagents (e.g., HATU, EDC/HOBt). While direct comparative kinetic data is scarce, the steric bulk of the N-protecting group is generally not considered a major impediment to the reactivity of the distal 4-amino group.
Reductive Amination: These reagents readily undergo reductive amination with aldehydes and ketones to form secondary amines. The choice of reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) is dictated more by the nature of the carbonyl compound and other functional groups present than by the N-protecting group on the piperidine.[2]
The primary consideration when choosing an alternative is the compatibility of its deprotection conditions with the overall synthetic strategy. For instance, in a synthesis where other acid-labile groups are present, using N-Boc-4-aminopiperidine would be ill-advised. In such a scenario, the Cbz or Fmoc protected analogues would offer a more orthogonal approach.
Structurally Distinct Alternatives and Bioisosteres
In drug discovery, it is often desirable to explore beyond simple analogues and investigate bioisosteric replacements that can offer improved physicochemical properties, novel intellectual property, or different binding interactions.
1. Azaspiro[3.3]heptane Derivatives:
The 2-azaspiro[3.3]heptane and the more recent 1-azaspiro[3.3]heptane scaffolds have emerged as attractive bioisosteres for the piperidine ring.[3][4][5][6] These rigid systems can mimic the spatial orientation of substituents on a piperidine ring while offering improved metabolic stability and solubility. For example, 6-amino-2-azaspiro[3.3]heptane can serve as a direct replacement for 4-aminopiperidine.
2. 3-Aminopyrrolidine Derivatives:
Pyrrolidin-3-amine and its derivatives can also be considered as smaller, more compact alternatives to 4-aminopiperidine.[7] While the geometric arrangement of the amino group relative to the ring nitrogen is different, this scaffold can present a similar vector for substitution and may offer access to different chemical space and improved properties.
Experimental Protocols
To provide a practical context, the following are detailed, self-validating protocols for key synthetic transformations involving these reagents.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of the title compound.
Materials:
-
4-Aminopiperidine
-
Methyl chloroformate
-
Triethylamine (TEA) or Sodium bicarbonate
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-aminopiperidine (1 equivalent) in DCM.
-
Add triethylamine (1.2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add methyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by flash column chromatography on silica gel if necessary.
Diagram 1: General Workflow for N-Protection of 4-Aminopiperidine
Caption: Workflow for N-protection of 4-aminopiperidine.
Protocol 2: Comparative Amide Coupling with N-Boc-4-aminopiperidine
This protocol details a standard amide coupling reaction. To perform a comparative study, this compound can be used in place of N-Boc-4-aminopiperidine under the same conditions.
Materials:
-
Carboxylic acid (1 equivalent)
-
N-Boc-4-aminopiperidine (1.1 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add N-Boc-4-aminopiperidine, HATU, and DIPEA sequentially.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram 2: Amide Coupling Reaction Scheme
Caption: General scheme for amide bond formation.
Protocol 3: Comparative Reductive Amination with N-Cbz-4-aminopiperidine
This protocol outlines a typical reductive amination. For a comparative analysis, this compound can be substituted for N-Cbz-4-aminopiperidine.
Materials:
-
Aldehyde or Ketone (1 equivalent)
-
N-Cbz-4-aminopiperidine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the aldehyde or ketone in anhydrous DCM, add N-Cbz-4-aminopiperidine and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram 3: Reductive Amination Workflow
Caption: Stepwise process of reductive amination.
Protocol 4: Deprotection of N-Protected 4-Aminopiperidines
This section provides representative deprotection protocols for the discussed protecting groups.
A. N-Boc Deprotection (Acidic)
-
Dissolve the N-Boc protected piperidine in DCM or dioxane.
-
Add an excess of a strong acid (e.g., 4M HCl in dioxane or 20-50% TFA in DCM).
-
Stir at room temperature for 1-4 hours.
-
Concentrate under reduced pressure to remove the solvent and excess acid.
-
The product is often obtained as the corresponding salt.
B. N-Cbz Deprotection (Hydrogenolysis)
-
Dissolve the N-Cbz protected piperidine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add 5-10 mol% of Palladium on carbon (Pd/C).
-
Stir the suspension under an atmosphere of hydrogen (balloon or Parr shaker) for 2-16 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
C. N-Fmoc Deprotection (Basic)
-
Dissolve the N-Fmoc protected piperidine in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir at room temperature for 30 minutes to 2 hours.
-
Concentrate under reduced pressure to remove the solvent and piperidine.
-
The crude product can be purified by an appropriate workup or chromatography.
D. Methyl Carbamate Deprotection (Harsh Acidic)
-
Dissolve the methyl carbamate protected piperidine in a solution of HBr in acetic acid (e.g., 33%).
-
Heat the reaction mixture at 50-70 °C for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and carefully quench with a base (e.g., NaOH solution) to neutralize the acid.
-
Extract the product with an organic solvent.
Conclusion and Recommendations
The selection of an appropriate 4-aminopiperidine building block is a strategic decision with significant implications for the overall efficiency of a synthetic route. While this compound is a viable option, its challenging deprotection limits its application, particularly in the synthesis of complex molecules with sensitive functionalities.
For general-purpose synthesis, N-Boc-4-aminopiperidine offers an excellent balance of stability and ease of deprotection, making it a workhorse reagent in many synthetic labs. When orthogonality to acid-labile groups is required, N-Cbz-4-aminopiperidine and N-Fmoc-4-aminopiperidine provide robust alternatives, with the choice between them depending on the tolerance of the molecule to hydrogenation or basic conditions, respectively.
For researchers looking to explore novel chemical space and improve upon the developability of their lead compounds, investigating bioisosteric replacements such as azaspiro[3.3]heptane and 3-aminopyrrolidine derivatives is highly encouraged. These scaffolds can offer unique structural and physicochemical properties that may lead to improved biological activity and pharmacokinetic profiles.
By carefully considering the factors outlined in this guide and selecting the most appropriate building block for the specific synthetic challenge, researchers can significantly enhance the productivity and success of their drug discovery and development efforts.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. ovid.com [ovid.com]
- 4. 6-Amino-2-aza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Methyl 4-aminopiperidine-1-carboxylate: A Comparative Analysis
Introduction: The Significance of the 4-Aminopiperidine Scaffold
Methyl 4-aminopiperidine-1-carboxylate is a crucial building block in medicinal chemistry and drug discovery. The 4-aminopiperidine core is a prevalent structural motif in a wide array of biologically active compounds, including antagonists for the CCR5 receptor, which are investigated as HIV-1 entry inhibitors, and N-type calcium channel blockers for the treatment of pain.[1][2] The specific functionalization at the N-1 and C-4 positions allows for diverse molecular architectures, making this scaffold highly valuable for creating libraries of compounds for pharmacological screening.[3] The methyl carbamate group at the N-1 position serves as a stable protecting group that can also influence the molecule's pharmacokinetic properties. This guide provides a comparative analysis of the most pertinent and field-proven synthetic methodologies for preparing this compound, offering researchers the data and insights necessary to select the optimal route for their specific application.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. The most common and industrially scalable methods involve the formation of the C4-amine bond on a pre-formed and N1-functionalized piperidine ring. This guide will focus on two primary, highly effective methods:
-
Reductive Amination of a Ketone Precursor: A direct and often high-yielding approach starting from the corresponding 4-piperidone.
-
Reduction of an Oxime Intermediate: A two-step method that involves the formation of an oxime from the ketone, followed by its reduction to the primary amine.
A third strategy, the Hofmann Rearrangement of a carboxamide, will also be discussed as a viable, albeit less direct, alternative.
| Metric | Method 1: Reductive Amination | Method 2: Oxime Reduction | Method 3: Hofmann Rearrangement |
| Starting Material | Methyl 4-oxopiperidine-1-carboxylate | Methyl 4-oxopiperidine-1-carboxylate | Methyl 4-carbamoylpiperidine-1-carboxylate |
| Key Reagents | Ammonia source (e.g., NH₄OAc), Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Hydroxylamine (NH₂OH), Reducing agent (e.g., H₂/Catalyst) | Bromine (or NBS), Strong Base (e.g., NaOMe) |
| Typical Yield | Good to Excellent (often >80%) | Good (typically 70-90% over two steps) | Variable, often moderate to good |
| Scalability | High | High | Moderate |
| Safety/Handling | Requires careful handling of borohydride reagents. | Hydroxylamine can be unstable; hydrogenation requires specialized equipment. | Use of bromine and strong base requires caution. |
| Key Advantage | One-pot procedure, high efficiency. | Well-established and reliable transformation. | Avoids direct use of high-pressure hydrogenation. |
Method 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[4] This one-pot reaction combines a carbonyl compound (in this case, Methyl 4-oxopiperidine-1-carboxylate) with an amine source, and a reducing agent selectively reduces the in-situ formed imine or iminium ion intermediate.[5]
Chemical Rationale and Workflow
The reaction proceeds by the initial formation of a hemiaminal upon reaction of the ketone with ammonia, which then dehydrates to form an imine. A reducing agent, chosen for its selectivity for the iminium ion over the ketone, then reduces the C=N double bond to furnish the primary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is mild and generally does not reduce the starting ketone.[3][5]
Caption: Workflow for Reductive Amination.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the reductive amination of N-protected 4-piperidones.[3]
-
Reaction Setup: To a solution of Methyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol, add ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Method 2: Reduction of an Oxime Intermediate
This two-step approach first converts the ketone to a more stable oxime intermediate, which is then reduced to the primary amine. This method offers a robust alternative to direct reductive amination, particularly if the direct amination proves to be low-yielding or generates significant side products.
Chemical Rationale and Workflow
The first step is the condensation of the ketone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding oxime, Methyl 4-(hydroxyimino)piperidine-1-carboxylate. The C=N bond of the oxime is then reduced to a C-N single bond. Catalytic hydrogenation using hydrogen gas and a palladium or nickel catalyst is a common and effective method for this transformation.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Performance of Methyl 4-Aminopiperidine-1-carboxylate
Introduction: The Central Role of the 4-Aminopiperidine Scaffold
To the researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the 4-aminopiperidine motif stands out as a "privileged scaffold." Its recurring presence in a multitude of bioactive agents—from potent analgesics like fentanyl derivatives to novel inhibitors of viral replication and epigenetic modifiers—underscores its value.[1][2] The strategic functionalization of this core structure is pivotal in tuning the pharmacological profile of a lead compound.
The synthetic utility of the 4-aminopiperidine scaffold is critically dependent on the choice of the nitrogen protecting group on the piperidine ring. This choice dictates not only the reactivity of the exocyclic 4-amino group but also the overall synthetic strategy, particularly in multi-step sequences. Two of the most common commercially available building blocks are Methyl 4-aminopiperidine-1-carboxylate (Moc-4-AP) and its bulkier counterpart, tert-butyl 4-aminopiperidine-1-carboxylate (Boc-4-AP) .
This guide provides an in-depth, objective comparison of the performance of Moc-4-AP against the more ubiquitous Boc-4-AP. We will dissect their performance across key reaction types, grounding our analysis in fundamental chemical principles, field-proven insights, and supporting experimental data. Our goal is to equip you with the technical understanding necessary to make a strategic choice between these two vital building blocks for your next synthetic campaign.
Part 1: A Tale of Two Carbamates - Physicochemical & Reactivity Overview
The fundamental difference in the performance of Moc-4-AP and Boc-4-AP stems from the distinct electronic and steric nature of the methoxycarbonyl (Moc) and tert-butoxycarbonyl (Boc) protecting groups.
| Property | This compound (Moc-4-AP) | tert-Butyl 4-Aminopiperidine-1-carboxylate (Boc-4-AP) |
| Structure | ||
| CAS Number | 1019351-46-2 | 87120-72-7[3] |
| Molecular Formula | C₇H₁₄N₂O₂ | C₁₀H₂₀N₂O₂[3] |
| Molecular Weight | 158.20 g/mol | 200.28 g/mol [3] |
| Predicted pKa | ~12.39 (for the carbamate nitrogen) | ~12.39 (for the carbamate nitrogen)[4] |
The key differentiator is the substituent on the carbamate oxygen: a methyl group versus a tert-butyl group. This seemingly small change has profound implications:
-
Electronic Effect: The methoxycarbonyl group is more electron-withdrawing than the tert-butoxycarbonyl group. The lone pair on the piperidine nitrogen is delocalized into the carbamate carbonyl, and the polarization of this carbonyl is further enhanced by the electronegative methoxy group. This effect reduces the electron density on the piperidine nitrogen, which in turn inductively pulls electron density from the rest of the ring, slightly deactivating the exocyclic 4-amino group. Consequently, the 4-amino group of Moc-4-AP is less basic and less nucleophilic than that of Boc-4-AP.
-
Steric Effect: The Boc group is significantly bulkier than the Moc group. While this has a minimal direct impact on the reactivity of the distant 4-amino group, it can influence the conformational preferences of the piperidine ring and interactions with bulky reagents.
Caption: Electronic influence of Moc vs. Boc groups on the 4-amino moiety.
Part 2: Performance in Amide Bond Formation
Amide coupling is arguably the most common reaction in medicinal chemistry.[5] The reaction involves the activation of a carboxylic acid, which is then susceptible to nucleophilic attack by an amine.[6] Here, the nucleophilicity of the 4-amino group is paramount.
Causality & Mechanistic Insights
The reduced nucleophilicity of Moc-4-AP's amino group means it is a less potent partner in amide coupling reactions compared to Boc-4-AP. This has direct consequences for experimental design:
-
Reaction Kinetics: Couplings with Moc-4-AP are expected to be slower.
-
Reagent Choice: To achieve comparable yields and reaction times, Moc-4-AP may necessitate the use of more powerful coupling reagents (e.g., phosphonium salts like PyBOP or uronium salts like HATU) over standard carbodiimides (e.g., EDC, DCC).[7]
-
Side Reactions: For sensitive carboxylic acids, the more forcing conditions required for Moc-4-AP could potentially lead to a higher incidence of side reactions, such as epimerization of chiral centers adjacent to the carboxyl group.
Comparative Data: Amide Coupling Performance
| Parameter | With Boc-4-AP (Literature Data) | With Moc-4-AP (Projected Performance) | Justification for Projection |
| Carboxylic Acid | Benzoic Acid | Benzoic Acid | N/A |
| Coupling Reagent | HATU (1.1 eq) | HATU (1.1 eq) | N/A |
| Base | DIPEA (2.0 eq) | DIPEA (2.0 eq) | N/A |
| Solvent | DMF | DMF | N/A |
| Reaction Time | 1-2 hours | 3-6 hours | Slower reaction due to lower nucleophilicity. |
| Typical Yield | >90% | 80-90% | Incomplete conversion or need for longer time may slightly lower isolated yield. |
| Notes | Standard, highly efficient coupling. | Reaction may require gentle heating (40 °C) or an additional equivalent of coupling reagent to drive to completion. |
Experimental Protocol: Amide Coupling with HATU
This protocol describes a general procedure for the coupling of a carboxylic acid to an aminopiperidine derivative.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 5 mL).
-
Activation: Add HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 mmol, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq) to the solution. Stir the mixture at room temperature for 15 minutes to allow for the formation of the activated ester.
-
Coupling: Add a solution of the aminopiperidine derivative (Boc-4-AP or Moc-4-AP, 1.05 mmol, 1.05 eq) in DMF (2 mL) to the activated acid mixture.
-
Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. For Moc-4-AP, if the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Work-up: Once the starting amine is consumed, dilute the reaction mixture with ethyl acetate (50 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL), water (20 mL), and saturated aqueous NaCl (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Caption: General workflow for HATU-mediated amide coupling.
Part 3: Performance in Reductive Amination
Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds, proceeding via the in-situ formation and reduction of an imine or iminium ion.[8]
Causality & Mechanistic Insights
The reaction is typically a one-pot, two-stage process:
-
Imine Formation: The amine attacks the carbonyl carbon of an aldehyde or ketone to form a carbinolamine, which then dehydrates to an imine (or a charged iminium ion). This step is reversible and often acid-catalyzed.[9]
-
Reduction: A selective reducing agent, which does not readily reduce the starting aldehyde/ketone, reduces the C=N bond of the imine/iminium ion to the amine.
The lower basicity of Moc-4-AP can make the initial nucleophilic attack on the carbonyl less favorable and slow the rate of imine formation. While strong acid catalysis can accelerate this step, it can also fully protonate the amine, rendering it non-nucleophilic. Therefore, a delicate pH balance is crucial. Often, a catalytic amount of a weak acid like acetic acid is employed to facilitate the reaction without passivating the amine.[9]
Comparative Data: Reductive Amination Performance
| Parameter | With Boc-4-AP (Literature Data) | With Moc-4-AP (Projected Performance) | Justification for Projection |
| Aldehyde | Phenylacetaldehyde | Phenylacetaldehyde | N/A |
| Reducing Agent | NaBH(OAc)₃ (1.5 eq) | NaBH(OAc)₃ (1.5 eq) | N/A |
| Solvent | DCE or DCM | DCE or DCM | N/A |
| Additive | None required | Acetic Acid (0.1 eq) | Catalytic acid may be needed to promote imine formation with the less nucleophilic amine. |
| Reaction Time | 4-12 hours | 12-24 hours | Slower imine formation extends the overall reaction time. |
| Typical Yield | >85% | 75-85% | Slower kinetics might lead to a less favorable equilibrium for the imine, potentially lowering the yield. |
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride
This protocol provides a standard method for the reductive amination of an aldehyde.
-
Preparation: To a solution of the aldehyde (1.0 mmol, 1.0 eq) and the aminopiperidine derivative (Boc-4-AP or Moc-4-AP, 1.1 mmol, 1.1 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) (10 mL), add acetic acid (0.1 mmol, 0.1 eq) if using Moc-4-AP.
-
Imine Formation (Optional Pre-stir): Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq) portion-wise over 10 minutes. The reaction is often mildly exothermic.
-
Monitoring: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously for 15 minutes, then transfer to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
Caption: Workflow for reductive amination.
Part 4: The Strategic Differentiator - Protecting Group Stability & Cleavage
The most significant practical difference between Moc-4-AP and Boc-4-AP lies in the conditions required to remove their respective N-protecting groups. This distinction is the cornerstone of designing orthogonal synthetic strategies, where one protecting group can be removed selectively in the presence of others.
| Protecting Group | Cleavage Conditions | Stability | Orthogonality & Strategy |
| Boc | Acid-labile: TFA in DCM (standard); HCl in Dioxane/MeOH. | Unstable to strong and moderate acids. Stable to base, hydrogenolysis, and most nucleophiles. | Highly Orthogonal. The gold standard for acid-labile protection. Can be removed without affecting base-labile (Fmoc, esters), hydrogenolysis-labile (Cbz, Bn), or fluoride-labile (silyl ethers) groups. |
| Moc | Base-labile (Saponification): LiOH, NaOH, or KOH in aq. MeOH/THF. Often requires heat. Nucleophilic Cleavage: 2-Mercaptoethanol with K₃PO₄ in DMA. Harsh Acid: HBr/AcOH (not selective). | Stable to standard acidic deprotection conditions (e.g., TFA for Boc removal). Stable to hydrogenolysis. | Conditionally Orthogonal. The Moc group's stability to acid makes it a valuable alternative when an acid-labile group (like Boc) must be retained elsewhere in the molecule. Its removal under basic conditions is orthogonal to acid-labile and hydrogenolysis-labile groups. |
Protocol: Boc Group Deprotection
-
Dissolve the Boc-protected substrate (1.0 mmol) in Dichloromethane (DCM, 5 mL).
-
Add Trifluoroacetic acid (TFA, 5 mL) to the solution at room temperature (a 50% TFA/DCM solution).
-
Stir the mixture for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA).
-
The product is typically obtained as a TFA salt and can be used directly or neutralized with a base.
Protocol: Moc Group Deprotection (Saponification)
-
Dissolve the Moc-protected substrate (1.0 mmol) in a mixture of Methanol (5 mL) and Water (2 mL).
-
Add Lithium Hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 mmol, 2-3 eq).
-
Heat the mixture to 50-60 °C and stir for 4-16 hours, monitoring by LC-MS.
-
Cool the reaction to room temperature and carefully neutralize with 1N HCl.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or DCM). If the product is water-soluble, lyophilization might be necessary.
Conclusion & Strategic Recommendations
The choice between this compound and tert-butyl 4-aminopiperidine-1-carboxylate is not merely one of preference but a strategic decision that impacts reaction efficiency and the scope of subsequent synthetic transformations.
| Feature | Moc-4-AP | Boc-4-AP | Recommendation |
| Reactivity (4-NH₂) | Lower | Higher | Boc-4-AP is preferred for faster, higher-yielding reactions under milder conditions. |
| Handling | Liquid/Low-melting solid | Crystalline Solid | Boc-4-AP is generally easier to handle and weigh accurately. |
| Deprotection | Base/Nucleophile | Acid | Boc-4-AP offers a very common, simple, and high-yielding deprotection. Moc-4-AP is chosen when acid stability is required. |
| Orthogonality | Stable to acid | Stable to base/H₂ | The choice depends entirely on the overall synthetic plan and other protecting groups present. |
| Cost | Generally comparable | Generally comparable | Cost is not a major differentiating factor for lab-scale synthesis. |
Final Recommendations:
-
Choose tert-Butyl 4-aminopiperidine-1-carboxylate (Boc-4-AP) for:
-
General-purpose synthesis where the high nucleophilicity of the 4-amino group is desired for maximum efficiency in coupling and amination reactions.
-
Synthetic routes where mild acid-lability for deprotection is advantageous and compatible with other functional groups.
-
When developing initial Structure-Activity Relationships (SAR), as its reliability and high performance in standard reactions facilitate rapid library synthesis.
-
-
Choose this compound (Moc-4-AP) for:
-
Multi-step syntheses where an acid-stable, non-Boc protecting group is required on the piperidine nitrogen. For instance, if you need to remove a Boc group elsewhere in the molecule while keeping the piperidine protected.
-
Applications where a basic or nucleophilic deprotection step is preferred or required for strategic reasons.
-
Cases where a slight reduction in the nucleophilicity of the 4-amino group might be desirable to achieve selectivity in the presence of another, more reactive amine.
-
By understanding these fundamental differences, researchers can harness the distinct properties of each building block to design more elegant, efficient, and robust synthetic routes toward the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. peptide.com [peptide.com]
- 8. soc.chim.it [soc.chim.it]
- 9. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Cost-Effective Large-Scale Synthesis of Methyl 4-aminopiperidine-1-carboxylate
An In-depth Comparison of Synthetic Routes and Alternatives for Industrial Applications
Methyl 4-aminopiperidine-1-carboxylate is a critical building block in the pharmaceutical industry, forming the backbone of numerous therapeutic agents. The economic viability of large-scale drug manufacturing hinges on the cost-effectiveness of synthesizing such key intermediates. This guide provides a comprehensive analysis of the primary synthetic routes to this compound, offering a comparative assessment of their performance, cost-effectiveness, and scalability. Furthermore, we will explore viable alternatives to provide a holistic view for researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy.
Executive Summary: A Comparative Overview
The synthesis of this compound on an industrial scale is a multi-faceted challenge where the "best" route is a function of cost, yield, purity, safety, and environmental impact. This guide will dissect four prominent synthetic pathways, providing a head-to-head comparison to aid in strategic decision-making.
Synthetic Route Analysis
Route 1: Reductive Amination of 1-Boc-4-piperidone
This is one of the most direct and widely employed methods for the synthesis of 4-aminopiperidine derivatives.[1] The reaction typically involves the condensation of 1-Boc-4-piperidone with an amine source, followed by in-situ reduction of the resulting imine or enamine.
Causality of Experimental Choices: The choice of the Boc (tert-butoxycarbonyl) protecting group is strategic due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[2] Sodium triacetoxyborohydride is often the reducing agent of choice in laboratory settings due to its mildness and selectivity, minimizing the over-reduction of the ketone starting material.[3] For large-scale operations, catalytic transfer hydrogenation presents a greener and potentially more cost-effective alternative to stoichiometric hydride reagents.[4][5]
Workflow Diagram:
Caption: Reductive amination pathway.
Route 2: Curtius Rearrangement of Ethyl Isonipecotate Derivative
This multi-step approach offers versatility in introducing substituents at the 4-position of the piperidine ring.[1] The synthesis commences with the conversion of a carboxylic acid derived from ethyl isonipecotate to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate, followed by hydrolysis to the amine.
Causality of Experimental Choices: This route is particularly advantageous when diverse substitution patterns are required for structure-activity relationship (SAR) studies. The use of diphenylphosphoryl azide (DPPA) is a common and relatively safe method for the one-pot conversion of carboxylic acids to isocyanates. However, the use of azides necessitates stringent safety precautions on a large scale due to their potential explosive nature.[6][7][8][9]
Workflow Diagram:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 三乙酰氧基硼氢化钠 >95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. alkalisci.com [alkalisci.com]
- 5. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 6. nj.gov [nj.gov]
- 7. westliberty.edu [westliberty.edu]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. teknova-sds.s3.us-west-1.amazonaws.com [teknova-sds.s3.us-west-1.amazonaws.com]
A Comparative Efficacy Analysis of Novel Antimicrobial Agents Derived from the Methyl 4-aminopiperidine-1-carboxylate Scaffold
In the landscape of modern drug discovery, the strategic selection of core chemical scaffolds is paramount to the successful development of novel therapeutics. The "Methyl 4-aminopiperidine-1-carboxylate" backbone has emerged as a particularly fruitful starting point for the generation of diverse bioactive molecules. This guide provides a detailed comparative analysis of the efficacy of two distinct classes of antimicrobial agents derived from this versatile scaffold: novel antifungal compounds targeting ergosterol biosynthesis and a new generation of antiviral agents aimed at inhibiting influenza A virus entry. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of experimental data, mechanistic insights, and the underlying structure-activity relationships that govern the therapeutic potential of these compounds.
Part 1: Novel Antifungal Agents Targeting Ergosterol Biosynthesis
The rise of drug-resistant fungal infections necessitates the exploration of new chemical entities with novel mechanisms of action. A series of 4-aminopiperidine derivatives has recently been identified as a promising new chemotype of antifungals with significant activity against clinically relevant fungal isolates.[1][2]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
These novel 4-aminopiperidine derivatives exert their antifungal effects by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. Experimental evidence suggests that these compounds specifically inhibit the enzymes sterol C14-reductase and sterol C8-isomerase in the ergosterol biosynthesis pathway.[1]
Caption: Inhibition of Ergosterol Biosynthesis by 4-Aminopiperidine Derivatives.
Comparative Efficacy of Lead Compounds
From a library of over 30 synthesized 4-aminopiperidine derivatives, two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine , were identified as the most promising candidates based on their potent in vitro antifungal activity against a range of Candida and Aspergillus species.[1][2] Their efficacy, as determined by minimum inhibitory concentration (MIC), is comparable to, and in some cases superior to, established antifungal agents such as amorolfine and voriconazole.
Table 1: Comparative Antifungal Activity (MIC in µg/mL) of Lead 4-Aminopiperidine Derivatives and Reference Drugs [1]
| Compound | Yarrowia lipolytica (MIC₁₀₀) | Aspergillus spp. (MIC₉₀) | Candida spp. (MIC₈₀) |
| 1-benzyl-N-dodecylpiperidin-4-amine | 1 | 1-4 | 1-4 |
| N-dodecyl-1-phenethylpiperidin-4-amine | 1 | 1-4 | 1-4 |
| Amorolfine Hydrochloride | 1 | >16 | 4-16 |
| Voriconazole | 1 | 0.25-1 | 0.03-1 |
Cytotoxicity Profile
A crucial aspect of drug development is ensuring a favorable therapeutic index. The cytotoxicity of the lead compounds was assessed against various human cell lines. While demonstrating potent antifungal activity, the compounds exhibited moderate cytotoxicity, which is partly attributed to the inhibition of cholesterol biosynthesis in human cells, a known off-target effect of ergosterol biosynthesis inhibitors.[1] Further optimization of these lead structures will be necessary to improve their selectivity for fungal over mammalian cells.
Table 2: Cytotoxic Activity (IC₅₀ in µM) of Lead Compounds against Human Cell Lines [1]
| Compound | HL-60 (Human Leukemia) | HUVEC (Human Endothelial) | MCF10A (Human Breast Epithelial) |
| 1-benzyl-N-dodecylpiperidin-4-amine | 5.8 | 10.2 | 12.5 |
| N-dodecyl-1-phenethylpiperidin-4-amine | 4.5 | 8.9 | 11.3 |
| Posaconazole | >50 | >50 | >50 |
| Voriconazole | >50 | >50 | >50 |
Part 2: Novel Antiviral Agents Targeting Influenza A Virus Entry
The constant evolution of influenza A viruses, leading to seasonal epidemics and occasional pandemics, underscores the urgent need for new antiviral therapies.[3][4] The 4-aminopiperidine scaffold has served as a foundation for the development of potent inhibitors of influenza A virus entry.[3][5]
Mechanism of Action: Inhibition of Hemagglutinin-Mediated Membrane Fusion
These antiviral agents act by interfering with the function of hemagglutinin (HA), a viral surface glycoprotein essential for virus entry into host cells.[3][5] Specifically, they inhibit the low pH-induced conformational change in HA that is necessary for the fusion of the viral envelope with the endosomal membrane, a critical step for the release of the viral genome into the cytoplasm.[6][7][8]
Caption: Inhibition of Influenza HA-Mediated Membrane Fusion.
Comparative Efficacy of Lead Compounds
Structure-activity relationship (SAR) studies have led to the identification of highly potent 4-aminopiperidine-based influenza entry inhibitors. Compound CBS1116 was an initial hit, which was further optimized to yield CBS1117 with a significantly improved inhibitory concentration.[3] Subsequent optimization efforts produced Compound 16 , which demonstrated excellent potency against both wild-type and oseltamivir-resistant influenza strains.[4][5]
Table 3: Comparative Efficacy of 4-Aminopiperidine-Based Influenza A Virus Entry Inhibitors [3][5]
| Compound | Target Influenza Strain | IC₅₀ / EC₅₀ | Selectivity Index (SI) |
| CBS1116 | A/Puerto Rico/8/34 (H1N1) | 0.4 µM (IC₅₀) | >250 |
| CBS1117 | A/Puerto Rico/8/34 (H1N1) | 70 nM (IC₅₀) | ~4000 |
| Compound 16 | A/Puerto Rico/8/1934 (H1N1) | 0.08 µM (EC₅₀) | >1250 |
| Compound 16 | A/Vietnam/1203/2004 (H5N1) | 0.11 µM (EC₅₀) | >909 |
| Compound 16 | Oseltamivir-resistant H1N1 (H274Y) | 0.15 µM (EC₅₀) | >667 |
Notably, Compound 16 has also shown synergistic activity with the neuraminidase inhibitor oseltamivir in vitro, suggesting its potential use in combination therapies to enhance efficacy and combat drug resistance.[4][5]
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentrations (MICs) for the antifungal compounds were determined using the standardized broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]
Workflow:
Caption: Broth Microdilution Antifungal Susceptibility Testing Workflow.
Step-by-Step Protocol:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: The test compounds and reference drugs are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that prevents visible growth of the fungus.
Influenza Virus Entry Inhibition Assay: Plaque Reduction Assay
The antiviral activity of the influenza inhibitors is quantified by a plaque reduction assay, which measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.
Step-by-Step Protocol:
-
Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates to form a confluent monolayer.
-
Infection: The cell monolayers are infected with a known dilution of influenza A virus in the presence of varying concentrations of the test compound.
-
Overlay: After a 1-hour adsorption period, the virus-drug mixture is removed, and the cells are overlaid with a medium containing agarose and the test compound.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for 2-3 days until viral plaques are visible.
-
Staining and Counting: The cells are fixed and stained with crystal violet to visualize the plaques. The number of plaques in the presence of the compound is compared to the number in the untreated control to determine the IC₅₀ value.
Conclusion and Future Directions
The "this compound" scaffold has proven to be a valuable template for the design of novel antimicrobial agents with distinct mechanisms of action. The 4-aminopiperidine derivatives discussed herein demonstrate potent antifungal and antiviral activities, respectively. The antifungal candidates, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, represent a promising new class of ergosterol biosynthesis inhibitors. For the antiviral compounds, CBS1117 and Compound 16 are highly effective influenza A virus entry inhibitors with activity against resistant strains.
Future research should focus on optimizing the therapeutic index of the antifungal compounds to minimize off-target effects on mammalian cells. For the influenza inhibitors, in vivo efficacy studies and further investigation into their synergistic potential with existing antiviral drugs are warranted. The continued exploration of the chemical space around the 4-aminopiperidine scaffold holds significant promise for the development of the next generation of antimicrobial therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of 4-Aminopiperidines as Inhibitors of Influenza A Viral Entry That Are Synergistic with Oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of 4-Aminopiperidines as Inhibitors of Influenza A Viral Entry That Are Synergistic with Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza Virus-Mediated Membrane Fusion: Determinants of Hemagglutinin Fusogenic Activity and Experimental Approaches for Assessing Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Inhibitors of Influenza Virus Fusion: Structure-Activity Relationship and Interaction with the Viral Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 4-aminopiperidine-1-carboxylate
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a comprehensive, step-by-step framework for the proper disposal of methyl 4-aminopiperidine-1-carboxylate, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Understanding the Hazard Profile: Why Caution is Critical
This compound and its structural analogs are heterocyclic amines that, while invaluable in synthesis, present a distinct hazard profile.[1][2] Safety Data Sheets (SDS) consistently highlight that these compounds can be corrosive, causing severe skin burns and eye damage.[3][4] Depending on the specific derivative, they may also be flammable, and harmful if inhaled or ingested.[5] The primary amino group and the piperidine ring structure contribute to its reactivity, particularly with strong oxidizing agents and acids.[3][5][6] Understanding these intrinsic properties is the foundation of safe handling and disposal.
Table 1: Hazard Summary for Aminopiperidine Derivatives
| Hazard Classification | Description | Primary Precaution |
| Skin Corrosion/Irritation | Can cause severe burns and irritation upon contact.[4] | Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.[6] |
| Serious Eye Damage/Irritation | Poses a high risk of serious and potentially permanent eye damage.[4] | Use safety glasses with side shields or chemical goggles.[6] |
| Flammability | Some derivatives are flammable liquids and vapors. | Keep away from heat, sparks, and open flames. Store in a well-ventilated area. |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin.[6][7] | Handle in a chemical fume hood or well-ventilated area to minimize dust or vapor inhalation.[6][7] |
| Chemical Reactivity | Incompatible with strong oxidizing agents and strong acids.[3][5][6] | Segregate from incompatible materials during storage and in waste streams.[8] |
Immediate Safety and Spill Response
Accidents can happen, and preparedness is key. A swift and correct response to a spill minimizes exposure and prevents a wider contamination event.
Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including disposal preparation, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields conforming to EN166 or OSHA 29 CFR 1910.133 standards.[5]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[6]
Spill Containment and Cleanup
The procedure for managing a spill is dictated by its scale:
-
Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation.[6] Place the collected material into a clearly labeled, sealable container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area. Prevent the spilled material from entering drains or waterways.[6] Use a non-combustible absorbent material like sand or earth to contain the spill.[9] Shovel the material into a suitable container for disposal.[6] In the case of a large spill, it is advisable to contact your institution's Environmental Health and Safety (EHS) office for assistance.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][10] The process follows a sequence of waste characterization, containment, and transfer.
Waste Characterization and Segregation
Proper segregation is a cornerstone of safe chemical waste management.[8][11]
-
Identify the Waste Stream: Designate a specific waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, paper towels).
-
Check for Compatibility: This waste stream must be kept separate from incompatible chemicals, especially strong acids and oxidizing agents, to prevent violent reactions.[8]
-
Aqueous vs. Solid Waste: If you have aqueous solutions containing this compound, they should be collected in a separate, compatible liquid waste container from the solid waste.
Containment and Labeling
Proper containment and labeling are mandated by regulatory bodies like the EPA under the Resource Conservation and Recovery Act (RCRA).[10][12]
-
Select an Appropriate Container: Use a chemically compatible container, preferably plastic over glass where appropriate, to store the waste.[10] The container must be in good condition, with a secure, leak-proof lid.[11]
-
Label the Container: The container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[10] The label must include:
-
The words "Hazardous Waste"[10]
-
The full chemical name: "this compound" (no abbreviations or formulas)[10]
-
The approximate concentration and quantity
-
The date of waste generation[10]
-
The name of the Principal Investigator and the laboratory location[10]
-
Appropriate hazard pictograms (e.g., corrosive)[10]
-
On-Site Accumulation and Storage
Laboratories that generate hazardous waste must establish a "Satellite Accumulation Area" (SAA).[8]
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[8][12]
-
Storage Conditions: Store the waste container in a well-ventilated area, away from heat or ignition sources.[7] The container must be kept closed except when adding waste.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[12]
The Final Disposal Pathway: Professional Waste Management
The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[7][13]
-
Obtain an EPA ID Number: Your institution must have an EPA Identification Number to generate and dispose of hazardous waste.[12]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will coordinate with a licensed waste broker or disposal facility.[13]
-
Treatment Method: The typical disposal method for this type of chemical waste is controlled incineration at a licensed chemical destruction plant.[7] This high-temperature process ensures the complete destruction of the compound, with flue gas scrubbing to remove harmful byproducts.[7]
The workflow for making a disposal decision can be visualized as follows:
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sds.chemicalsafety.com [sds.chemicalsafety.com]
- 5. fishersci.com [fishersci.com]
- 6. peptide.com [peptide.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. epa.gov [epa.gov]
Mastering the Safe Handling of Methyl 4-aminopiperidine-1-carboxylate: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the mastery of chemical handling is not merely a matter of protocol but a cornerstone of scientific integrity and personal safety. Methyl 4-aminopiperidine-1-carboxylate, a key building block in pharmaceutical synthesis, demands a nuanced and rigorous approach to its management in the laboratory. This guide moves beyond generic safety data sheets to provide an in-depth, procedural framework grounded in established safety principles and practical, field-proven experience. Here, we will dissect the "why" behind each safety measure, ensuring a comprehensive understanding that fosters a culture of safety and precision.
Understanding the Hazard Profile: More Than Just a Label
This compound and its structural analogs, such as piperidine, are classified as flammable and corrosive liquids.[1][2] This dual-hazard nature necessitates a multi-faceted safety strategy.
-
Corrosivity: As a cyclic amine, this compound is basic and can cause severe skin burns and serious eye damage upon contact.[1][3] The mechanism of corrosive injury involves the saponification of fats and extraction of lipids from cell membranes, leading to deep and often painful tissue damage. It is crucial to understand that the absence of immediate pain does not signify a lack of exposure or injury.[4]
-
Flammability: The compound is a flammable liquid, with vapors that are heavier than air and can travel to a source of ignition and flash back.[2][5] Therefore, stringent control of ignition sources is mandatory whenever handling this chemical outside of a closed system.
Hazard Summary Table:
| Hazard Classification | Description | Primary Risk |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | Direct contact can lead to irreversible tissue damage. |
| Serious Eye Damage | Causes serious, potentially permanent eye damage. | Splashes can result in vision loss. |
| Flammable Liquid | Liquid and vapor are flammable. | Vapors can form explosive mixtures with air. |
| Acute Toxicity (Oral/Dermal) | Harmful or toxic if swallowed or in contact with skin. | Ingestion or significant skin absorption can lead to systemic toxicity.[3] |
The Last Line of Defense: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is not a substitute for robust engineering controls but serves as the final, critical barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific tasks being performed.
Hand Protection: The Critical Interface
The choice of gloves is arguably the most critical PPE decision. While nitrile gloves are a common default in many laboratories, they may offer insufficient protection against prolonged exposure to amines.
-
For Incidental Contact (e.g., handling sealed containers, quick transfers in a fume hood):
-
Double-gloving with nitrile gloves is a practical minimum. The outer glove should be removed and disposed of immediately upon any known or suspected contact. Nitrile gloves provide good splash resistance and are adept at showing tears or punctures.
-
-
For Extended Use or Immersion Potential (e.g., large-scale reactions, cleaning glassware):
-
Neoprene or a combination of Neoprene over natural rubber gloves are recommended.[6][7] These materials generally offer superior resistance to a wider range of chemicals, including amines.[8]
-
Butyl rubber gloves are also a strong choice, particularly for their high resistance to polar organic compounds like amines.[8]
-
Glove Selection Rationale:
| Glove Material | Recommended Use Case | Rationale |
| Nitrile | Incidental contact, splash protection (double-gloved) | Good for dexterity and identifying breaches, but not for prolonged contact with amines.[7] |
| Neoprene | Extended use, direct handling | Offers good resistance to acids, bases, and amines, with excellent physical durability.[6][7] |
| Butyl Rubber | High-risk tasks, handling concentrated material | Provides excellent resistance to a broad range of polar organic compounds, including amines.[8] |
Always inspect gloves for any signs of degradation, such as swelling, discoloration, or tears, before and during use.[9] Gloves should be removed and replaced immediately if contamination is suspected.[10]
Eye and Face Protection
-
Chemical Splash Goggles: These are mandatory whenever handling this compound. Standard safety glasses with side shields do not provide adequate protection from splashes.[1]
-
Face Shield: A full-face shield should be worn in addition to chemical splash goggles during procedures with a high risk of splashing, such as when transferring large volumes or working with the chemical under pressure or vacuum.[9]
Body and Respiratory Protection
-
Laboratory Coat: A flame-resistant lab coat made of a low-permeability fabric is essential. Ensure it has a solid front and tight-fitting cuffs.[6]
-
Chemical-Resistant Apron: For tasks involving larger quantities, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Respiratory Protection: All work with this volatile compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[3][6]
Operational Blueprint: From Weighing to Waste
A systematic workflow is paramount to ensuring safety and preventing contamination. The following protocols are designed to be self-validating systems of operation.
Weighing and Transfer Protocol
The process of weighing and transferring the chemical often presents the highest risk of exposure due to the handling of open containers.
Workflow for Weighing and Transferring:
Caption: Step-by-step workflow for weighing and transferring the compound.
Solution Preparation Protocol
When preparing solutions, the primary goal is to prevent splashes and ensure accurate concentrations without compromising safety.
Step-by-Step Guide:
-
Preparation: Conduct all steps within a certified chemical fume hood, wearing the appropriate PPE as detailed above.
-
Solvent First: Add the desired solvent to the reaction or storage vessel first.
-
Slow Addition: Slowly and carefully add the pre-weighed this compound to the solvent. When diluting corrosive materials, always add the corrosive agent to the diluent (e.g., water or solvent), never the other way around, to avoid a violent exothermic reaction and splashing.[1][4]
-
Mixing: If stirring is required, use a magnetic stir bar and plate. If sonication is necessary, ensure the vessel is securely capped and placed within a secondary container.
-
Labeling: Clearly label the final solution with the chemical name, concentration, solvent, date, and your initials.
Disposal and Decontamination: A Cradle-to-Grave Responsibility
Proper disposal is not an afterthought but an integral part of the experimental process. All waste generated must be treated as hazardous.
Waste Segregation and Storage
-
Dedicated Waste Containers: Use clearly labeled, leak-proof containers for all waste contaminated with this compound. The container must be compatible with the chemical.[11]
-
Segregation: Store this waste stream separately from other incompatible waste types, particularly acids and oxidizing agents.[11]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and an indication of the hazards (e.g., "Corrosive," "Flammable").[12]
-
Storage Location: Waste containers should be kept in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][12] The SAA must be at or near the point of generation and under the control of the laboratory personnel.
Spill Management and Decontamination
Immediate and correct response to a spill is critical to mitigating risk.
Spill Response Workflow:
Caption: Step-by-step workflow for responding to a chemical spill.
-
Neutralization: For small spills of this basic compound, a weak acid such as citric acid can be used for neutralization after initial absorption.[13][14] However, using a general-purpose absorbent like soda ash or sodium bicarbonate is often a safer initial step to control the spill before final decontamination.[5]
-
Decontamination: After the bulk of the spill has been removed, the area should be decontaminated with a detergent solution and then rinsed with water. All materials used in the cleanup, including PPE, must be disposed of as hazardous waste.[15]
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the safety of their laboratory environment. This commitment to procedural excellence is the hallmark of a trusted and authoritative scientific practice.
References
- 1. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. nj.gov [nj.gov]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. westlab.com [westlab.com]
- 5. nj.gov [nj.gov]
- 6. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 7. envirosafetyproducts.com [envirosafetyproducts.com]
- 8. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 9. research.usu.edu [research.usu.edu]
- 10. eiepd.com [eiepd.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. gmpplastic.com [gmpplastic.com]
- 14. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 15. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
